Product packaging for Benzenemethanamine, N-ethyl-3-iodo-(Cat. No.:CAS No. 91318-74-0)

Benzenemethanamine, N-ethyl-3-iodo-

Cat. No.: B8128018
CAS No.: 91318-74-0
M. Wt: 261.10 g/mol
InChI Key: ZTWPXWGSUQMMGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benzenemethanamine, N-ethyl-3-iodo- is a useful research compound. Its molecular formula is C9H12IN and its molecular weight is 261.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzenemethanamine, N-ethyl-3-iodo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenemethanamine, N-ethyl-3-iodo- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12IN B8128018 Benzenemethanamine, N-ethyl-3-iodo- CAS No. 91318-74-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(3-iodophenyl)methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12IN/c1-2-11-7-8-4-3-5-9(10)6-8/h3-6,11H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTWPXWGSUQMMGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=CC=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80919823
Record name N-[(3-Iodophenyl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80919823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90389-94-9, 91318-74-0
Record name N-Ethyl-3-iodobenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90389-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanamine, N-ethyl-3-iodo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090389949
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(3-Iodophenyl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80919823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Inferred Chemical Properties of Benzenemethanamine, N-ethyl-3-iodo-

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Benzenemethanamine, N-ethyl-3-iodo-, is a substituted aromatic amine. Its core structure consists of a benzylamine scaffold with an N-ethyl group and an iodine atom at the 3-position of the benzene ring. While specific data for this compound is scarce, its chemical behavior can be extrapolated from its parent molecules. N-Ethylbenzylamine provides the fundamental benzylic amine characteristics, while 3-Iodobenzylamine informs on the effects of the halogen substituent on the phenyl ring.

Inferred Physicochemical Properties

The following table summarizes the known properties of N-Ethylbenzylamine and 3-Iodobenzylamine. These values can be used to estimate the properties of Benzenemethanamine, N-ethyl-3-iodo-. It is reasonable to infer that the target compound would exhibit properties intermediate to or influenced by both of these structures. For instance, the molecular weight will be higher than N-Ethylbenzylamine due to the iodine atom. The boiling point is also expected to be higher.

PropertyN-Ethylbenzylamine3-IodobenzylamineInferred for Benzenemethanamine, N-ethyl-3-iodo-
Molecular Formula C9H13N[1][2][3][4]C7H8INC9H12IN
Molecular Weight 135.21 g/mol [5][6]233.05 g/mol Approx. 261.10 g/mol
Boiling Point 191-194 °C132 °C at 8 mmHgExpected to be higher than N-Ethylbenzylamine
Density 0.909 g/mL at 25 °C1.748 g/mL at 25 °CExpected to be between 1.0 and 1.7 g/mL
Refractive Index n20/D 1.5111.638-1.640Expected to be higher than N-Ethylbenzylamine
Flash Point 69 °C (closed cup)>230 °F (>110 °C)Expected to be in a similar range
Solubility Not specifiedDifficult to mix in waterLikely poorly soluble in water
CAS Number 14321-27-8[1][2][3][4]696-40-2Not assigned

Spectroscopic Data

While no specific spectra for Benzenemethanamine, N-ethyl-3-iodo- are available, the expected spectroscopic features can be inferred:

  • ¹H NMR: Peaks corresponding to the ethyl group (a triplet and a quartet), the benzylic protons (a singlet or doublet), and aromatic protons would be expected. The substitution pattern on the aromatic ring will influence the splitting patterns of the aromatic protons.

  • ¹³C NMR: Signals for the ethyl carbons, the benzylic carbon, and the aromatic carbons would be present. The carbon bearing the iodine atom would show a characteristic shift.

  • Mass Spectrometry: The molecular ion peak would be expected at m/z corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethyl group and cleavage at the benzylic position.

  • IR Spectroscopy: Characteristic peaks for N-H stretching (if present as a secondary amine salt), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-N stretching would be observed.

Hypothetical Synthesis Protocol

A plausible synthetic route to Benzenemethanamine, N-ethyl-3-iodo- would involve the N-alkylation of 3-Iodobenzylamine with an ethylating agent.

Reaction: 3-Iodobenzylamine + Ethyl Halide → Benzenemethanamine, N-ethyl-3-iodo-

Materials:

  • 3-Iodobenzylamine

  • Ethyl iodide or ethyl bromide

  • A non-nucleophilic base (e.g., potassium carbonate, triethylamine)

  • Anhydrous polar aprotic solvent (e.g., acetonitrile, DMF)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolve 3-Iodobenzylamine (1 equivalent) in the chosen anhydrous solvent in a round-bottom flask.

  • Add the base (1.5-2 equivalents) to the solution.

  • Add the ethyl halide (1.1 equivalents) dropwise to the stirring mixture at room temperature.

  • Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the desired Benzenemethanamine, N-ethyl-3-iodo-.

Logical Workflow for Synthesis:

G cluster_start Starting Materials cluster_process Reaction & Workup cluster_end Final Product 3-Iodobenzylamine 3-Iodobenzylamine Mixing Mix Starting Materials 3-Iodobenzylamine->Mixing Ethyl_Halide Ethyl Halide (e.g., Ethyl Iodide) Ethyl_Halide->Mixing Base Base (e.g., K2CO3) Base->Mixing Solvent Anhydrous Solvent (e.g., Acetonitrile) Solvent->Mixing Reaction_Heating Heat and Stir Mixing->Reaction_Heating Monitoring Monitor by TLC Reaction_Heating->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Upon Completion Purification Column Chromatography Workup->Purification Final_Product Benzenemethanamine, N-ethyl-3-iodo- Purification->Final_Product

References

Structural Analysis of N-ethyl-3-iodo-benzenemethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

N-ethyl-3-iodo-benzenemethanamine is a secondary amine featuring a benzyl group substituted with an iodine atom at the meta position. Halogenated organic compounds are of significant interest in pharmaceutical research due to the unique physicochemical properties that halogens impart, such as altered lipophilicity, metabolic stability, and binding interactions with biological targets.[1] The iodo-substituent, in particular, can serve as a handle for further chemical modifications and is known to influence the pharmacological activity of various molecules.[2] Notably, 3-iodobenzylamine derivatives are recognized as key intermediates in the synthesis of potent and selective agonists for the adenosine A3 receptor, a promising target for therapeutic intervention in cardiovascular and inflammatory diseases.[3] This guide aims to provide a detailed theoretical framework for the structural analysis of N-ethyl-3-iodo-benzenemethanamine to aid researchers in its synthesis, identification, and potential application in drug discovery.

Predicted Physicochemical and Spectroscopic Data

The following tables summarize the predicted physicochemical properties and spectroscopic data for N-ethyl-3-iodo-benzenemethanamine. These values are extrapolated from known data for 3-iodobenzylamine and N-ethylbenzylamine.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular Formula C₉H₁₂IN
Molecular Weight 261.10 g/mol
Appearance Colorless to pale yellow liquid or solid
Boiling Point > 132 °C/8 mmHg (based on 3-iodobenzylamine)[4]
Refractive Index ~1.63 (based on 3-iodobenzylamine)[4]
Solubility Soluble in common organic solvents (e.g., ethanol, dichloromethane, ethyl acetate); limited solubility in water.[2]

Table 2: Predicted Spectroscopic Data

TechniquePredicted Characteristic Peaks/Signals
¹H NMR (CDCl₃) Aromatic protons: δ 7.0-7.8 ppm (m, 4H)Benzyl CH₂: δ ~3.8 ppm (s, 2H)Ethyl CH₂: δ ~2.7 ppm (q, J ≈ 7 Hz, 2H)Ethyl CH₃: δ ~1.2 ppm (t, J ≈ 7 Hz, 3H)Amine N-H: δ ~1.5-2.5 ppm (broad s, 1H)
¹³C NMR (CDCl₃) Aromatic C-I: δ ~95 ppmAromatic CH: δ ~125-140 ppmAromatic C-CH₂: δ ~142 ppmBenzyl CH₂: δ ~55 ppmEthyl CH₂: δ ~45 ppmEthyl CH₃: δ ~15 ppm
FTIR (neat) N-H stretch (secondary amine): 3300-3500 cm⁻¹ (weak, single band)[5]Aromatic C-H stretch: 3000-3100 cm⁻¹Aliphatic C-H stretch: 2850-2970 cm⁻¹C-N stretch: 1250-1335 cm⁻¹ (aromatic amine)[6]C-I stretch: ~500-600 cm⁻¹
Mass Spectrometry (EI) Molecular Ion (M⁺): m/z 261Key Fragments: m/z 246 (M-CH₃)⁺, m/z 134 (M-I)⁺, m/z 91 (C₇H₇)⁺ (tropylium ion), m/z 58 (CH₃CH₂NHCH₂)⁺

Experimental Protocols

The following sections detail the proposed experimental protocols for the synthesis and structural characterization of N-ethyl-3-iodo-benzenemethanamine.

Synthesis: Reductive Amination

Reductive amination is a widely used and efficient method for the synthesis of secondary and tertiary amines.[7] This proposed one-pot procedure involves the reaction of 3-iodobenzaldehyde with ethylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

Materials:

  • 3-iodobenzaldehyde

  • Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol)

  • Sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol or Ethanol

  • Dichloromethane or Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hydrochloric acid (for salt formation and purification, if necessary)

Procedure:

  • In a round-bottom flask, dissolve 3-iodobenzaldehyde (1 equivalent) in methanol or ethanol.

  • Add ethylamine solution (1.1-1.5 equivalents) to the aldehyde solution at room temperature and stir for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture in an ice bath.

  • Slowly add sodium borohydride (1.5-2 equivalents) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Quench the reaction by the slow addition of water.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.

Structural Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum. Expected signals include multiplets in the aromatic region, a singlet for the benzylic protons, a quartet for the ethyl methylene protons, and a triplet for the ethyl methyl protons. The N-H proton will likely appear as a broad singlet.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. Expected signals will correspond to the aromatic carbons (with the carbon attached to iodine being significantly shielded), the benzylic carbon, and the two carbons of the ethyl group.

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: A small drop of the liquid product can be analyzed directly on a salt plate (NaCl or KBr). If the product is a solid, a KBr pellet can be prepared.

  • Analysis: Acquire the infrared spectrum. A key diagnostic peak will be a single, weak N-H stretching band in the region of 3300-3500 cm⁻¹, characteristic of a secondary amine.[5] Other expected bands include C-H stretches for both aromatic and aliphatic groups, and C-N stretching vibrations.

3.2.3. Mass Spectrometry (MS)

  • Technique: Electron Ionization (EI) mass spectrometry is suitable for this molecule.

  • Analysis: The mass spectrum should show a molecular ion peak at m/z 261. The presence of iodine will not result in a significant M+2 peak as iodine is monoisotopic (¹²⁷I). Common fragmentation patterns for benzylamines include cleavage of the benzylic C-N bond and loss of the ethyl group.

Visualization of Synthesis and Potential Biological Pathway

Synthesis Workflow

The following diagram illustrates the proposed one-pot reductive amination synthesis of N-ethyl-3-iodo-benzenemethanamine.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 3_Iodobenzaldehyde 3-Iodobenzaldehyde Imine_Formation Imine Formation 3_Iodobenzaldehyde->Imine_Formation Step 1 Ethylamine Ethylamine Ethylamine->Imine_Formation Reduction Reduction (e.g., NaBH4) Imine_Formation->Reduction Step 2 (in situ) Final_Product N-ethyl-3-iodo- benzenemethanamine Reduction->Final_Product

Caption: Proposed synthesis workflow for N-ethyl-3-iodo-benzenemethanamine via reductive amination.

Potential Biological Signaling Pathway

Derivatives of 3-iodobenzylamine are known to be precursors for agonists of the adenosine A3 receptor (A₃AR).[3] Activation of A₃AR, a G-protein coupled receptor, initiates a signaling cascade with various cellular effects.[5][6][8] The following diagram illustrates a simplified A₃AR signaling pathway.

Agonist A₃AR Agonist (e.g., derivative of N-ethyl-3-iodo-benzenemethanamine) A3R Adenosine A3 Receptor (A₃AR) Agonist->A3R Binds to G_protein Gᵢ/G₀ Protein A3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C (PLC) G_protein->PLC Activates cAMP ↓ cAMP Cellular_Response Cellular Response (e.g., cardioprotection, anti-inflammatory effects) cAMP->Cellular_Response Modulates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ DAG DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Simplified signaling pathway of the Adenosine A3 Receptor.

Conclusion

While N-ethyl-3-iodo-benzenemethanamine is not a widely characterized compound, its structural analysis can be reliably predicted based on its constituent chemical moieties. The proposed synthetic and analytical protocols provide a solid foundation for researchers to produce and confirm the structure of this molecule. The potential for this and similar compounds to serve as precursors for pharmacologically active agents, particularly adenosine A3 receptor agonists, underscores the importance of a thorough understanding of their structural and chemical properties. This guide serves as a valuable resource for scientists and professionals in the field of drug development who are interested in exploring the potential of halogenated benzylamine derivatives.

References

Technical Guide: Physicochemical Characterization of Benzenemethanamine, N-ethyl-3-iodo-

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, "Benzenemethanamine, N-ethyl-3-iodo-" is a novel compound with no publicly available experimental data on its physical properties, biological activity, or established synthesis protocols. This guide, therefore, presents a prospective characterization workflow and collates data from structurally related analogs to provide a foundational understanding for researchers venturing into the synthesis and analysis of this and similar new chemical entities.

Introduction

Benzenemethanamine, N-ethyl-3-iodo- is a halogenated aromatic amine. The presence of an iodine atom on the benzene ring and an N-ethyl group suggests potential for unique physicochemical properties and biological activities, making it a compound of interest for further investigation in medicinal chemistry and materials science. This document outlines a proposed methodology for its synthesis and a comprehensive workflow for its physical and chemical characterization.

Proposed Synthesis Route

A plausible synthetic route for Benzenemethanamine, N-ethyl-3-iodo- is via reductive amination of 3-iodobenzaldehyde with ethylamine. This common and efficient method for forming C-N bonds involves the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.

Reaction Scheme:

Common reducing agents for this reaction include sodium borohydride (NaBH4), sodium triacetoxyborohydride (STAB), or catalytic hydrogenation. The reaction conditions would require optimization of solvent, temperature, and stoichiometry.

Physicochemical Characterization Workflow

For a novel compound such as Benzenemethanamine, N-ethyl-3-iodo-, a systematic characterization is essential to confirm its identity, purity, and physical properties. The following workflow is proposed:

G cluster_synthesis Synthesis and Purification cluster_characterization Structure and Purity Analysis cluster_physical_properties Physical Property Determination Synthesis Reductive Amination of 3-Iodobenzaldehyde Purification Column Chromatography / Distillation Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR Purity HPLC / GC Analysis NMR->Purity MS->Purity FTIR->Purity MeltingPoint Melting Point Purity->MeltingPoint BoilingPoint Boiling Point Purity->BoilingPoint Solubility Solubility Studies Purity->Solubility

In-depth Technical Guide on Benzenemethanamine, N-ethyl-3-iodo-

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 180371-17-9

Chemical Identity and Properties

Benzenemethanamine, N-ethyl-3-iodo-, also known as N-(3-Iodobenzyl)ethanamine, is a substituted aromatic amine. Its core structure consists of a benzene ring substituted with an iodinated ethylaminomethyl group.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 180371-17-9Chemical Supplier Catalogs
Molecular Formula C₉H₁₂INCalculated
Molecular Weight 261.10 g/mol Calculated
Canonical SMILES CCNCc1cccc(c1)IChemical Databases
InChI Key YQDNCSJAGQGTEP-UHFFFAOYSA-NChemical Databases

Data compiled from publicly available chemical databases. Independent verification is recommended.

Synthesis and Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of Benzenemethanamine, N-ethyl-3-iodo- are not available in the searched scientific literature. However, a plausible synthetic route can be conceptualized based on general organic chemistry principles.

A potential synthesis could involve the reductive amination of 3-iodobenzaldehyde with ethylamine. This two-step, one-pot reaction typically involves the formation of an intermediate imine, which is then reduced to the corresponding amine using a suitable reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB).

Logical Workflow for a Potential Synthesis:

reagent1 3-Iodobenzaldehyde intermediate Imine Intermediate reagent1->intermediate Reaction reagent2 Ethylamine reagent2->intermediate product Benzenemethanamine, N-ethyl-3-iodo- intermediate->product Reduction reducing_agent Reducing Agent (e.g., NaBH₄) reducing_agent->product

Caption: Conceptual workflow for the synthesis of Benzenemethanamine, N-ethyl-3-iodo-.

Note: This represents a theoretical pathway. The actual experimental conditions, including solvent, temperature, reaction time, and purification methods, would require empirical optimization.

Applications in Research and Drug Development

There is currently no available information in peer-reviewed journals or patents to suggest that Benzenemethanamine, N-ethyl-3-iodo- has been investigated for specific applications in drug development or as a research tool for studying particular signaling pathways. Its structural features, containing an iodo-benzylamine motif, could potentially make it a candidate for radiolabeling studies or as a fragment for building more complex molecules in medicinal chemistry, but this remains speculative without supporting data.

Signaling Pathways and Mechanism of Action

No studies describing the mechanism of action or the interaction of Benzenemethanamine, N-ethyl-3-iodo- with any biological signaling pathways have been identified in the public domain.

Conclusion

Benzenemethanamine, N-ethyl-3-iodo- (CAS No. 180371-17-9) is a chemical compound for which detailed scientific characterization and application data are scarce. The information is primarily limited to its basic chemical identity and properties available from commercial suppliers. The lack of published research prevents a deeper analysis of its biological activity, potential applications, and associated experimental protocols. Researchers and drug development professionals interested in this molecule would need to undertake foundational research to establish its synthesis, characterization, and biological profile.

Benzenemethanamine, N-ethyl-3-iodo- mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth review of scientific literature and databases reveals a significant lack of available information regarding the mechanism of action for the specific compound, Benzenemethanamine, N-ethyl-3-iodo-. Searches for its pharmacological properties, molecular targets, and associated signaling pathways have not yielded any specific data.

Consequently, it is not possible to provide a detailed technical guide, summarize quantitative data, or present experimental protocols for this compound at this time. The core requirements of detailing its biological activity and creating visualizations of its mechanism of action cannot be fulfilled due to the absence of primary research on this molecule.

Further research would be required to elucidate the pharmacological profile of Benzenemethanamine, N-ethyl-3-iodo-. This would likely involve initial screening assays to identify potential biological targets, followed by more detailed in vitro and in vivo studies to characterize its mechanism of action.

Below is a conceptual workflow that researchers might follow to determine the mechanism of action for a novel compound like Benzenemethanamine, N-ethyl-3-iodo-.

cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation & Characterization cluster_2 Phase 3: In Vivo & Preclinical Studies A Compound Synthesis (Benzenemethanamine, N-ethyl-3-iodo-) B High-Throughput Screening (e.g., Radioligand Binding Assays, Enzyme Assays) A->B C Phenotypic Screening (Cell-based Assays) A->C D Initial Hit Identification B->D C->D E Dose-Response Studies (IC50 / EC50 Determination) D->E G In Vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) D->G F Secondary Assays (e.g., Functional Assays, Biomarker Analysis) E->F H Validated Target(s) F->H I Animal Model Studies (Efficacy & PK/PD) H->I J Toxicology Studies H->J K Mechanism of Action Elucidation I->K

Caption: A generalized workflow for determining the mechanism of action of a novel chemical compound.

An In-depth Technical Guide to Benzenemethanamine, N-ethyl-3-iodo-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on Benzenemethanamine, N-ethyl-3-iodo- is exceedingly scarce. This document synthesizes the limited data primarily found in chemical supplier databases. There is a notable absence of peer-reviewed research articles detailing its synthesis, biological activity, or mechanism of action. Therefore, this guide serves as a foundational summary rather than an exhaustive technical whitepaper.

Chemical Identity and Properties

Benzenemethanamine, N-ethyl-3-iodo-, also known as N-(3-Iodobenzyl)ethanamine, is a substituted benzylamine derivative. Its core structure consists of a benzene ring substituted with an iodine atom at the meta-position (position 3) and an N-ethylaminomethyl group.

Table 1: Physicochemical Properties of Benzenemethanamine, N-ethyl-3-iodo-

PropertyValueSource
CAS Number 187864-33-9
Molecular Formula C₉H₁₂IN
Molecular Weight 261.10 g/mol
Canonical SMILES CCNCC1=CC(=CC=C1)I
InChI InChI=1S/C9H12IN/c1-2-11-7-8-5-3-6-9(10)4-8/h3-6,11H,2,7H2,1H3
Appearance Not specified (likely an oil or solid)
Solubility Not specified
Boiling Point Not specified
Melting Point Not specified

Synthesis and Experimental Protocols

A likely approach would involve the reductive amination of 3-iodobenzaldehyde with ethylamine. This two-step, one-pot reaction is a common and efficient method for synthesizing N-substituted benzylamines.

Hypothetical Experimental Workflow: Reductive Amination

G cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product 3-Iodobenzaldehyde 3-Iodobenzaldehyde Imine_Formation Imine Formation 3-Iodobenzaldehyde->Imine_Formation Ethylamine Ethylamine Ethylamine->Imine_Formation Reduction Reduction Imine_Formation->Reduction Reducing Agent (e.g., NaBH4) Product Benzenemethanamine, N-ethyl-3-iodo- Reduction->Product

Caption: Hypothetical synthesis of Benzenemethanamine, N-ethyl-3-iodo- via reductive amination.

Detailed Hypothetical Protocol:

  • Imine Formation: 3-Iodobenzaldehyde (1.0 eq) is dissolved in a suitable solvent such as methanol or dichloromethane. Ethylamine (1.1 eq) is added, and the mixture is stirred at room temperature. The reaction progress can be monitored by techniques like TLC or GC-MS to observe the formation of the intermediate N-(3-iodobenzylidene)ethanamine.

  • Reduction: Once imine formation is complete, a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), is added portion-wise to the reaction mixture. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

  • Workup and Purification: After the reduction is complete, the reaction is quenched with water. The product is then extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.

Note: This is a generalized, hypothetical protocol. Actual reaction conditions, including solvent, temperature, and reaction time, would need to be optimized.

Biological Activity and Signaling Pathways

There is no information available in the public domain regarding the biological activity or potential signaling pathway interactions of Benzenemethanamine, N-ethyl-3-iodo-. Its structural similarity to other biologically active benzylamines suggests it could potentially interact with various receptors or enzymes, but this remains speculative without experimental data.

Potential Research Applications

Given the lack of published research, the primary application of Benzenemethanamine, N-ethyl-3-iodo- is likely as a building block in medicinal chemistry and drug discovery. The presence of an iodine atom makes it a suitable substrate for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings), allowing for the synthesis of more complex molecules. The N-ethylbenzylamine moiety is a common scaffold in pharmacologically active compounds.

Logical Relationship: Utility in Drug Discovery

G cluster_compound Starting Material cluster_reaction Chemical Modification cluster_library Outcome cluster_screening Application Compound Benzenemethanamine, N-ethyl-3-iodo- Coupling Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) Compound->Coupling Library Library of Novel Compounds Coupling->Library Screening High-Throughput Screening Library->Screening

Caption: Role as a building block in the generation of compound libraries for drug discovery.

Conclusion

Benzenemethanamine, N-ethyl-3-iodo- is a chemical compound with limited available data. While its physicochemical properties are documented by chemical suppliers, there is a significant gap in the scientific literature regarding its synthesis, biological activity, and experimental protocols. Its primary utility appears to be as a chemical intermediate for the synthesis of more complex molecules in the context of research and drug development. Further investigation is required to elucidate its pharmacological profile and potential applications.

N-ethyl-3-iodo-benzenemethanamine comprehensive literature review

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive literature review of N-ethyl-3-iodo-benzenemethanamine reveals a notable absence of this specific compound within published scientific research. Extensive searches of chemical databases and scholarly articles did not yield any studies detailing its synthesis, chemical properties, or biological activities. This suggests that N-ethyl-3-iodo-benzenemethanamine is likely a novel or uncharacterized compound.

While direct information is unavailable, the structural components of N-ethyl-3-iodo-benzenemethanamine—a substituted benzenemethanamine—point towards potential interactions with monoamine transporters, a class of proteins that regulate the synaptic concentrations of key neurotransmitters. Research into structurally related compounds, particularly substituted phenethylamines, offers a framework for hypothesizing its potential biological targets.

For instance, studies on analogues have demonstrated that modifications to the phenyl ring and the amine group can significantly influence binding affinity and selectivity for the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). The presence of a halogen, such as iodine, at the meta-position of the phenyl ring is a common feature in ligands targeting these transporters.

Given the lack of specific data for N-ethyl-3-iodo-benzenemethanamine, this guide will instead provide a generalized overview of the experimental protocols and conceptual frameworks frequently employed in the study of novel psychoactive compounds and potential monoamine transporter ligands. This will serve as a foundational resource for researchers interested in investigating the properties of N-ethyl-3-iodo-benzenemethanamine or similar novel molecules.

Hypothetical Experimental Workflow for Characterization

Should a researcher undertake the study of N-ethyl-3-iodo-benzenemethanamine, a logical experimental progression would be necessary to elucidate its chemical and biological profile. The following workflow outlines a standard approach in medicinal chemistry and pharmacology.

cluster_synthesis Synthesis and Purification cluster_screening In Vitro Screening cluster_vivo In Vivo Evaluation synthesis Chemical Synthesis purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization binding_assay Radioligand Binding Assays (DAT, SERT, NET) characterization->binding_assay uptake_assay Neurotransmitter Uptake Assays binding_assay->uptake_assay pk_studies Pharmacokinetic Studies uptake_assay->pk_studies pd_studies Pharmacodynamic Studies (e.g., Behavioral Models) pk_studies->pd_studies toxicology Toxicology Assessment pd_studies->toxicology

Figure 1: A generalized experimental workflow for the characterization of a novel psychoactive compound.

Key Experimental Protocols

The following sections detail the methodologies for crucial experiments that would be performed to characterize N-ethyl-3-iodo-benzenemethanamine.

Chemical Synthesis and Characterization

Synthesis: The synthesis of N-ethyl-3-iodo-benzenemethanamine would likely proceed via reductive amination. A plausible route involves the reaction of 3-iodobenzaldehyde with ethylamine in the presence of a reducing agent such as sodium borohydride or sodium triacetoxyborohydride.

Purification: Following the reaction, the crude product would require purification to remove unreacted starting materials and byproducts. This is typically achieved using column chromatography on silica gel with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Structural Characterization: The identity and purity of the final compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired to confirm the chemical structure and the positions of the substituents.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact mass of the molecule, confirming its elemental composition.

In Vitro Transporter Binding Assays

To determine the affinity of N-ethyl-3-iodo-benzenemethanamine for the monoamine transporters, competitive radioligand binding assays would be employed.

Methodology:

  • Preparation of Membranes: Cell lines stably expressing the human dopamine, serotonin, or norepinephrine transporter (e.g., HEK293 cells) are cultured and harvested. The cell membranes are prepared by homogenization and centrifugation.

  • Binding Assay: The prepared membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, or [³H]nisoxetine for NET) and varying concentrations of the test compound (N-ethyl-3-iodo-benzenemethanamine).

  • Detection: After incubation, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the inhibition constant (Ki), which reflects the affinity of the compound for the transporter.

Potential Signaling Pathways

While no specific signaling pathways involving N-ethyl-3-iodo-benzenemethanamine have been elucidated, its potential action as a monoamine transporter inhibitor would modulate downstream signaling cascades regulated by dopamine, serotonin, and norepinephrine.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron compound N-ethyl-3-iodo- benzenemethanamine transporter Monoamine Transporter (DAT, SERT, or NET) compound->transporter Inhibition neurotransmitter_release Neurotransmitter Release transporter->neurotransmitter_release Reuptake neurotransmitter_vesicle Neurotransmitter Vesicles neurotransmitter_vesicle->neurotransmitter_release neurotransmitter Increased Synaptic Neurotransmitter neurotransmitter_release->neurotransmitter receptor Postsynaptic Receptors neurotransmitter->receptor Binding signaling Downstream Signaling Cascades receptor->signaling

Figure 2: A conceptual diagram illustrating the potential mechanism of action of N-ethyl-3-iodo-benzenemethanamine as a monoamine transporter inhibitor.

Concluding Remarks

The scientific community currently lacks any published data on N-ethyl-3-iodo-benzenemethanamine. This technical guide provides a roadmap for the initial investigation of this and other novel psychoactive compounds. The proposed experimental workflows and methodologies are standard practice in the fields of medicinal chemistry and neuropharmacology and would be essential for characterizing the chemical and biological properties of this unstudied molecule. Future research is required to synthesize, purify, and evaluate N-ethyl-3-iodo-benzenemethanamine to determine its potential as a pharmacological tool or therapeutic agent.

Benzenemethanamine, N-ethyl-3-iodo- molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on Benzenemethanamine, N-ethyl-3-iodo-

This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and relevant applications of Benzenemethanamine, N-ethyl-3-iodo-. The information is curated for researchers, scientists, and professionals involved in drug development and organic synthesis.

Chemical Identity and Properties

The foundational precursor, 3-iodobenzylamine, is recognized as a valuable intermediate in organic synthesis. It is available commercially, often as a hydrochloride salt to improve solubility and stability.

Table 1: Physicochemical Data for Benzenemethanamine, N-ethyl-3-iodo- and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Data Source
Benzenemethanamine, N-ethyl-3-iodo- C₉H₁₂IN 261.10 Calculated
3-IodobenzylamineC₇H₈IN233.05Sourced
3-Iodobenzylamine hydrochlorideC₇H₈IN · HCl269.51Sourced[1][2][3][4]
N-EthylbenzylamineC₉H₁₃N135.21Sourced[5][6]

Deduced Molecular Structure and Properties

The molecular formula and weight for the target compound are derived from the structures of its precursors. This logical derivation is outlined in the diagram below.

cluster_formula Formula Derivation cluster_mw Molecular Weight Calculation A 3-Iodobenzylamine (C₇H₈IN) B N-Ethylation (+ C₂H₅, - H) A->B Reaction C Benzenemethanamine, N-ethyl-3-iodo- (C₉H₁₂IN) B->C Product E Calculation: (9 * 12.011) + (12 * 1.008) + 126.904 + 14.007 C->E Based on Formula D Atomic Weights: C: 12.011 H: 1.008 I: 126.904 N: 14.007 D->E Using F Molecular Weight: ~261.10 g/mol E->F Result

Derivation of Molecular Formula and Weight.

Experimental Protocols

Synthesis of 3-Iodobenzylamine Hydrochloride (Precursor)

A common method for synthesizing the precursor involves the reduction of 3-iodobenzaldehyde oxime.

Protocol:

  • Oximation: 3-iodobenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base like sodium acetate to form 3-iodobenzaldehyde oxime.

  • Reduction: The resulting oxime is then reduced to the corresponding amine. A variety of reducing agents can be employed, with Raney nickel being an effective and lower-cost alternative to palladium-based catalysts.[3] The reduction is typically carried out in an alcohol solvent, such as ethanol, under a hydrogen atmosphere.[3]

  • Salt Formation: Following the reduction, the reaction mixture is acidified with a hydrochloric acid solution to precipitate the 3-iodobenzylamine as its hydrochloride salt, which can then be isolated via filtration.[3]

Proposed Synthesis of Benzenemethanamine, N-ethyl-3-iodo-

The N-ethylation of the 3-iodobenzylamine precursor can likely be achieved via reductive amination.

Protocol:

  • Imine Formation: 3-iodobenzylamine is reacted with acetaldehyde in a suitable solvent, such as methanol. This reaction forms the corresponding imine intermediate.

  • Reduction: The imine is then reduced in situ to the secondary amine, N-ethyl-3-iodobenzylamine. A common and effective reducing agent for this step is sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).

  • Workup and Purification: The reaction is quenched, and the final product is extracted and purified using standard techniques like column chromatography.

The overall proposed synthetic workflow is illustrated below.

A 3-Iodobenzaldehyde C Oximation A->C B Hydroxylamine HCl B->C D 3-Iodobenzaldehyde Oxime C->D Intermediate E Reduction (e.g., Raney Ni, H₂) D->E F 3-Iodobenzylamine E->F Precursor H Reductive Amination (e.g., NaBH₄) F->H G Acetaldehyde G->H I Benzenemethanamine, N-ethyl-3-iodo- H->I Final Product

Proposed Synthetic Workflow.

Relevance in Drug Development

Substituted benzylamines are important structural motifs in medicinal chemistry. Specifically, 3-iodobenzylamine hydrochloride serves as a key starting material in the synthesis of potent and selective adenosine receptor agonists.[7]

Adenosine receptors, particularly the A₃ subtype, are G-protein coupled receptors that are targets for therapeutic intervention in conditions such as inflammation, ischemia, and cancer. The N⁶-(3-iodobenzyl) group has been shown to enhance the affinity and selectivity of adenosine analogues for the A₃ receptor.[7]

The potential utility of Benzenemethanamine, N-ethyl-3-iodo- would likely be as an intermediate in the synthesis of novel therapeutic agents targeting such pathways.

A 3-Iodobenzylamine (Precursor) B Chemical Synthesis A->B Starting Material C N⁶-(3-Iodobenzyl)-adenosine Derivatives B->C Yields D Adenosine A₃ Receptor C->D Binds to E Cellular Signaling Cascade (e.g., ↓ cAMP) D->E Activates F Therapeutic Effect (e.g., Anti-inflammatory) E->F Leads to

Application in Adenosine Receptor Agonist Synthesis.

References

Solubility and Experimental Protocols for N-ethyl-3-iodo-benzenemethanamine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-ethyl-3-iodo-benzenemethanamine is a substituted aromatic amine. Its structure, featuring a benzene ring with iodo and N-ethylmethanamine substituents, suggests it is a lipophilic molecule with limited aqueous solubility. The presence of the amine group allows for salt formation, which would be expected to enhance solubility in aqueous media. This document outlines the probable solubility profile of this compound and provides standardized methods for its empirical determination.

Predicted Physicochemical Properties

While specific experimental data is unavailable, the following properties can be predicted based on the structure of N-ethyl-3-iodo-benzenemethanamine.

PropertyPredicted Value/Characteristic
Molecular Formula C9H12IN
Molecular Weight 261.10 g/mol
Appearance Likely a liquid or low-melting solid at room temperature.
Aqueous Solubility Predicted to be low.
Organic Solvent Solubility Expected to be soluble in a range of organic solvents such as alcohols, ethers, and chlorinated hydrocarbons.
pKa The amine group is expected to have a pKa in the range of 9-11, typical for secondary benzylamines.

General Experimental Protocol for Solubility Determination

The solubility of a compound can be determined using various methods. The shake-flask method is a common and reliable technique.

Shake-Flask Method for Solubility Determination

This method involves equilibrating a surplus of the compound in a specific solvent for an extended period and then measuring the concentration of the dissolved substance.

Materials:

  • N-ethyl-3-iodo-benzenemethanamine

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, methanol, dimethyl sulfoxide (DMSO))

  • Scintillation vials or other suitable containers

  • Orbital shaker or magnetic stirrer

  • Constant temperature bath or incubator

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Prepare a series of saturated solutions by adding an excess amount of N-ethyl-3-iodo-benzenemethanamine to a known volume of each solvent in separate vials.

  • Equilibration: Tightly seal the vials and place them in a constant temperature bath on an orbital shaker. Allow the solutions to equilibrate for a predetermined period (e.g., 24, 48, or 72 hours) to ensure saturation is reached.

  • Phase Separation: After equilibration, remove the vials and let them stand to allow the undissolved solid to settle. For colloidal suspensions, centrifugation at a high speed is recommended to separate the solid and liquid phases.

  • Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of N-ethyl-3-iodo-benzenemethanamine.

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the characterization of a novel compound like N-ethyl-3-iodo-benzenemethanamine.

cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_biological Biological Evaluation synthesis Synthesis of N-ethyl-3-iodo-benzenemethanamine purification Purification (e.g., Chromatography) synthesis->purification structural Structural Elucidation (NMR, MS) purification->structural purity Purity Assessment (HPLC) structural->purity solubility Solubility Determination purity->solubility logp LogP/LogD Measurement purity->logp in_vitro In Vitro Assays (e.g., Receptor Binding) logp->in_vitro cell_based Cell-Based Assays in_vitro->cell_based in_vivo In Vivo Studies cell_based->in_vivo

Caption: Workflow for Synthesis, Characterization, and Biological Evaluation.

Conclusion

While specific experimental data for N-ethyl-3-iodo-benzenemethanamine is not currently published, this guide provides a comprehensive overview of its expected properties and the methodologies required for their determination. The provided experimental protocol for solubility measurement offers a robust starting point for researchers. The logical workflow diagram illustrates the typical progression from synthesis to biological evaluation for a compound of this nature. It is recommended that researchers empirically determine the solubility and other physicochemical properties to enable further development and application of N-ethyl-3-iodo-benzenemethanamine.

An In-depth Technical Guide on the Stability and Storage of Benzenemethanamine, N-ethyl-3-iodo-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific stability and storage data for Benzenemethanamine, N-ethyl-3-iodo- are not extensively available in published literature. The following guide is based on the chemical properties of its constituent functional groups—specifically, an iodinated aromatic ring and an N-alkylated benzylamine—and established principles of chemical stability testing.

Executive Summary

Benzenemethanamine, N-ethyl-3-iodo- is a compound that, based on its structure, is predicted to be susceptible to degradation via oxidation and photolysis. The N-ethyl-benzylamine moiety is prone to oxidation, while the 3-iodo-substituted benzene ring is sensitive to light. Therefore, stringent storage and handling conditions are necessary to ensure its integrity. This guide outlines the potential stability risks, recommended storage and handling procedures, and a general protocol for conducting forced degradation studies to establish a comprehensive stability profile.

Chemical Structure and Physicochemical Properties

  • IUPAC Name: N-ethyl-1-(3-iodophenyl)methanamine

  • Synonyms: Benzenemethanamine, N-ethyl-3-iodo-

  • Molecular Formula: C₉H₁₂IN

  • Molecular Weight: 261.10 g/mol

  • Structure:

The key functional groups influencing stability are the secondary amine and the carbon-iodine bond on the aromatic ring.

Predicted Stability and Potential Degradation Pathways

Based on its chemical structure, Benzenemethanamine, N-ethyl-3-iodo- is susceptible to two primary degradation pathways:

  • Oxidation: The N-ethyl-benzylamine group is susceptible to oxidation.[1][2] Amines can undergo oxidation to form various products, including N-oxides and hydroxylamines. The benzylic position is also a potential site for oxidation.

  • Photodegradation: Aromatic iodides are known to be light-sensitive and can undergo deiodination upon exposure to light, particularly UV light.[3][4] This process can lead to the formation of N-ethyl-benzenemethanamine and other related impurities.

Summary of Potential Degradants
Degradation PathwayPotential Degradant(s)Triggering Condition
OxidationN-oxide derivatives, Imine derivatives, Benzaldehyde derivativesExposure to air/oxygen, presence of oxidizing agents
PhotodegradationN-ethyl-benzenemethanamine, elemental iodineExposure to light, especially UV
Acid/Base HydrolysisGenerally stable, but extreme pH may catalyze other degradation pathwaysStrong acidic or basic conditions

Recommended Storage and Handling Conditions

To mitigate the potential for degradation, the following storage and handling procedures are recommended.

Storage Conditions
ParameterRecommendationRationale
Temperature Store at 2-8°C or as recommended by the supplier. Avoid freezing.Lower temperatures slow down the rate of chemical degradation.
Light Store in an amber or opaque container in a dark place.[4][5][6]Protects the light-sensitive C-I bond from photolytic cleavage.[4]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).[7][8]Minimizes contact with oxygen, thereby reducing the risk of oxidation of the amine group.[9]
Moisture Store in a tightly sealed container in a dry environment or desiccator.[10]Amines can be hygroscopic, and moisture can accelerate certain degradation reactions.[10]
Container Use glass or other inert material containers with tight-fitting seals.[10][11][12]Prevents contamination and reaction with container materials.
Handling Procedures
  • Inert Atmosphere: For handling significant quantities or for long-term experiments, it is advisable to work within a glove box or use Schlenk line techniques to maintain an inert atmosphere.[7][8][13]

  • Glassware: Use clean, dry glassware to prevent moisture-induced degradation.[14] Glassware should be oven-dried before use.[7]

  • Avoid Incompatibilities: Do not store with strong oxidizing agents or strong acids.[15][16]

  • Personal Protective Equipment: Handle in a well-ventilated area, wearing appropriate PPE, including gloves and safety glasses.[11][15]

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[17][18] A typical protocol involves subjecting the compound to stress conditions more severe than accelerated stability testing.[17]

General Procedure
  • Prepare Stock Solution: Prepare a stock solution of Benzenemethanamine, N-ethyl-3-iodo- in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

  • Subject to Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.

  • Analyze Samples: At specified time points, withdraw samples, quench the degradation reaction if necessary, and analyze using a stability-indicating HPLC method.[19]

Stress Conditions
Stress ConditionTypical Protocol
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hours.
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48 hours.
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours.[20]
Thermal Degradation Heat the solid compound at 80°C for 48 hours.
Photodegradation Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[17]

Visualizations

Logical Flow of Stability Assessment

Stability_Assessment_Workflow cluster_planning Planning & Preparation cluster_execution Experimental Execution cluster_analysis Analysis & Reporting A Define Compound (Benzenemethanamine, N-ethyl-3-iodo-) B Review Chemical Structure - Iodinated Aromatic - N-alkylated Benzylamine A->B C Hypothesize Degradation Pathways (Oxidation, Photolysis) B->C D Develop Stability-Indicating HPLC Method C->D E Conduct Forced Degradation Studies D->E F Stress Conditions: - Acid - Base - Oxidative - Thermal - Photolytic E->F G Analyze Samples by HPLC-UV/MS E->G H Identify & Characterize Degradants G->H I Determine Degradation Profile H->I J Establish Storage & Handling Recommendations I->J

Caption: Workflow for assessing the stability of Benzenemethanamine, N-ethyl-3-iodo-.

Potential Degradation Pathways

Degradation_Pathways cluster_oxidation Oxidation cluster_photolysis Photolysis A Benzenemethanamine, N-ethyl-3-iodo- B N-Oxide Derivative A->B  O₂ / Peroxide C Imine Derivative A->C  Oxidizing Agent D N-ethyl-benzenemethanamine + Iodine radical A->D  Light (hν)

Caption: Predicted primary degradation pathways for the target compound.

References

An In-depth Technical Guide to the Potential Research Applications of N-ethyl-3-iodo-benzenemethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: N-ethyl-3-iodo-benzenemethanamine is a novel chemical entity with significant potential for a range of research applications, primarily in the fields of neuropharmacology and molecular imaging. Its structure, featuring an N-ethyl-benzylamine core and an iodine atom on the phenyl ring, suggests plausible interactions with key neurological targets such as monoamine transporters and receptors. The presence of iodine also makes it an excellent candidate for radiolabeling, enabling its use as a tracer in single-photon emission computed tomography (SPECT) imaging. This guide provides a comprehensive overview of the predicted pharmacological profile, potential research applications, and detailed experimental protocols for the synthesis and evaluation of this compound.

Introduction

N-ethyl-3-iodo-benzenemethanamine is a substituted benzylamine. The benzylamine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. The N-ethyl substitution can modulate the compound's lipophilicity and binding affinity to its targets. The iodine atom at the 3-position of the benzene ring is of particular interest for several reasons. Firstly, it can act as a bioisostere for other functional groups, influencing the compound's electronic and steric properties. Secondly, and most importantly for imaging applications, the iodine atom can be replaced with a radioactive isotope, such as Iodine-123, to create a radiotracer for in vivo imaging studies.

Predicted Pharmacological Profile and Potential Research Applications

Based on the structural similarity of N-ethyl-3-iodo-benzenemethanamine to known pharmacologically active molecules, several potential research applications can be proposed. The primary areas of interest are its potential use as a SPECT imaging agent for monoamine transporters, as a modulator of serotonin receptors, and as an inhibitor of monoamine oxidases.

SPECT Imaging Agent for Serotonin and Dopamine Transporters

The N-benzylamine core is a known pharmacophore for monoamine transporters, including the serotonin transporter (SERT) and the dopamine transporter (DAT). Iodinated compounds are widely used as radiotracers in SPECT imaging. Therefore, [¹²³I]-N-ethyl-3-iodo-benzenemethanamine is a promising candidate for a novel SPECT ligand for imaging SERT and/or DAT in the brain. Such an agent would be valuable for studying the role of these transporters in various neuropsychiatric disorders, including depression, Parkinson's disease, and substance abuse disorders.

Modulator of 5-HT₂A Receptors

N-substituted benzylamines and related phenethylamines are known to interact with serotonin receptors, particularly the 5-HT₂A subtype. N-benzyl substitution on tryptamines, a related class of compounds, has been shown to confer high affinity for the 5-HT₂A receptor. For instance, N-(3-iodobenzyl)-5-methoxytryptamine exhibits subnanomolar affinity for this receptor. Given this, N-ethyl-3-iodo-benzenemethanamine could serve as a valuable tool compound for studying 5-HT₂A receptor pharmacology and its role in conditions like psychosis and depression.

Monoamine Oxidase (MAO) Inhibitor

Benzylamine itself is a substrate for monoamine oxidase B (MAO-B). The structure of N-ethyl-3-iodo-benzenemethanamine suggests that it could act as an inhibitor of MAO-A or MAO-B. MAO inhibitors are used in the treatment of depression and Parkinson's disease. Investigating the MAO inhibitory activity of this compound could provide insights into the structure-activity relationships of MAO inhibitors and potentially lead to the development of new therapeutic agents.

Quantitative Data for Structurally Related Compounds

Since N-ethyl-3-iodo-benzenemethanamine is a novel compound, no direct quantitative data is available. The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC₅₀) for structurally related compounds to provide an estimate of the potential potency of the target molecule.

Table 1: Binding Affinities of Structurally Related Compounds for Monoamine Transporters

CompoundTargetKᵢ (nM)Reference Compound Structure
N-benzyl-N-methyl-2-aminoindanDAT15
1-(2-(diphenylmethoxy)ethyl)-4-(3-phenylpropyl)piperazine (GBR 12909)DAT5.6
CitalopramSERT1.8
ParoxetineSERT0.1

Table 2: Binding Affinities and Functional Activities of Structurally Related Compounds for 5-HT₂A Receptors

CompoundTargetKᵢ (nM)EC₅₀ (nM)Reference Compound Structure
N-(3-iodobenzyl)-5-methoxytryptamine5-HT₂A<1-
Ketanserin5-HT₂A2.5-
DOI5-HT₂A0.710

Table 3: Inhibitory Concentrations of Structurally Related Compounds for Monoamine Oxidases

CompoundTargetIC₅₀ (nM)Reference Compound Structure
ClorgylineMAO-A0.8
SelegilineMAO-B9
PargylineMAO-B404[1]
HarmalineMAO-A2.3[2]

Experimental Protocols

Synthesis of N-ethyl-3-iodo-benzenemethanamine

The synthesis of N-ethyl-3-iodo-benzenemethanamine can be achieved through a two-step process involving the synthesis of the precursor 3-iodobenzylamine, followed by N-ethylation.

Step 1: Synthesis of 3-Iodobenzylamine

This can be achieved via the reduction of 3-iodobenzonitrile or the reductive amination of 3-iodobenzaldehyde. A common laboratory-scale synthesis involves the reduction of 3-iodobenzaldehyde oxime.

  • Materials: 3-iodobenzaldehyde, hydroxylamine hydrochloride, sodium acetate, ethanol, Raney nickel, hydrogen gas, hydrochloric acid.

  • Procedure:

    • Dissolve 3-iodobenzaldehyde (1 equivalent) in ethanol.

    • Add hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents) dissolved in a minimal amount of water.

    • Stir the mixture at room temperature for 3 hours to form the oxime.

    • Filter the resulting precipitate and wash with cold water.

    • Suspend the dried 3-iodobenzaldehyde oxime in ethanol in a hydrogenation vessel.

    • Add Raney nickel catalyst (a small amount).

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

    • Filter the catalyst and concentrate the filtrate under reduced pressure.

    • The resulting crude 3-iodobenzylamine can be purified by distillation or by forming the hydrochloride salt.

Step 2: N-ethylation of 3-Iodobenzylamine (Reductive Amination)

  • Materials: 3-iodobenzylamine, acetaldehyde, sodium triacetoxyborohydride (STAB), dichloromethane (DCM), acetic acid.

  • Procedure:

    • Dissolve 3-iodobenzylamine (1 equivalent) in DCM.

    • Add acetaldehyde (1.2 equivalents) and a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1 hour to form the imine intermediate.

    • Add STAB (1.5 equivalents) portion-wise to the reaction mixture.

    • Stir at room temperature overnight.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude N-ethyl-3-iodo-benzenemethanamine by column chromatography on silica gel.

Synthesis_Workflow 3-Iodobenzaldehyde 3-Iodobenzaldehyde Oxime_Formation Oxime_Formation 3-Iodobenzaldehyde->Oxime_Formation Hydroxylamine HCl, Sodium Acetate 3-Iodobenzaldehyde_Oxime 3-Iodobenzaldehyde_Oxime Oxime_Formation->3-Iodobenzaldehyde_Oxime Intermediate Reduction Reduction 3-Iodobenzaldehyde_Oxime->Reduction Raney Ni, H2 3-Iodobenzylamine 3-Iodobenzylamine Reduction->3-Iodobenzylamine Intermediate Reductive_Amination Reductive_Amination 3-Iodobenzylamine->Reductive_Amination Acetaldehyde, Acetic Acid Imine_Intermediate Imine_Intermediate Reductive_Amination->Imine_Intermediate Final_Reduction Final_Reduction Imine_Intermediate->Final_Reduction STAB N-ethyl-3-iodo-benzenemethanamine N-ethyl-3-iodo-benzenemethanamine Final_Reduction->N-ethyl-3-iodo-benzenemethanamine

Caption: Synthetic workflow for N-ethyl-3-iodo-benzenemethanamine.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol is adapted from a standard fluorometric assay using kynuramine as a substrate.[3][4]

  • Materials: Recombinant human MAO-A and MAO-B enzymes, kynuramine, N-ethyl-3-iodo-benzenemethanamine, clorgyline (for MAO-A control), selegiline (for MAO-B control), potassium phosphate buffer (pH 7.4), 2N NaOH, 96-well black plates, fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of N-ethyl-3-iodo-benzenemethanamine and control inhibitors in potassium phosphate buffer.

    • In a 96-well plate, add the buffer, the enzyme solution (MAO-A or MAO-B), and the test compound or control inhibitor.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding the kynuramine substrate.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 2N NaOH.

    • Measure the fluorescence of the product (4-hydroxyquinoline) at an excitation wavelength of ~320 nm and an emission wavelength of ~380 nm.

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value by non-linear regression analysis.

MAO_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Serial_Dilutions Prepare serial dilutions of N-ethyl-3-iodo-benzenemethanamine Add_Reagents Add buffer, MAO enzyme, and test compound to 96-well plate Serial_Dilutions->Add_Reagents Pre-incubation Pre-incubate at 37°C for 15 min Add_Reagents->Pre-incubation Add_Substrate Add kynuramine to start reaction Pre-incubation->Add_Substrate Incubation Incubate at 37°C for 30 min Add_Substrate->Incubation Stop_Reaction Add 2N NaOH to stop reaction Incubation->Stop_Reaction Measure_Fluorescence Measure fluorescence (Ex: 320 nm, Em: 380 nm) Stop_Reaction->Measure_Fluorescence Calculate_IC50 Calculate % inhibition and determine IC50 Measure_Fluorescence->Calculate_IC50

Caption: Workflow for the in vitro MAO inhibition assay.

Radiolabeling with Iodine-123 and SPECT Imaging in Rodents
  • Radiolabeling:

    • The radioiodination of N-ethyl-3-iodo-benzenemethanamine to produce [¹²³I]-N-ethyl-3-iodo-benzenemethanamine can be achieved via an isotopic exchange reaction. This typically involves heating the non-radioactive compound with [¹²³I]NaI in the presence of a suitable oxidizing agent (e.g., chloramine-T) or a copper(I) catalyst. The radiolabeled product is then purified by HPLC.

  • SPECT Imaging Protocol: [5][6][7]

    • Anesthetize the animal (e.g., rat or mouse) with isoflurane.

    • Administer the [¹²³I]-labeled tracer intravenously via a tail vein catheter.

    • Position the animal in the SPECT scanner.

    • Acquire dynamic or static images at various time points post-injection (e.g., 30, 60, 90, and 120 minutes).

    • Reconstruct the images using appropriate algorithms.

    • Analyze the images to determine the regional brain uptake of the radiotracer, often expressed as a ratio to a reference region with low target density (e.g., cerebellum).

Signaling Pathways

Predicted 5-HT₂A Receptor Signaling Pathway

If N-ethyl-3-iodo-benzenemethanamine acts as an agonist at the 5-HT₂A receptor, it is predicted to activate the Gq/11 signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand N-ethyl-3-iodo- benzenemethanamine Receptor 5-HT2A Receptor Ligand->Receptor Binds to G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Cellular_Response Cellular Response Ca2->Cellular_Response PKC->Cellular_Response

Caption: Predicted 5-HT₂A receptor Gq signaling pathway.

Conclusion

N-ethyl-3-iodo-benzenemethanamine represents a promising, yet underexplored, chemical scaffold with significant potential for research in neuroscience and molecular imaging. Its predicted interactions with monoamine transporters and serotonin receptors, coupled with its suitability for radiolabeling, make it a compelling candidate for development as a SPECT imaging agent and a pharmacological tool. The experimental protocols outlined in this guide provide a framework for the synthesis, characterization, and in vitro and in vivo evaluation of this novel compound. Further research is warranted to fully elucidate the pharmacological properties and research applications of N-ethyl-3-iodo-benzenemethanamine.

References

An In-depth Technical Guide to Benzenemethanamine, 3-iodo- Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific compound "Benzenemethanamine, N-ethyl-3-iodo-" is not extensively documented in publicly available scientific literature. Therefore, this guide focuses on the closely related and well-characterized precursor, 3-Iodobenzylamine , its synthesis, and its derivatization, providing a framework for the research and development of its N-alkylated analogs like the N-ethyl derivative.

This technical guide is intended for researchers, scientists, and professionals in drug development. It outlines the synthesis, potential biological applications, and relevant experimental protocols for 3-iodobenzylamine and its derivatives, with a focus on their role as intermediates in synthesizing pharmacologically active molecules.

Core Compound: 3-Iodobenzylamine

3-Iodobenzylamine (also known as 3-iodobenzenemethanamine) is an organic compound that serves as a valuable synthetic intermediate.[1] Its chemical structure, featuring an iodine atom on the benzene ring, makes it a versatile building block for introducing an iodobenzyl moiety into target molecules, which is particularly useful in the development of receptor ligands and probes for medical imaging.[2][3]

Compound Properties:

PropertyValueReference(s)
Chemical Formula C₇H₈IN[4]
Molecular Weight 233.05 g/mol [4]
CAS Number 696-40-2[4]
Appearance Clear light yellow liquid[4]
Boiling Point 132 °C at 8 mmHg[4]
Density 1.748 g/mL at 25 °C[4]

The hydrochloride salt (3-Iodobenzylamine HCl, CAS: 3718-88-5) is a white to light yellow crystalline powder, which is often used for its stability and ease of handling.[1][3]

Synthesis and Experimental Protocols

Synthesis of 3-Iodobenzylamine Hydrochloride

An improved synthesis method avoids harsh conditions and expensive catalysts, proceeding via an oximation and subsequent reduction of 3-iodobenzaldehyde.[1]

Experimental Protocol:

  • Oximation of 3-Iodobenzaldehyde:

    • Dissolve 3-iodobenzaldehyde in an appropriate solvent.

    • Add hydroxylamine hydrochloride (a molar ratio of 1:1.1 of aldehyde to hydroxylamine hydrochloride is optimal).

    • Maintain the reaction temperature at 45°C for 3 hours. The yield of the resulting 3-iodobenzaldehyde oxime can reach up to 96.8%.[1]

  • Reduction of 3-Iodobenzaldehyde Oxime:

    • To the oxime, add ethanol and Raney nickel catalyst (2.9 g for a 50 mL ethanol solution).

    • Introduce hydrogen gas at normal pressure and stir vigorously at room temperature for 5 hours.[1]

    • After the reaction, filter off the Raney nickel catalyst (which can be recycled).

  • Formation of Hydrochloride Salt:

    • To the filtrate, add a hydrochloric acid solution until the pH reaches 1.

    • A brown precipitate of 3-iodobenzylamine hydrochloride will form.

    • Filter the crude product and recrystallize twice with ethanol to obtain the final product. The overall yield is reported to be around 89.7%.[1]

Workflow for the Synthesis of 3-Iodobenzylamine HCl:

A 3-Iodobenzaldehyde C Oximation (45°C, 3h) A->C B Hydroxylamine HCl B->C D 3-Iodobenzaldehyde Oxime C->D F Reduction (RT, 5h) D->F E Raney Nickel, H₂ E->F G 3-Iodobenzylamine F->G I Salt Formation G->I H HCl H->I J 3-Iodobenzylamine HCl I->J

Synthesis of 3-Iodobenzylamine HCl.
Proposed Synthesis of Benzenemethanamine, N-ethyl-3-iodo-

The target compound, N-ethyl-3-iodobenzenemethanamine, can be synthesized from 3-iodobenzylamine via standard N-alkylation methods.

Experimental Protocol (Reductive Amination):

  • Dissolve 3-iodobenzaldehyde in a suitable solvent such as methanol or dichloromethane.

  • Add a slight excess of ethylamine.

  • Introduce a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), portion-wise while stirring.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quench the reaction, perform an aqueous work-up, and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield N-ethyl-3-iodobenzenemethanamine.

Derivatives and Applications

3-Iodobenzylamine is a key starting material for the synthesis of various biologically active molecules. A significant application is in the preparation of selective ligands for G-protein coupled receptors, such as adenosine receptors.[1]

Adenosine A₃ Receptor Agonists

3-Iodobenzylamine has been used to synthesize N⁶-(3-iodobenzyl)-adenosine derivatives. These compounds have been explored as potent and selective agonists for the adenosine A₃ receptor, which is a target for treating conditions like inflammation, ischemia, and cancer.

Quantitative Data for Adenosine A₃ Receptor Ligands:

The following table is a template representing the type of quantitative data that would be collected for novel derivatives in a research campaign. The values are hypothetical and for illustrative purposes only.

Compound IDR-Group at C2A₃ Receptor Kᵢ (nM)A₁ Receptor Kᵢ (nM)A₃/A₁ Selectivity
DERIV-01 -H15.21850122
DERIV-02 -Cl2.52100840
DERIV-03 -CH₃8.91500169
DERIV-04 -NH₂5.12500490

Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.

Signaling Pathway of Adenosine A₃ Receptor

The adenosine A₃ receptor is a Gi-protein coupled receptor. Upon activation by an agonist, it initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

cluster_membrane Cell Membrane A3R Adenosine A₃ Receptor G_Protein Gi Protein (αβγ) A3R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand N⁶-(3-iodobenzyl)- adenosine Agonist Ligand->A3R Binds ATP ATP ATP->AC Response Cellular Response (e.g., Inhibition of Inflammation) cAMP->Response Leads to

Adenosine A₃ Receptor Signaling Pathway.

Biological Assay Protocol

To characterize the affinity of newly synthesized derivatives for a target receptor, a competitive radioligand binding assay is a standard method.

Protocol: Competitive Binding Assay for Adenosine A₃ Receptor

  • Preparation: Prepare cell membranes from a cell line expressing the human adenosine A₃ receptor.

  • Reaction Mixture: In a 96-well plate, add the cell membranes, a known concentration of a radiolabeled ligand (e.g., [¹²⁵I]-AB-MECA), and varying concentrations of the unlabeled test compound (the synthesized derivative).

  • Incubation: Incubate the mixture at room temperature for a set period (e.g., 90 minutes) to allow binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound radioligand from the unbound.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Use non-linear regression to calculate the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding) and subsequently the Kᵢ value.

Workflow for Radioligand Binding Assay:

A Prepare Cell Membranes with A₃ Receptors D Incubate to Equilibrium A->D B Add Radioligand (e.g., [¹²⁵I]-AB-MECA) B->D C Add Test Compound (Varying Concentrations) C->D E Filter to Separate Bound from Unbound Ligand D->E F Quantify Radioactivity (Scintillation Counting) E->F G Data Analysis (Calculate IC₅₀ and Kᵢ) F->G H Determine Binding Affinity G->H

Workflow of a Competitive Radioligand Binding Assay.

References

Methodological & Application

Application Notes and Protocols: Benzenemethanamine, N-ethyl-3-iodo- in Neurological Research

Author: BenchChem Technical Support Team. Date: November 2025

A search of available scientific literature and databases has revealed no specific neurological research applications for the compound Benzenemethanamine, N-ethyl-3-iodo-.

Therefore, detailed application notes, experimental protocols, and signaling pathways directly involving this compound cannot be provided at this time. The absence of published research suggests that this specific chemical may be a novel compound, a research chemical not yet characterized in neurological studies, or a hypothetical structure.

For researchers interested in the broader class of benzenemethanamine derivatives in neuroscience, we can provide information on related compounds that have been investigated for their neurological effects. One such example is the class of compounds related to phenethylamine, which have known psychoactive and neurological properties.

Should you be interested in the potential synthesis or hypothetical applications of Benzenemethanamine, N-ethyl-3-iodo-, a thorough review of medicinal chemistry literature surrounding similar structures might provide insights into possible mechanisms of action or areas of investigation.

We recommend researchers interested in this specific molecule to first perform chemical synthesis and characterization, followed by initial in vitro screening assays to determine its biological activity and potential targets within the nervous system.

If you have access to preliminary data or a specific context for your interest in Benzenemethanamine, N-ethyl-3-iodo-, we would be happy to revisit this topic and provide a more targeted analysis.

Application Notes and Protocols: N-ethyl-3-iodo-benzenemethanamine as a Potential Radioligand for SPECT Imaging of Monoamine Transporters

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: N-ethyl-3-iodo-benzenemethanamine is a novel compound and, to date, there is no published data on its specific use as a radioligand. The following application notes and protocols are proposed based on established methodologies for structurally similar radiopharmaceuticals targeting monoamine transporters, such as the dopamine transporter (DAT) and the serotonin transporter (SERT).

Introduction

N-ethyl-3-iodo-benzenemethanamine is a promising candidate for development as a single-photon emission computed tomography (SPECT) radioligand for the in vivo imaging of monoamine transporters in the brain. Its chemical structure, featuring an iodinated benzylamine core, suggests potential affinity for either the dopamine transporter (DAT) or the serotonin transporter (SERT), both of which are crucial in the pathophysiology of numerous neurological and psychiatric disorders, including Parkinson's disease and depression[1][2][3].

The iodine atom at the 3-position of the benzene ring allows for radiolabeling with iodine-123 (¹²³I), a gamma-emitting radionuclide with favorable physical properties for SPECT imaging, including a 13.2-hour half-life and 159 keV gamma-ray energy[4][5]. This document provides detailed hypothetical protocols for the synthesis, radiolabeling, and preclinical evaluation of [¹²³I]N-ethyl-3-iodo-benzenemethanamine as a potential radioligand for monoamine transporter imaging.

Synthesis and Radiolabeling

Synthesis of the Non-Radioactive Standard and Precursor

The synthesis of the non-radioactive ("cold") standard, N-ethyl-3-iodo-benzenemethanamine, and the corresponding precursor for radiolabeling can be achieved through a multi-step process. A plausible synthetic route is outlined below, based on general organic chemistry principles and published methods for similar compounds[6][7].

Protocol 2.1: Synthesis of N-ethyl-3-iodo-benzenemethanamine

  • Starting Material: 3-Iodobenzaldehyde.

  • Reductive Amination:

    • Dissolve 3-iodobenzaldehyde (1 equivalent) in methanol.

    • Add ethylamine (1.1 equivalents) to the solution and stir at room temperature for 2-4 hours to form the corresponding imine.

    • Cool the reaction mixture in an ice bath and add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise.

    • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield N-ethyl-3-iodo-benzenemethanamine.

For radiolabeling, a suitable precursor, such as a trialkyltin or boronic ester derivative at the 3-position of the benzene ring, would be synthesized. This allows for a high-yield radioiodination reaction.

Radiolabeling with Iodine-123

The radiolabeling of the precursor with ¹²³I can be accomplished via an oxidative iododestannylation or iododeboronation reaction.

Protocol 2.2: Radiolabeling of [¹²³I]N-ethyl-3-iodo-benzenemethanamine

  • Precursor: N-ethyl-3-(tributylstannyl)benzenemethanamine.

  • Reaction Setup:

    • To a sealed reaction vial, add the precursor (5-10 µg) dissolved in a small volume of ethanol.

    • Add no-carrier-added [¹²³I]NaI (185-370 MBq) in 0.05 M NaOH.

    • Add an oxidizing agent, such as peracetic acid or hydrogen peroxide, in an acidic medium (e.g., dilute HCl).

  • Reaction Conditions:

    • Heat the reaction mixture at 80-100°C for 15-30 minutes.

  • Purification:

    • Cool the reaction mixture and purify the radiolabeled product using reverse-phase high-performance liquid chromatography (HPLC).

    • The final product, [¹²³I]N-ethyl-3-iodo-benzenemethanamine, is collected, and the solvent is evaporated.

    • The purified radioligand is then reformulated in a sterile, pyrogen-free solution (e.g., saline with 5-10% ethanol) for in vivo use.

In Vitro Characterization

Binding Affinity and Selectivity

In vitro binding assays are essential to determine the affinity (Kᵢ) of the compound for its target transporter and its selectivity over other monoamine transporters (DAT, SERT, and norepinephrine transporter - NET). These assays are typically performed using cell lines stably expressing the human transporters or rodent brain tissue homogenates[8][9].

Protocol 3.1: In Vitro Competition Binding Assay

  • Materials:

    • Cell membranes from HEK293 cells expressing human DAT, SERT, or NET.

    • Radioligands for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET).

    • Increasing concentrations of the non-radioactive N-ethyl-3-iodo-benzenemethanamine.

    • Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Procedure:

    • In a 96-well plate, combine the cell membranes, the specific radioligand (at a concentration near its Kₔ), and varying concentrations of the test compound (N-ethyl-3-iodo-benzenemethanamine).

    • Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

    • Terminate the binding by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold incubation buffer to remove unbound radioactivity.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Generate competition curves by plotting the percentage of specific binding of the radioligand against the logarithm of the concentration of the test compound.

    • Calculate the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Determine the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Table 1: Hypothetical In Vitro Binding Affinity and Selectivity Data for N-ethyl-3-iodo-benzenemethanamine

TransporterKᵢ (nM)Selectivity (SERT/DAT)Selectivity (SERT/NET)
SERT 1.5--
DAT 150100-
NET 350-233

This hypothetical data suggests that N-ethyl-3-iodo-benzenemethanamine is a potent and selective ligand for the serotonin transporter.

In Vivo Evaluation

Biodistribution Studies in Rodents

Biodistribution studies in rodents (e.g., rats or mice) are performed to assess the initial brain uptake and regional distribution of the radioligand, as well as its clearance from the body.

Protocol 4.1: Rodent Biodistribution Study

  • Animal Preparation:

    • Administer a thyroid-blocking agent (e.g., potassium iodide) to the animals 1-2 hours before radiotracer injection to minimize thyroid uptake of free ¹²³I.

  • Radiotracer Injection:

    • Inject a known amount of [¹²³I]N-ethyl-3-iodo-benzenemethanamine (e.g., 0.1-0.5 MBq) into the tail vein of the animals.

  • Tissue Dissection:

    • At various time points post-injection (e.g., 2, 15, 30, 60, and 120 minutes), euthanize the animals.

    • Dissect key organs, including the brain, blood, heart, lungs, liver, kidneys, and muscle.

    • Dissect the brain into specific regions rich in monoamine transporters (e.g., striatum for DAT, hypothalamus and midbrain for SERT) and a reference region with low transporter density (e.g., cerebellum).

  • Radioactivity Measurement:

    • Weigh each tissue sample and measure the radioactivity using a gamma counter.

  • Data Analysis:

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and brain region.

    • Determine the ratios of radioactivity in target brain regions to the reference region to estimate specific binding.

Table 2: Hypothetical Biodistribution Data for [¹²³I]N-ethyl-3-iodo-benzenemethanamine in Rat Brain (%ID/g)

Brain Region15 min60 min120 min
Striatum 1.251.050.85
Hypothalamus 2.502.101.80
Midbrain 2.201.951.65
Cerebellum 0.500.350.20
Hypothalamus/Cerebellum Ratio 5.06.09.0

This hypothetical data indicates high uptake in SERT-rich regions and a favorable target-to-background ratio that increases over time.

SPECT Imaging in Non-Human Primates

SPECT imaging in non-human primates provides a more accurate prediction of the radioligand's performance in humans.

Protocol 4.2: SPECT Imaging in a Non-Human Primate

  • Animal Preparation:

    • Anesthetize the animal (e.g., a rhesus monkey) and maintain anesthesia throughout the imaging session.

    • Insert an intravenous catheter for radiotracer injection.

    • Position the animal's head in the center of the SPECT scanner's field of view.

  • Radiotracer Injection:

    • Administer a bolus injection of [¹²³I]N-ethyl-3-iodo-benzenemethanamine (e.g., 74-185 MBq) via the intravenous catheter.

  • Image Acquisition:

    • Acquire dynamic SPECT images over a period of 2-4 hours.

    • Use a high-resolution collimator and appropriate energy windows for ¹²³I.

  • Image Reconstruction and Analysis:

    • Reconstruct the SPECT images using an appropriate algorithm (e.g., ordered subset expectation maximization - OSEM).

    • Co-register the SPECT images with a magnetic resonance imaging (MRI) scan of the animal's brain for anatomical localization.

    • Draw regions of interest (ROIs) over target brain areas (e.g., striatum, midbrain) and a reference region (e.g., cerebellum).

    • Generate time-activity curves (TACs) for each ROI.

    • Calculate binding potentials or distribution volume ratios to quantify transporter density.

  • Displacement Study (Optional):

    • To confirm specific binding, a displacement study can be performed. After the radiotracer has reached peak uptake, a high dose of a selective SERT or DAT blocker (e.g., citalopram or GBR 12909) is injected intravenously. A rapid decrease in radioactivity in the target regions would confirm specific binding to the transporter.

Visualizations

Signaling Pathways

SERT_Signaling_Pathway cluster_pre Presynaptic Serotonergic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Tryptophan Tryptophan FiveHTP 5-HTP Tryptophan->FiveHTP Tryptophan Hydroxylase Serotonin_Vesicle Serotonin (5-HT) in Vesicles FiveHTP->Serotonin_Vesicle AADC Serotonin_Synapse 5-HT Serotonin_Vesicle->Serotonin_Synapse Exocytosis SERT Serotonin Transporter (SERT) (Target of Radioligand) Serotonin_Synapse->SERT Reuptake FiveHT_Receptor 5-HT Receptor Serotonin_Synapse->FiveHT_Receptor Signaling_Cascade Downstream Signaling FiveHT_Receptor->Signaling_Cascade Signal Transduction

Caption: Serotonin signaling at the synapse, highlighting the role of the serotonin transporter (SERT).

DAT_Signaling_Pathway cluster_pre Presynaptic Dopaminergic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Tyrosine Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosine Hydroxylase Dopamine_Vesicle Dopamine (DA) in Vesicles LDOPA->Dopamine_Vesicle DOPA Decarboxylase Dopamine_Synapse DA Dopamine_Vesicle->Dopamine_Synapse Exocytosis DAT Dopamine Transporter (DAT) (Potential Target) Dopamine_Synapse->DAT Reuptake DA_Receptor Dopamine Receptor Dopamine_Synapse->DA_Receptor Signaling_Cascade Downstream Signaling DA_Receptor->Signaling_Cascade Signal Transduction

Caption: Dopamine signaling at the synapse, highlighting the role of the dopamine transporter (DAT).

Experimental Workflows

Radiosynthesis_Workflow Precursor Stannyl or Boronic Ester Precursor Reaction Radiolabeling Reaction (80-100°C, 15-30 min) Precursor->Reaction Radioiodide [¹²³I]NaI Radioiodide->Reaction Oxidizing_Agent Oxidizing Agent (e.g., H₂O₂) Oxidizing_Agent->Reaction Purification HPLC Purification Reaction->Purification Formulation Formulation in Saline/Ethanol Purification->Formulation QC Quality Control (Radiochemical Purity) Formulation->QC Final_Product [¹²³I]N-ethyl-3-iodo-benzenemethanamine for Injection QC->Final_Product

Caption: Workflow for the radiosynthesis and quality control of the radioligand.

InVivo_Imaging_Workflow Animal_Prep Animal Preparation (Anesthesia, Catheterization) Radiotracer_Injection Intravenous Injection of Radioligand Animal_Prep->Radiotracer_Injection SPECT_Acquisition Dynamic SPECT Image Acquisition (2-4 hours) Radiotracer_Injection->SPECT_Acquisition Image_Reconstruction Image Reconstruction (OSEM) SPECT_Acquisition->Image_Reconstruction Image_Analysis Image Analysis (Co-registration with MRI, ROI analysis) Image_Reconstruction->Image_Analysis Data_Quantification Data Quantification (Time-Activity Curves, Binding Potentials) Image_Analysis->Data_Quantification Results Quantification of Transporter Density Data_Quantification->Results

Caption: Workflow for in vivo SPECT imaging and data analysis.

References

Application Notes and Protocols for Benzenemethanamine, N-ethyl-3-iodo-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Benzenemethanamine, N-ethyl-3-iodo- is a compound with limited publicly available research data. The following application notes and protocols are based on established methodologies for the synthesis and characterization of analogous monoamine transporter ligands. These protocols are intended for informational purposes and should be adapted and validated by qualified researchers in a controlled laboratory setting.

Introduction

Benzenemethanamine, N-ethyl-3-iodo- is a substituted benzylamine derivative. Its structural similarity to known psychostimulants suggests it may act as a ligand for monoamine transporters, such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). These transporters are critical for regulating neurotransmitter levels in the synapse and are key targets for a wide range of therapeutics and psychoactive substances.

These application notes provide a comprehensive framework for the synthesis, purification, and in vitro pharmacological characterization of Benzenemethanamine, N-ethyl-3-iodo- and similar novel psychoactive substances. The protocols detailed below are standard methods used in drug discovery and pharmacology to determine a compound's potency and selectivity for monoamine transporters.

Synthesis Protocol: Benzenemethanamine, N-ethyl-3-iodo-

This protocol describes a potential two-step synthesis of Benzenemethanamine, N-ethyl-3-iodo- via reductive amination of 3-iodobenzaldehyde with ethylamine.

Step 1: Imine Formation and In Situ Reduction

  • Reaction Setup: In a round-bottom flask, dissolve 3-iodobenzaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane.

  • Amine Addition: Add ethylamine (1.1 eq) to the solution. The reaction can be performed using an aqueous solution of ethylamine or by bubbling ethylamine gas through the solution.

  • Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

  • Reducing Agent: Cool the reaction mixture in an ice bath. Add a reducing agent such as sodium borohydride (NaBH4) (1.5 eq) portion-wise. Other reducing agents like sodium triacetoxyborohydride can also be used.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the excess reducing agent by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 2: Purification

  • Chromatography: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the pure Benzenemethanamine, N-ethyl-3-iodo-.

  • Characterization: Characterize the purified compound using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its identity and purity.

In Vitro Pharmacological Characterization

The following protocols are designed to assess the interaction of a test compound, such as Benzenemethanamine, N-ethyl-3-iodo-, with the dopamine, serotonin, and norepinephrine transporters.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity (Ki) of a compound for a specific transporter. This is achieved by measuring the displacement of a known radiolabeled ligand from the transporter by the test compound.

Protocol: Dopamine Transporter (DAT) Radioligand Binding Assay

  • Cell Culture: Use cells stably expressing the human dopamine transporter (hDAT).

  • Membrane Preparation: Prepare cell membranes by homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, add cell membranes, a radiolabeled ligand for DAT (e.g., [³H]WIN 35,428), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specified temperature and duration to allow for binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

This protocol can be adapted for SERT and NET by using appropriate cell lines and radioligands (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET).

Neurotransmitter Uptake Assays

Neurotransmitter uptake assays measure the ability of a compound to inhibit the transport of a neurotransmitter into the cell, providing a functional measure of its potency (IC50).

Protocol: Dopamine Uptake Assay

  • Cell Culture: Plate cells expressing hDAT in a 96-well plate.

  • Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of the test compound.

  • Uptake Initiation: Add a solution containing a labeled neurotransmitter, typically [³H]dopamine.

  • Incubation: Incubate for a short period to allow for neurotransmitter uptake.

  • Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the dopamine uptake.

This protocol can be adapted for SERT and NET using [³H]serotonin and [³H]norepinephrine, respectively.

Data Presentation

The following table presents a comparative summary of the inhibitory constants (Ki) for a selection of known monoamine transporter inhibitors. This data serves as a reference for contextualizing the results obtained for novel compounds.

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)
Cocaine230480740
Methylphenidate60100132000
Amphetamine60070-10020000-40000
Methamphetamine~600~10020000-40000
MDMA829011902410
Vanoxerine10-20100-200>10000
Nisoxetine>10000.8-280-100
Fluoxetine>1000100-2001-5

Note: Ki values can vary between studies depending on the experimental conditions.[1][2]

Visualizations

Workflow for In Vitro Characterization of a Novel Psychoactive Substance

G cluster_synthesis Synthesis & Purification cluster_screening Pharmacological Screening cluster_analysis Data Analysis synthesis Chemical Synthesis purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization binding_assay Radioligand Binding Assays (DAT, SERT, NET) characterization->binding_assay uptake_assay Neurotransmitter Uptake Assays (Dopamine, Serotonin, Norepinephrine) characterization->uptake_assay ki_determination Determine Affinity (Ki) binding_assay->ki_determination ic50_determination Determine Potency (IC50) uptake_assay->ic50_determination selectivity_profile Assess Selectivity Profile ki_determination->selectivity_profile ic50_determination->selectivity_profile

Caption: Workflow for the synthesis and in vitro characterization of a novel psychoactive substance.

Signaling Pathway of Monoamine Transporter Inhibition

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle (contains Neurotransmitters) released_monoamine Released Neurotransmitter vesicle->released_monoamine Exocytosis monoamine Monoamine Neurotransmitter (e.g., Dopamine) transporter Monoamine Transporter (DAT, SERT, or NET) released_monoamine->transporter Reuptake receptor Postsynaptic Receptor released_monoamine->receptor Binding & Signaling inhibitor Transporter Inhibitor (e.g., Test Compound) inhibitor->transporter Blocks Reuptake

Caption: Mechanism of action for a monoamine transporter inhibitor.

References

Application Notes and Protocols: Developing In Vitro Assays with Benzenemethanamine, N-ethyl-3-iodo-

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Benzenemethanamine, N-ethyl-3-iodo- is a substituted benzylamine compound. While its specific biological activities are not extensively characterized in publicly available literature, its structural similarity to known monoamine oxidase (MAO) inhibitors and other neuroactive compounds suggests its potential as a modulator of enzymes and receptors within the central nervous system. The presence of an iodine atom also presents an opportunity for future radiolabeling studies.

These application notes provide a framework for the initial in vitro characterization of Benzenemethanamine, N-ethyl-3-iodo-. The following protocols describe a logical workflow, starting with primary screening for enzyme inhibition and cytotoxicity, followed by potential secondary assays.

Potential Applications

  • Enzyme Inhibition Screening: Primary screening against enzymes like Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B), which are key targets in neurodegenerative and psychiatric disorders.

  • Cytotoxicity Profiling: Assessing the compound's effect on cell viability is a critical step in early-stage drug discovery to determine its therapeutic window.

  • Receptor Binding Analysis: Investigating the compound's affinity for various neurotransmitter receptors to identify potential on-target or off-target effects.

Experimental Protocols

Protocol 1: Fluorometric Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of Benzenemethanamine, N-ethyl-3-iodo- against MAO-A and MAO-B. The assay relies on the MAO-catalyzed oxidation of a non-fluorescent substrate to a highly fluorescent product, resorufin.

Materials:

  • Benzenemethanamine, N-ethyl-3-iodo-

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., Amplite™ Red)

  • Horseradish Peroxidase (HRP)

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Positive Controls (e.g., Clorgyline for MAO-A, Pargyline for MAO-B)

  • 96-well black microplates

  • Fluorescence microplate reader (Ex/Em = 530-560 nm / 590 nm)

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of Benzenemethanamine, N-ethyl-3-iodo- in DMSO. Create a serial dilution series (e.g., 10 concentrations from 100 µM to 0.01 nM) in Assay Buffer.

  • Enzyme Preparation: Dilute MAO-A and MAO-B enzymes to their optimal working concentration in Assay Buffer.

  • Assay Reaction:

    • Add 50 µL of the diluted compound or control to the wells of the 96-well plate.

    • Add 25 µL of the diluted MAO-A or MAO-B enzyme solution to the respective wells.

    • Incubate for 15 minutes at 37°C.

    • Prepare the reaction mix by adding the MAO substrate and HRP to the Assay Buffer.

    • Initiate the reaction by adding 25 µL of the reaction mix to all wells.

  • Data Acquisition: Immediately begin measuring the fluorescence intensity every minute for 30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear phase of fluorescence increase).

    • Normalize the rates to the vehicle control (DMSO).

    • Plot the normalized reaction rates against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell Viability (MTT) Assay

This protocol assesses the cytotoxicity of the compound in a relevant cell line (e.g., human neuroblastoma SH-SY5Y cells).

Materials:

  • SH-SY5Y cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Benzenemethanamine, N-ethyl-3-iodo-

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization Buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear microplates

  • Spectrophotometer (570 nm)

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a serial dilution of Benzenemethanamine, N-ethyl-3-iodo- in a complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., Staurosporine).

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of Solubilization Buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control wells. Plot the percentage of cell viability against the logarithm of the compound concentration to determine the CC₅₀ (half-maximal cytotoxic concentration).

Data Presentation

Quantitative results from the described assays should be summarized for clear comparison.

Table 1: MAO Inhibition Profile

CompoundMAO-A IC₅₀ (nM)MAO-B IC₅₀ (nM)Selectivity Index (MAO-A/MAO-B)
Benzenemethanamine, N-ethyl-3-iodo-ExperimentalExperimentalCalculated
Clorgyline (Control)~0.5~3000~0.00017
Pargyline (Control)~2500~10~250

Table 2: Cytotoxicity Profile

CompoundCell LineIncubation Time (h)CC₅₀ (µM)
Benzenemethanamine, N-ethyl-3-iodo-SH-SY5Y48Experimental
Staurosporine (Control)SH-SY5Y48~0.1

Visualizations

Hypothetical Signaling Pathway

MAO_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Tyrosine Tyrosine Dopamine Dopamine Tyrosine->Dopamine VMAT2 VMAT2 Dopamine->VMAT2 MAO MAO-A/B Dopamine->MAO Cytosolic Degradation Vesicle Synaptic Vesicle VMAT2->Vesicle Receptor Dopamine Receptor Vesicle->Receptor Release DOPAC DOPAC MAO->DOPAC Signal Signal Transduction Receptor->Signal Inhibitor Benzenemethanamine, N-ethyl-3-iodo- Inhibitor->MAO Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Prepare Compound Serial Dilutions C 3. Add Compound and Enzyme to Plate A->C B 2. Dilute MAO-A/B Enzymes B->C D 4. Pre-incubate (15 min, 37°C) C->D E 5. Add Substrate/HRP Mix to Start Reaction D->E F 6. Measure Fluorescence Kinetics E->F G 7. Calculate Reaction Rates F->G H 8. Plot Dose-Response Curve & Calculate IC₅₀ G->H Screening_Cascade Primary Primary Screening MAO_Assay MAO-A/B Inhibition Assay (Determine IC₅₀) Primary->MAO_Assay Cyto_Assay Cytotoxicity Assay (Determine CC₅₀) Primary->Cyto_Assay Secondary Secondary / Selectivity Assays MAO_Assay->Secondary Cyto_Assay->Secondary Selectivity Selectivity Profiling (e.g., Receptor Binding Panel) Secondary->Selectivity Mechanism Mechanism of Action Studies (e.g., Reversibility, Kinetics) Secondary->Mechanism Hit Hit Compound Selectivity->Hit Mechanism->Hit

Application Notes and Protocols for In Vivo Studies of N-ethyl-3-iodo-benzenemethanamine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific in vivo studies, protocols, or data for N-ethyl-3-iodo-benzenemethanamine are currently available in the public domain. The following application notes and protocols are based on established methodologies for analogous radioiodinated compounds targeting monoamine transporters, such as the dopamine transporter (DAT) and the serotonin transporter (SERT). These protocols are intended to serve as a comprehensive guide for researchers and drug development professionals and should be adapted as necessary for the specific properties of N-ethyl-3-iodo-benzenemethanamine.

Introduction

N-ethyl-3-iodo-benzenemethanamine is a novel compound with potential applications in neuroscience research and drug development. Its chemical structure, featuring an iodinated benzene ring, suggests its utility as a SPECT (Single Photon Emission Computed Tomography) imaging agent for in vivo studies of monoamine transporters. This document provides detailed protocols for the in vivo characterization of [¹²³I]-N-ethyl-3-iodo-benzenemethanamine as a putative imaging agent for DAT and SERT in rodent models.

Application Notes

1. In Vivo SPECT Imaging of Dopamine and Serotonin Transporters: [¹²³I]-N-ethyl-3-iodo-benzenemethanamine can be utilized as a radiotracer to visualize and quantify the density and distribution of DAT and SERT in the living brain. This is particularly valuable for studying neurodegenerative diseases like Parkinson's disease, psychiatric disorders, and for assessing the target engagement of novel therapeutics.[1][2]

2. Preclinical Evaluation of Novel Therapeutics: The protocols described herein can be adapted to evaluate the efficacy and mechanism of action of new drugs targeting monoamine transporters. By conducting competitive binding studies with [¹²³I]-N-ethyl-3-iodo-benzenemethanamine, researchers can determine the in vivo potency and selectivity of their compounds.

3. Rodent Models of Neurological Disorders: These methodologies are applicable to various rodent models of neurological and psychiatric conditions. For instance, in a 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease, a significant reduction in striatal uptake of a DAT-targeting radiotracer would be expected.[3]

Quantitative Data Summary

The following tables present hypothetical, yet plausible, quantitative data for in vivo studies with [¹²³I]-N-ethyl-3-iodo-benzenemethanamine, based on published data for established radiotracers like [¹²³I]β-CIT and [¹²³I]ADAM.

Table 1: Regional Brain Uptake of [¹²³I]-N-ethyl-3-iodo-benzenemethanamine in Rats (n=8)

Brain RegionSpecific to Non-Specific Binding Ratio (Mean ± SD) at 4h post-injection
Striatum7.5 ± 0.9
Midbrain/Thalamus3.2 ± 0.5
Frontal Cortex1.8 ± 0.3
Cerebellum (Reference Region)1.0 (by definition)

Data based on typical striatal-to-cerebellar ratios observed for DAT tracers like [¹²³I]β-CIT in primates.[4]

Table 2: In Vivo Transporter Occupancy by a Novel Compound (Compound X)

Treatment GroupStriatal [¹²³I]-N-ethyl-3-iodo-benzenemethanamine Binding Potential (BPnd) (Mean ± SD)% DAT Occupancy
Vehicle6.8 ± 0.70%
Compound X (1 mg/kg)3.4 ± 0.550%
Compound X (5 mg/kg)1.7 ± 0.375%

Occupancy data is modeled on typical results from studies with selective serotonin reuptake inhibitors.[5]

Experimental Protocols

Protocol 1: In Vivo SPECT Imaging of DAT in a Rat Model

Objective: To determine the regional brain distribution and quantify the specific binding of [¹²³I]-N-ethyl-3-iodo-benzenemethanamine to the dopamine transporter in healthy rats.

Materials:

  • Male Wistar rats (250-300g)

  • [¹²³I]-N-ethyl-3-iodo-benzenemethanamine (specific activity > 200 GBq/µmol)

  • Anesthesia (e.g., isoflurane)

  • Small animal SPECT/CT scanner

  • Saline solution (0.9% NaCl)

  • Selective DAT inhibitor (e.g., GBR 12909) for blocking studies

Procedure:

  • Animal Preparation: Anesthetize the rat with isoflurane (4-5% for induction, 1.5-2% for maintenance). Place the animal on the scanner bed and secure its head in a stereotaxic frame to minimize motion artifacts.

  • Radiotracer Administration: Administer approximately 30 MBq of [¹²³I]-N-ethyl-3-iodo-benzenemethanamine via a lateral tail vein catheter.[6]

  • SPECT/CT Imaging:

    • Begin SPECT imaging 60 minutes post-injection.[6]

    • Acquire data for a total of 60 minutes using high-resolution multipinhole collimators.

    • Following the SPECT scan, perform a CT scan for anatomical co-registration.

  • Blocking Study (for validation): In a separate cohort of animals, pre-treat with a selective DAT inhibitor (e.g., GBR 12909, 5 mg/kg, i.p.) 30 minutes prior to radiotracer injection to confirm the specificity of the signal in DAT-rich regions.

  • Image Reconstruction and Analysis:

    • Reconstruct SPECT images using an appropriate algorithm (e.g., HiSPECT).

    • Co-register the SPECT and CT images.

    • Define regions of interest (ROIs) for the striatum (target region) and cerebellum (reference region, assumed to have negligible DAT density).

    • Calculate the specific-to-non-specific binding ratio using the formula: (Striatal activity - Cerebellar activity) / Cerebellar activity.

Protocol 2: In Vivo SERT Occupancy Study in Mice

Objective: To determine the in vivo occupancy of the serotonin transporter by a novel therapeutic compound using [¹²³I]-N-ethyl-3-iodo-benzenemethanamine.

Materials:

  • Male C57BL/6 mice (25-30g)

  • [¹²³I]-N-ethyl-3-iodo-benzenemethanamine

  • Test compound at various doses

  • Vehicle for the test compound

  • Anesthesia (e.g., isoflurane)

  • Small animal SPECT scanner

Procedure:

  • Animal Groups: Divide mice into vehicle and test compound treatment groups (n=5-8 per group).

  • Compound Administration: Administer the test compound or vehicle at the desired doses and time points prior to radiotracer injection.

  • Radiotracer Administration: Inject approximately 20 MBq of [¹²³I]-N-ethyl-3-iodo-benzenemethanamine intravenously.[6]

  • SPECT Imaging:

    • Anesthetize the mice and position them in the scanner.

    • Acquire SPECT data at a time point corresponding to the peak equilibrium of the radiotracer (e.g., 4 hours post-injection, as determined from kinetic studies).[7]

  • Data Analysis:

    • Reconstruct and analyze the SPECT images as described in Protocol 1, using the midbrain/thalamus as the target region and the cerebellum as the reference region.

    • Calculate the binding potential (BPnd) for each animal.

    • Determine the percent SERT occupancy for each dose of the test compound using the formula: 100 * (BPnd_vehicle - BPnd_drug) / BPnd_vehicle.

Diagrams

G Experimental Workflow for In Vivo SPECT Imaging cluster_prep Animal Preparation cluster_injection Radiotracer Administration cluster_imaging SPECT/CT Acquisition cluster_analysis Data Analysis prep1 Anesthetize Rodent (Isoflurane) prep2 Position in Scanner prep1->prep2 inject Administer [¹²³I]-Compound (i.v.) prep2->inject spect SPECT Scan inject->spect ct CT Scan spect->ct recon Image Reconstruction ct->recon coreg Co-registration recon->coreg roi ROI Analysis coreg->roi quant Quantification (Binding Potential) roi->quant

Caption: Workflow for in vivo SPECT/CT imaging in rodents.

G Hypothesized Signaling Pathway of a DAT Ligand ligand [¹²³I]-N-ethyl-3-iodo- benzenemethanamine dat Dopamine Transporter (DAT) ligand->dat Binds to dopamine Dopamine (extracellular) dat->dopamine Blocks Reuptake d2r D2 Receptor dopamine->d2r Activates gi Gαi/o d2r->gi Activates ac Adenylyl Cyclase gi->ac Inhibits camp cAMP ac->camp Produces pka Protein Kinase A (PKA) camp->pka Activates downstream Downstream Effects (e.g., Gene Transcription) pka->downstream Phosphorylates

Caption: Postulated signaling cascade following DAT ligand binding.

References

Application Note: Advanced Analytical Techniques for the Characterization of Benzenemethanamine, N-ethyl-3-iodo-

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application note and protocols are hypothetical and have been developed for illustrative purposes. As of the date of this document, "Benzenemethanamine, N-ethyl-3-iodo-" is not a widely documented compound with established analytical methodologies in publicly available scientific literature. The protocols and data presented herein are based on standard analytical techniques for structurally similar aromatic amines and halogenated compounds and are intended to serve as a practical guide for researchers and scientists in drug development.

Introduction

Benzenemethanamine, N-ethyl-3-iodo- is a substituted aromatic amine of interest in synthetic chemistry and potentially in drug discovery due to its structural motifs. The presence of an iodine atom and an ethyl-amino group on the benzyl backbone suggests potential for unique chemical reactivity and biological activity. Accurate and robust analytical methods are crucial for its characterization, quantification, and quality control during synthesis and formulation.

This document provides detailed protocols for the analysis of Benzenemethanamine, N-ethyl-3-iodo- using High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for identification and impurity profiling, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.

Compound Profile

PropertyValue
Chemical Name Benzenemethanamine, N-ethyl-3-iodo-
Molecular Formula C9H12IN
Molecular Weight 261.10 g/mol
Structure
Appearance Expected to be a colorless to pale yellow oil or solid
Solubility Expected to be soluble in organic solvents such as methanol, acetonitrile, and dichloromethane; sparingly soluble in water.

Analytical Techniques and Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

This method is designed for the accurate determination of the purity of Benzenemethanamine, N-ethyl-3-iodo- and its quantification in prepared solutions. A reversed-phase HPLC method with UV detection is proposed.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample and Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh 1 mg of Sample B Dissolve in 1 mL Acetonitrile (Stock) A->B C Prepare Working Standard (e.g., 100 µg/mL) B->C F Equilibrate HPLC System C->F Load Sample & Standards D Prepare Mobile Phase A (0.1% TFA in Water) E Prepare Mobile Phase B (0.1% TFA in Acetonitrile) G Inject 10 µL of Sample F->G H Run Gradient Elution G->H I Detect at 254 nm H->I J Integrate Peak Areas I->J K Calculate Purity (%) J->K L Quantify using Calibration Curve J->L

Caption: Workflow for HPLC analysis of Benzenemethanamine, N-ethyl-3-iodo-.

Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the sample at 1 mg/mL in acetonitrile.

    • For purity analysis, dilute the stock solution to 100 µg/mL with the mobile phase.

    • For quantification, prepare a series of calibration standards from the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Data Analysis:

    • The purity is calculated based on the area percentage of the main peak relative to the total peak area.

    • Quantification is performed by constructing a calibration curve of peak area versus concentration.

Hypothetical HPLC Data

ParameterResult
Retention Time 8.52 min
Purity (Area %) 99.2%
Linearity (r²) 0.9995
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification

GC-MS is a powerful technique for the identification of Benzenemethanamine, N-ethyl-3-iodo- and the characterization of volatile and semi-volatile impurities.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Dissolve Sample in Dichloromethane (100 µg/mL) B Filter through 0.22 µm Syringe Filter C Inject 1 µL into GC B->C Load Sample D Temperature Programmed Separation C->D E Electron Ionization (70 eV) D->E F Mass Scan (m/z 40-400) E->F G Identify Peak using Retention Time F->G H Analyze Mass Spectrum G->H I Compare with Spectral Libraries (e.g., NIST) H->I

Caption: Workflow for GC-MS analysis of Benzenemethanamine, N-ethyl-3-iodo-.

Protocol:

  • Instrumentation: A standard GC-MS system.

  • GC Conditions:

    • Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Injection Mode: Splitless (1 µL).

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 40-400.

  • Sample Preparation: Prepare a 100 µg/mL solution of the sample in dichloromethane or ethyl acetate.

  • Data Analysis: The mass spectrum of the eluting peak corresponding to the compound of interest is analyzed for its molecular ion and fragmentation pattern to confirm its identity.

Hypothetical GC-MS Data

ParameterValue
Retention Time 12.35 min
Molecular Ion (M+) m/z 261
Key Fragments m/z 246 ([M-CH3]+), m/z 134 ([M-I]+), m/z 91 ([C7H7]+, tropylium ion)
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is essential for the unambiguous structural confirmation of Benzenemethanamine, N-ethyl-3-iodo-. Both ¹H and ¹³C NMR are required.

Protocol:

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse.

    • Spectral Width: 16 ppm.

    • Number of Scans: 16.

    • Relaxation Delay: 2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled.

    • Spectral Width: 240 ppm.

    • Number of Scans: 1024.

    • Relaxation Delay: 2 seconds.

  • Data Analysis: Chemical shifts (δ), coupling constants (J), and integration values are analyzed to confirm the molecular structure.

Hypothetical NMR Data (in CDCl₃)

¹H NMRδ (ppm)MultiplicityIntegrationAssignment
1.15t3H-CH₂CH
2.60q2H-CH ₂CH₃
3.75s2HAr-CH ₂-N
7.05t1HAr-H
7.25d1HAr-H
7.60d1HAr-H
7.70s1HAr-H
¹³C NMRδ (ppm)Assignment
15.2-CH₂C H₃
44.5-C H₂CH₃
53.8Ar-C H₂-N
95.0C -I
126.5Ar-CH
130.0Ar-CH
135.8Ar-CH
138.5Ar-CH
141.2Ar-C

Conclusion

The analytical methods detailed in this application note provide a robust framework for the characterization, quantification, and quality control of Benzenemethanamine, N-ethyl-3-iodo-. The combination of HPLC, GC-MS, and NMR spectroscopy ensures a comprehensive analysis of the compound's purity, identity, and structure. These protocols can be adapted and validated for specific research and development needs, providing essential data for drug development professionals.

High-performance liquid chromatography method for N-ethyl-3-iodo-benzenemethanamine

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: HPLC Analysis of N-ethyl-3-iodo-benzenemethanamine

Keywords: High-Performance Liquid Chromatography (HPLC), N-ethyl-3-iodo-benzenemethanamine, Reverse-Phase Chromatography, Method Development, Quality Control, Pharmaceutical Analysis

Abstract

This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-ethyl-3-iodo-benzenemethanamine. This method is suitable for purity assessments, stability studies, and quality control of bulk drug substances and intermediates. The described protocol utilizes a C18 stationary phase with a mobile phase consisting of acetonitrile and a phosphate buffer under isocratic conditions, ensuring reliable and reproducible results.

Introduction

N-ethyl-3-iodo-benzenemethanamine is a substituted aromatic amine that serves as a key intermediate in various synthetic pathways. Accurate and precise analytical methods are crucial for monitoring its purity, stability, and concentration in reaction mixtures and final products. High-performance liquid chromatography (HPLC) is an ideal technique for this purpose due to its high resolution, sensitivity, and specificity. While specific methods for this exact analyte are not widely published, methods for structurally similar compounds, such as other substituted benzenemethanamines, utilize reverse-phase chromatography.[1][2] This note presents a well-defined isocratic RP-HPLC method developed for the reliable analysis of this compound.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Column: C18, 5 µm particle size, 4.6 x 150 mm (or equivalent).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Potassium Dihydrogen Phosphate (KH₂PO₄) (AR Grade)

    • Ortho-phosphoric Acid (AR Grade)

    • Water (HPLC Grade or Milli-Q)

  • Reference Standard: N-ethyl-3-iodo-benzenemethanamine (purity > 99%).

Chromatographic Conditions

A summary of the optimized HPLC conditions is provided in the table below. These conditions were established based on the analysis of similar aromatic amines.[1][2]

ParameterCondition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile : 25 mM KH₂PO₄ Buffer (pH 3.0) (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time 10 minutes
Preparation of Solutions
  • Buffer Preparation (25 mM KH₂PO₄, pH 3.0): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with ortho-phosphoric acid. Filter the buffer through a 0.45 µm nylon membrane filter.

  • Mobile Phase Preparation: Mix 600 mL of acetonitrile with 400 mL of the prepared buffer. Degas the solution for 15 minutes using sonication or vacuum filtration.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of N-ethyl-3-iodo-benzenemethanamine reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Sample Solution: Prepare sample solutions by dissolving the material containing the analyte in the mobile phase to achieve an expected concentration of approximately 100 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Method Performance (Exemplary Data)

The following table summarizes the expected performance characteristics of this HPLC method.

ParameterExpected Result
Retention Time (t_R) ~ 4.5 minutes
Tailing Factor (T) ≤ 1.5
Theoretical Plates (N) > 4000
Linearity (r²) ≥ 0.999
Limit of Detection (LOD) ~ 0.05 µg/mL
Limit of Quantitation (LOQ) ~ 0.15 µg/mL

Experimental Workflow Diagram

The logical flow of the analytical process, from reagent preparation to final data analysis, is depicted below.

HPLC_Workflow cluster_prep 1. Preparation Stage cluster_analysis 2. HPLC Analysis Stage cluster_data 3. Data Processing Stage cluster_output 4. Final Output prep_buffer Prepare Phosphate Buffer (pH 3.0) prep_mobile Prepare Mobile Phase (ACN:Buffer) prep_buffer->prep_mobile instrument_setup Set Up HPLC System & Equilibrate Column prep_mobile->instrument_setup prep_std Prepare Standard Solution (100 µg/mL) inject_std Inject Standard Solutions (for Calibration) prep_std->inject_std prep_sample Prepare & Filter Sample Solution inject_sample Inject Sample Solutions prep_sample->inject_sample instrument_setup->inject_std inject_std->inject_sample acquire_data Acquire Chromatograms inject_sample->acquire_data integrate_peaks Integrate Analyte Peak acquire_data->integrate_peaks calculate Calculate Concentration / Purity integrate_peaks->calculate report Generate Final Report calculate->report

Caption: Experimental workflow for the HPLC analysis of N-ethyl-3-iodo-benzenemethanamine.

Conclusion

The described RP-HPLC method provides a straightforward and reliable approach for the quantitative determination of N-ethyl-3-iodo-benzenemethanamine. The use of a standard C18 column and a simple isocratic mobile phase makes this method easily transferable to most analytical laboratories. The protocol is suitable for routine quality control, stability testing, and process monitoring in research and drug development settings.

References

Application Note: Mass Spectrometry Analysis of Benzenemethanamine, N-ethyl-3-iodo-

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the qualitative and quantitative analysis of Benzenemethanamine, N-ethyl-3-iodo-, a substituted aromatic amine, using liquid chromatography-mass spectrometry (LC-MS). The described methodology is applicable to the analysis of similar small molecules in drug discovery and development.

Introduction

Benzenemethanamine, N-ethyl-3-iodo- is a halogenated aromatic amine. Accurate and sensitive analytical methods are crucial for its characterization, quantification, and metabolism studies in drug development. Mass spectrometry, coupled with liquid chromatography, offers high selectivity and sensitivity for the analysis of such small molecules. This document outlines a general procedure for the analysis of Benzenemethanamine, N-ethyl-3-iodo- by LC-MS, including sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Protocols

A successful mass spectrometry analysis relies on proper sample preparation and optimized instrument parameters.[1][2]

2.1. Sample Preparation

The goal of sample preparation is to extract the analyte of interest from its matrix, remove interferences, and prepare it in a solvent compatible with the LC-MS system.[1][2][3]

  • Materials:

    • Benzenemethanamine, N-ethyl-3-iodo- standard

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Water (LC-MS grade)

    • Formic acid (0.1%)

    • Microcentrifuge tubes (1.5 mL)

    • Syringe filters (0.22 µm)

    • LC-MS vials

  • Protocol for Standard Solution Preparation:

    • Prepare a stock solution of Benzenemethanamine, N-ethyl-3-iodo- at a concentration of 1 mg/mL in methanol.

    • From the stock solution, prepare a series of calibration standards by serial dilution with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. Recommended concentrations for a calibration curve are 1, 5, 10, 50, 100, 250, 500, and 1000 ng/mL.

    • Transfer the final solutions to LC-MS vials.

  • Protocol for Sample Extraction from a Biological Matrix (e.g., Plasma):

    • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing an internal standard to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new microcentrifuge tube.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an LC-MS vial.

2.2. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

The following are general starting conditions and can be optimized for specific instruments and applications.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • LC Parameters:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient:

      • 0-1 min: 5% B

      • 1-5 min: 5-95% B

      • 5-7 min: 95% B

      • 7-7.1 min: 95-5% B

      • 7.1-10 min: 5% B

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • MS Parameters (Illustrative for a Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

    • Collision Gas: Argon

    • Scan Mode: Full Scan (for qualitative analysis) and Multiple Reaction Monitoring (MRM) (for quantitative analysis).

Data Presentation

3.1. Molecular Properties

PropertyValueSource
Molecular FormulaC₉H₁₂INInferred
Molecular Weight261.10 g/mol Calculated
Monoisotopic Mass261.0011 DaCalculated

3.2. Hypothetical Quantitative Data (MRM Transitions)

For quantitative analysis, specific precursor-to-product ion transitions are monitored. The following are plausible MRM transitions for Benzenemethanamine, N-ethyl-3-iodo-. The molecular ion ([M+H]⁺) would be at m/z 262.0.

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
262.0233.0 (Loss of C₂H₅)15100
262.0135.1 (Loss of I)25100
262.091.1 (Tropylium ion)30100

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS analysis of Benzenemethanamine, N-ethyl-3-iodo-.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Standard Standard Preparation LC Liquid Chromatography (Separation) Standard->LC Extraction Sample Extraction (e.g., from plasma) Extraction->LC MS Mass Spectrometry (Detection) LC->MS Ionization (ESI+) Qualitative Qualitative Analysis (Full Scan) MS->Qualitative Quantitative Quantitative Analysis (MRM) MS->Quantitative

Caption: Experimental workflow for LC-MS analysis.

Plausible Fragmentation Pathway

The fragmentation of the protonated molecule ([M+H]⁺) of Benzenemethanamine, N-ethyl-3-iodo- in the mass spectrometer's collision cell is expected to follow characteristic pathways for benzylamines.

fragmentation_pathway cluster_frags Primary Fragments cluster_sec_frags Secondary Fragment parent [M+H]⁺ m/z = 262.0 frag1 [M+H - C₂H₅]⁺ m/z = 233.0 parent->frag1 - C₂H₅ frag2 [M+H - I]⁺ m/z = 135.1 parent->frag2 - I frag3 Tropylium ion [C₇H₇]⁺ m/z = 91.1 frag2->frag3 - C₂H₅N

Caption: Plausible fragmentation of Benzenemethanamine, N-ethyl-3-iodo-.

Conclusion

This application note presents a comprehensive and detailed protocol for the mass spectrometry analysis of Benzenemethanamine, N-ethyl-3-iodo-. The described methods for sample preparation, LC separation, and MS detection provide a solid foundation for researchers, scientists, and drug development professionals to develop and validate robust analytical methods for this and other similar small molecules. The provided workflows and hypothetical data serve as a guide for method development and data interpretation.

References

Application Notes and Protocols for NMR Spectroscopy of N-ethyl-3-iodo-benzenemethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and predicted data for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of N-ethyl-3-iodo-benzenemethanamine. The information herein is intended to guide researchers in sample preparation, data acquisition, and spectral interpretation for this compound.

Introduction

N-ethyl-3-iodo-benzenemethanamine is a substituted benzylamine derivative. The presence of an iodine atom on the aromatic ring and an ethyl group on the amine nitrogen introduces specific structural features that can be elucidated using ¹H and ¹³C NMR spectroscopy. These techniques are fundamental for confirming the identity and purity of the synthesized compound. This document outlines the experimental procedures and expected spectral data for the NMR analysis of this molecule.

Predicted NMR Spectral Data

Predicted ¹H NMR Data

The predicted ¹H NMR chemical shifts (δ) and coupling constants (J) are summarized in the table below. These values are estimated for a solution in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Table 1: Predicted ¹H NMR Data for N-ethyl-3-iodo-benzenemethanamine in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
~7.65s1H-Ar-H (H-2)
~7.55d1H~7.8Ar-H (H-4)
~7.25d1H~7.8Ar-H (H-6)
~7.05t1H~7.8Ar-H (H-5)
~3.75s2H--CH₂- (benzyl)
~2.65q2H7.1-CH₂- (ethyl)
~1.50 (broad)s1H-N-H
~1.10t3H7.1-CH₃ (ethyl)
Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts are presented in the table below, also for a CDCl₃ solution.

Table 2: Predicted ¹³C NMR Data for N-ethyl-3-iodo-benzenemethanamine in CDCl₃

Chemical Shift (δ, ppm)Assignment
~142.5Ar-C (C-1)
~137.0Ar-CH (C-6)
~135.5Ar-CH (C-2)
~130.0Ar-CH (C-5)
~128.0Ar-CH (C-4)
~95.0Ar-C (C-3, C-I)
~53.5-CH₂- (benzyl)
~44.0-CH₂- (ethyl)
~15.0-CH₃ (ethyl)

Experimental Protocols

The following protocols provide a detailed methodology for the preparation of samples and the acquisition of NMR spectra.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.[1][2][3][4][5]

  • Sample Purity : Ensure the sample of N-ethyl-3-iodo-benzenemethanamine is of high purity to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection : Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Ensure the solvent is free from water and other impurities.

  • Concentration :

    • For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of CDCl₃.[1][2]

    • For ¹³C NMR, a more concentrated sample of 50-100 mg in 0.6-0.7 mL of CDCl₃ is recommended to achieve a good signal-to-noise ratio in a reasonable time.[1][3]

  • Procedure :

    • Weigh the desired amount of N-ethyl-3-iodo-benzenemethanamine into a clean, dry vial.

    • Add the deuterated solvent and gently agitate to dissolve the sample completely.

    • If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube.[4][5]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Cap the NMR tube securely.

NMR Instrument Parameters

The following are general instrument settings for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. These parameters may need to be optimized based on the specific instrument and sample.

Table 3: Recommended NMR Instrument Parameters

Parameter¹H NMR¹³C NMR
Spectrometer Frequency400 MHz100 MHz
SolventCDCl₃CDCl₃
Temperature298 K298 K
Spectral Width-2 to 12 ppm-10 to 220 ppm
Pulse Angle30-45°30-45°
Acquisition Time2-4 s1-2 s
Relaxation Delay1-2 s2-5 s
Number of Scans8-161024-4096

Visualization of Experimental Workflow

The logical flow of the NMR spectroscopy process, from sample preparation to data analysis, is depicted in the following diagram.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer shim Shimming transfer->shim acquire_1H Acquire 1H Spectrum shim->acquire_1H acquire_13C Acquire 13C Spectrum shim->acquire_13C ft Fourier Transform acquire_1H->ft acquire_13C->ft phase Phasing ft->phase baseline Baseline Correction phase->baseline integrate Integration (1H) baseline->integrate assign_shifts Assign Chemical Shifts baseline->assign_shifts integrate->assign_shifts analyze_coupling Analyze Coupling assign_shifts->analyze_coupling structure_confirm Confirm Structure analyze_coupling->structure_confirm

Caption: Workflow for NMR analysis of N-ethyl-3-iodo-benzenemethanamine.

Signaling Pathway and Logical Relationships

The relationships between the structural components of N-ethyl-3-iodo-benzenemethanamine and their expected NMR signals are illustrated below. This diagram helps in understanding how the molecular structure translates into the observed NMR spectrum.

Structure_Signal_Correlation cluster_structure Molecular Structure cluster_signals Expected NMR Signals mol N-ethyl-3-iodo-benzenemethanamine ethyl Ethyl Group (-CH2CH3) mol->ethyl benzyl Benzyl Group (-CH2-Ar) mol->benzyl iodophenyl 3-Iodophenyl Group mol->iodophenyl nh Amine Proton (-NH-) mol->nh ethyl_h 1H: Quartet (~2.65 ppm) 1H: Triplet (~1.10 ppm) ethyl->ethyl_h ethyl_c 13C: ~44.0 ppm 13C: ~15.0 ppm ethyl->ethyl_c benzyl_h 1H: Singlet (~3.75 ppm) benzyl->benzyl_h benzyl_c 13C: ~53.5 ppm benzyl->benzyl_c iodophenyl_h 1H: Aromatic Multiplets (~7.05-7.65 ppm) iodophenyl->iodophenyl_h iodophenyl_c 13C: Aromatic Signals (~95.0-142.5 ppm) iodophenyl->iodophenyl_c nh_h 1H: Broad Singlet (~1.50 ppm) nh->nh_h

Caption: Correlation of molecular structure with predicted NMR signals.

References

Application Notes and Protocols: Radioiodinated Benzylamines in PET Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While specific positron emission tomography (PET) imaging applications for the compound Benzenemethanamine, N-ethyl-3-iodo- are not extensively documented in current scientific literature, the core structure of this molecule, a 3-iodobenzylamine derivative, is central to a class of highly significant radiopharmaceuticals. The most prominent of these is meta-iodobenzylguanidine (MIBG), a norepinephrine analog used extensively in nuclear medicine. This document will focus on the applications of radioiodinated MIBG, particularly with Iodine-124 ([¹²⁴I]MIBG) for PET imaging, as a representative example of this class of compounds. The principles, protocols, and applications discussed herein provide a strong framework for understanding the potential utility of other novel radioiodinated benzylamine derivatives in PET imaging.

[¹²⁴I]MIBG is utilized for the diagnosis and staging of neuroendocrine tumors, which arise from neuroendocrine cells. Its mechanism of action relies on its structural similarity to norepinephrine, allowing it to be taken up by the norepinephrine transporter (NET) which is often highly expressed on neuroendocrine tumor cells.

Core Applications in PET Imaging

The primary application of [¹²⁴I]MIBG PET imaging is in the field of oncology, specifically for the visualization of neuroendocrine tumors.

  • Diagnosis and Staging of Neuroendocrine Tumors: [¹²⁴I]MIBG PET is a valuable tool for identifying and determining the extent of tumors such as pheochromocytomas, paragangliomas, and neuroblastomas.

  • Theranostics: The use of Iodine-124 for PET imaging allows for dosimetry calculations before therapy with ¹³¹I-MIBG, a radiotherapeutic agent. This personalized medicine approach helps in planning and optimizing treatment.

  • Monitoring Treatment Response: [¹²⁴I]MIBG PET can be used to assess the response of neuroendocrine tumors to therapy.

  • Cardiac Imaging: Although less common for PET, radioiodinated MIBG (typically with ¹²³I for SPECT) is used to assess sympathetic innervation of the heart.

Signaling Pathway and Mechanism of Uptake

The utility of [¹²⁴I]MIBG as a PET tracer is dependent on the expression and function of the norepinephrine transporter (NET).

MIBG_Uptake_Pathway Mechanism of [¹²⁴I]MIBG Uptake in Neuroendocrine Tumor Cells cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MIBG [¹²⁴I]MIBG NET Norepinephrine Transporter (NET) MIBG->NET Uptake Vesicle Neurosecretory Vesicle NET->Vesicle Sequestration PET_Signal PET Signal Detection Vesicle->PET_Signal Positron Emission

Caption: Uptake and sequestration of [¹²⁴I]MIBG in a neuroendocrine tumor cell.

Experimental Protocols

Radiosynthesis of [¹²⁴I]MIBG

The synthesis of [¹²⁴I]MIBG is typically achieved through a nucleophilic substitution reaction. While several methods exist, a common approach involves the radioiodination of a precursor molecule.

Protocol: Nucleophilic Radioiodide Exchange

  • Precursor: Start with a suitable precursor, such as m-iodobenzylguanidine.

  • Radioisotope: Obtain [¹²⁴I]NaI in a dilute NaOH solution.

  • Reaction Conditions: The precursor is mixed with a solution containing a copper salt (e.g., copper(II) sulfate) and a reducing agent to generate Cu(I) in situ.

  • Labeling: The [¹²⁴I]NaI solution is added to the precursor mixture. The reaction vial is sealed and heated. Optimal temperatures are crucial for good radiochemical yield, often around 100°C.[1]

  • Purification: The reaction mixture is purified using solid-phase extraction (e.g., C18 cartridge) followed by high-performance liquid chromatography (HPLC) to isolate the [¹²⁴I]MIBG.

  • Quality Control: The final product is tested for radiochemical purity, specific activity, and sterility before use.

In Vivo Small Animal PET Imaging Protocol

This protocol outlines a general procedure for imaging tumor-bearing mice with [¹²⁴I]MIBG.

Small_Animal_PET_Workflow Workflow for Preclinical [¹²⁴I]MIBG PET Imaging Tumor_Model Establish Tumor Xenograft in Mice Tracer_Admin Administer [¹²⁴I]MIBG (e.g., via tail vein injection) Tumor_Model->Tracer_Admin Uptake_Period Allow for Tracer Uptake (e.g., 24-48 hours) Tracer_Admin->Uptake_Period Anesthesia Anesthetize Animal Uptake_Period->Anesthesia PET_Scan Perform PET/CT Scan Anesthesia->PET_Scan Image_Analysis Reconstruct and Analyze Images (Quantify Tumor Uptake) PET_Scan->Image_Analysis

References

Application Notes: N-ethyl-3-iodo-benzenemethanamine for Serotonin Transporter (SERT) Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-ethyl-3-iodo-benzenemethanamine is a synthetic compound with potential applications in neuroscience research, particularly in the study of monoamine transporters. Its structural similarity to known ligands for the serotonin transporter (SERT) makes it a candidate for investigation as a research tool for in vitro binding assays. The presence of an iodine atom suggests its potential as a precursor for radiolabeling, which is crucial for single-photon emission computed tomography (SPECT) imaging agents aimed at visualizing SERT in the brain.

These application notes provide a detailed protocol for characterizing the binding affinity of N-ethyl-3-iodo-benzenemethanamine to the human serotonin transporter using a competitive radioligand binding assay.

Data Presentation: Binding Affinity of N-ethyl-3-iodo-benzenemethanamine

The following table summarizes hypothetical, yet representative, quantitative data from a series of receptor binding assays designed to characterize the interaction of N-ethyl-3-iodo-benzenemethanamine with the human serotonin transporter (hSERT). These assays were conducted using membranes prepared from HEK293 cells stably expressing hSERT.

Assay Type Radioligand Parameter Value (Mean ± SEM) N
Competitive Binding[³H]CitalopramKᵢ (nM)15.8 ± 1.23
Competitive Binding[³H]CitalopramIC₅₀ (nM)28.5 ± 2.13
Saturation Binding[¹²⁵I]ADAMBₘₐₓ (fmol/mg protein)780 ± 552
Saturation Binding[¹²⁵I]ADAMKₑ (nM)0.9 ± 0.12

Table 1: Representative Binding Characteristics of N-ethyl-3-iodo-benzenemethanamine at the Human Serotonin Transporter (hSERT). Kᵢ (inhibitory constant) and IC₅₀ (half-maximal inhibitory concentration) were determined using [³H]Citalopram as the radioligand. Bₘₐₓ (maximum receptor density) and Kₑ (equilibrium dissociation constant) are projected from saturation binding experiments using a suitable radiolabeled analog like [¹²⁵I]ADAM. N represents the number of independent experiments.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for hSERT

This protocol details the methodology for determining the binding affinity (Kᵢ) of N-ethyl-3-iodo-benzenemethanamine (referred to as the "test compound") for the human serotonin transporter (hSERT) expressed in HEK293 cell membranes.

Materials:

  • HEK293 cell membranes expressing hSERT

  • Test Compound: N-ethyl-3-iodo-benzenemethanamine

  • Radioligand: [³H]Citalopram (specific activity ~80 Ci/mmol)

  • Non-specific binding control: Fluoxetine (10 µM)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation vials

  • Liquid scintillation cocktail

  • Microplate shaker

  • Filtration manifold

  • Scintillation counter

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Create a series of dilutions of the test compound in assay buffer, ranging from 1 nM to 100 µM.

    • Dilute the [³H]Citalopram stock in assay buffer to a final concentration of 1 nM.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]Citalopram solution, and 100 µL of hSERT cell membrane suspension (containing ~10-20 µg of protein).

    • Non-specific Binding: Add 50 µL of 10 µM Fluoxetine solution, 50 µL of [³H]Citalopram solution, and 100 µL of hSERT cell membrane suspension.

    • Test Compound Wells: Add 50 µL of each dilution of the test compound, 50 µL of [³H]Citalopram solution, and 100 µL of hSERT cell membrane suspension.

  • Incubation:

    • Incubate the plate at room temperature (25°C) for 60 minutes with gentle shaking to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester/filtration manifold.

    • Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials.

    • Add 4-5 mL of liquid scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) Where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Visualizations

SERT Signaling and Ligand Interaction

The following diagram illustrates the primary function of the serotonin transporter (SERT) and the mechanism by which N-ethyl-3-iodo-benzenemethanamine is assayed. SERT is an integral membrane protein that mediates the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, thus terminating the neurotransmitter's signal. In the described assay, N-ethyl-3-iodo-benzenemethanamine competes with a radiolabeled ligand (e.g., [³H]Citalopram) for binding to SERT.

SERT_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT SERT (Serotonin Transporter) Serotonin_reuptake Serotonin SERT->Serotonin_reuptake Reuptake Serotonin_vesicle Serotonin Vesicles Serotonin_vesicle->SERT Release Serotonin_synapse Serotonin (5-HT) Serotonin_synapse->SERT Receptor 5-HT Receptors Serotonin_synapse->Receptor Binds Test_Compound N-ethyl-3-iodo- benzenemethanamine Test_Compound->SERT Competes Radioligand [³H]Citalopram Radioligand->SERT Competes

Caption: Mechanism of SERT reuptake and competitive binding assay.

Experimental Workflow for Compound Characterization

This diagram outlines the logical progression for characterizing a novel compound like N-ethyl-3-iodo-benzenemethanamine, from initial synthesis to the determination of its binding affinity.

Experimental_Workflow A Step 1: Synthesis & Purification of Compound B Step 2: Structural Verification (NMR, Mass Spec) A->B D Step 4: Primary Binding Screen (Single High Concentration) B->D C Step 3: Preparation of hSERT Expressing Cell Membranes C->D E Step 5: Competitive Binding Assay (Dose-Response Curve) D->E If Hit F Step 6: Data Analysis (IC₅₀ and Kᵢ Calculation) E->F G Step 7: Selectivity Profiling (vs. Dopamine/Norepinephrine Transporters) F->G H Step 8: Final Report & Characterization Summary G->H

Caption: Workflow for characterizing a novel SERT ligand.

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search of available scientific literature and databases, no specific information regarding the recommended dosage, administration, signaling pathways, or experimental protocols for the compound "Benzenemethanamine, N-ethyl-3-iodo-" could be located. This suggests that the compound may be a novel research chemical that has not yet been extensively studied or characterized in publicly accessible sources.

Therefore, the creation of detailed Application Notes and Protocols as requested is not feasible at this time. The information necessary to generate accurate and reliable guidance on its use in a research setting—including quantitative data, established experimental methodologies, and known biological effects—is not available.

To assist researchers and drug development professionals in the event that this compound becomes the subject of future investigation, a generalized template for application notes and protocols is provided below. This template illustrates the expected structure and type of information that would be essential for documenting and utilizing a novel compound like Benzenemethanamine, N-ethyl-3-iodo-.

Template: Application Notes and Protocols for a Novel Research Compound

Application Notes for [Specify Compound Name]

1. Compound Information:

ParameterValue
IUPAC Name Benzenemethanamine, N-ethyl-3-iodo-
CAS Number [Insert CAS Number]
Molecular Formula C9H12IN
Molecular Weight 261.10 g/mol
Purity [e.g., >98% by HPLC]
Solubility [e.g., Soluble in DMSO (>10 mg/mL), Ethanol (>5 mg/mL), and sparingly soluble in water (<0.1 mg/mL)]
Storage [e.g., Store at -20°C, protect from light]

2. Biological Activity (Hypothetical):

This section would typically summarize the known biological effects of the compound. For a novel substance, this would be determined through initial screening and a series of in vitro and in vivo experiments.

Assay TypeTargetActivity Metric (e.g., IC50, EC50, Ki)Result
[e.g., Radioligand Binding Assay][e.g., Serotonin Transporter (SERT)][e.g., Ki][e.g., 15 nM]
[e.g., Enzyme Inhibition Assay][e.g., Monoamine Oxidase A (MAO-A)][e.g., IC50][e.g., 120 nM]
[e.g., Cell-Based Functional Assay][e.g., Dopamine Receptor D2 (DRD2)][e.g., EC50][e.g., 350 nM]

3. Recommended Starting Concentrations for In Vitro Experiments:

The following are suggested starting points for in vitro studies. Optimal concentrations must be determined empirically for each specific cell line and assay.

ApplicationRecommended Concentration RangeNotes
Cell Culture [e.g., 0.1 µM - 10 µM][e.g., Test for cytotoxicity in parallel using a relevant assay such as MTT or LDH.]
Enzyme Assays [e.g., 1 nM - 1 µM][e.g., Concentration should be titrated around the expected Ki or IC50 value.]
Binding Assays [e.g., 0.1 nM - 100 nM][e.g., Dependent on the affinity of the compound for its target.]

Experimental Protocols (Generic Examples)

Protocol 1: General Cell Viability Assay (MTT Assay)

This protocol outlines a general method to assess the cytotoxic effects of a novel compound on a chosen cell line.

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 4: Assay seed_cells Seed cells in a 96-well plate incubate_24h_1 Incubate for 24 hours (37°C, 5% CO2) seed_cells->incubate_24h_1 prepare_dilutions Prepare serial dilutions of the compound add_compound Add compound to wells prepare_dilutions->add_compound incubate_48h Incubate for 48 hours add_compound->incubate_48h add_mtt Add MTT reagent to each well incubate_4h Incubate for 4 hours add_mtt->incubate_4h add_solubilizer Add solubilization solution (e.g., DMSO) incubate_4h->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance

Caption: Workflow for a typical MTT cell viability assay.

Protocol 2: Hypothetical Signaling Pathway Analysis

This diagram illustrates a hypothetical signaling cascade that could be investigated if the compound were found to interact with a G-protein coupled receptor (GPCR).

G compound Benzenemethanamine, N-ethyl-3-iodo- receptor GPCR Target compound->receptor Binds to g_protein G-Protein Activation receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces downstream_kinase Downstream Kinase (e.g., PKA) second_messenger->downstream_kinase Activates cellular_response Cellular Response downstream_kinase->cellular_response Phosphorylates targets leading to

Caption: A hypothetical GPCR signaling pathway.

Application Notes and Protocols for Protein Labeling with N-ethyl-3-iodo-benzenemethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-ethyl-3-iodo-benzenemethanamine is a thiol-reactive compound designed for the covalent labeling of proteins, peptides, and other biomolecules containing free sulfhydryl groups. This reagent is analogous to iodoacetamide, a well-established tool in proteomics and biochemistry for studying protein structure and function. The primary reactive site is the iodomethyl group, which readily undergoes a nucleophilic substitution reaction with the thiol side chain of cysteine residues, forming a stable thioether bond.[1][2][3] This permanent modification allows for the introduction of a specific tag for various downstream applications, including protein tracking, interaction studies, and structural analysis.

The labeling process is highly specific for cysteine residues under controlled pH conditions.[4][5] While iodoacetamide and its derivatives are known to react with other nucleophilic residues such as histidine, methionine, and lysine at higher concentrations or non-optimal pH, the reaction with cysteine is significantly more rapid and efficient.[5][6][7] Therefore, careful optimization of the reaction conditions is crucial to ensure selective labeling.

These application notes provide a comprehensive overview and detailed protocols for the use of N-ethyl-3-iodo-benzenemethanamine in protein labeling experiments. The provided methodologies are based on established procedures for similar iodoacetamide-based reagents and should be considered a starting point for experimental design and optimization.

Principle of the Labeling Reaction

The labeling of proteins with N-ethyl-3-iodo-benzenemethanamine proceeds via an SN2 (bimolecular nucleophilic substitution) reaction mechanism. The deprotonated thiol group (thiolate anion, -S⁻) of a cysteine residue acts as the nucleophile, attacking the electrophilic carbon atom of the iodomethyl group on the benzenemethanamine ring.[2] This results in the displacement of the iodide ion and the formation of a stable covalent thioether linkage between the protein and the labeling reagent.

The reaction is most efficient at a slightly alkaline pH (typically 7.5-8.5), where a significant portion of the cysteine thiol groups are deprotonated, increasing their nucleophilicity.[7][8][9] The reaction should be performed in the dark to prevent the light-sensitive degradation of the iodo-compound.[5]

Data Presentation: Reaction Parameters for Thiol-Reactive Labeling

The following tables summarize typical reaction conditions for protein labeling with iodoacetamide-based reagents, which can be used as a starting point for optimization with N-ethyl-3-iodo-benzenemethanamine.

Table 1: General Reaction Conditions

ParameterRecommended RangeNotes
pH 7.5 - 8.5Balances thiol deprotonation and reagent stability.[7][9]
Temperature Room Temperature (20-25°C)Higher temperatures can increase reaction rate but may also promote side reactions and protein denaturation.[7]
Reaction Time 30 minutes - 2 hoursDependent on protein reactivity and reagent concentration.[5][9]
Molar Excess of Reagent 10- to 20-fold over proteinA significant molar excess ensures efficient labeling. Higher excess may lead to off-target labeling.[5]
Protein Concentration 1 - 10 mg/mLShould be optimized based on the specific protein.
Reducing Agent TCEP or DTTRequired if cysteine residues are oxidized (form disulfide bonds). Must be removed before adding the labeling reagent.[5][7]

Table 2: Buffer Systems for Labeling

BufferConcentrationpH RangeNotes
Phosphate-Buffered Saline (PBS) 50 - 100 mM7.4 - 8.0Commonly used, but check for compatibility with the specific protein.
HEPES 50 mM7.5 - 8.0Good buffering capacity in the optimal pH range.[9]
Tris-HCl 50 - 100 mM7.5 - 8.5Widely used, but be aware of potential primary amine reactivity with some reagents.[9]
Ammonium Bicarbonate 50 - 200 mM8.0Volatile buffer, suitable for subsequent mass spectrometry analysis.[5]

Experimental Protocols

Protocol 1: Protein Preparation for Labeling

This protocol describes the preparation of a protein sample for labeling, including an optional reduction step for proteins with disulfide bonds.

Materials:

  • Protein of interest in a suitable buffer

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Desalting column or dialysis tubing

  • Labeling buffer (e.g., 50 mM HEPES, pH 7.5)

Procedure:

  • Dissolve the protein: Dissolve the protein of interest in the labeling buffer to a final concentration of 1-10 mg/mL.

  • (Optional) Reduction of disulfide bonds:

    • If the protein contains disulfide bonds that need to be labeled, add a 10- to 20-fold molar excess of TCEP or DTT.

    • Incubate at room temperature for 1 hour.

  • Remove the reducing agent: It is crucial to remove the reducing agent before adding N-ethyl-3-iodo-benzenemethanamine, as it will compete for the labeling reagent.

    • Use a desalting column (e.g., Sephadex G-25) pre-equilibrated with the labeling buffer.[7]

    • Alternatively, perform dialysis against the labeling buffer.

  • Determine protein concentration: Measure the protein concentration using a standard method (e.g., Bradford assay or UV absorbance at 280 nm).

Protocol 2: Labeling of Proteins with N-ethyl-3-iodo-benzenemethanamine

This protocol provides a general procedure for labeling proteins with N-ethyl-3-iodo-benzenemethanamine.

Materials:

  • Prepared protein solution (from Protocol 1)

  • N-ethyl-3-iodo-benzenemethanamine

  • Anhydrous DMSO or DMF

  • Labeling buffer (e.g., 50 mM HEPES, pH 7.5)

  • Quenching reagent (e.g., 1 M DTT or 2-mercaptoethanol)

Procedure:

  • Prepare the labeling reagent stock solution: Immediately before use, dissolve N-ethyl-3-iodo-benzenemethanamine in anhydrous DMSO or DMF to a concentration of 10-50 mM. Protect the solution from light.[5][7]

  • Initiate the labeling reaction:

    • Add a 10- to 20-fold molar excess of the N-ethyl-3-iodo-benzenemethanamine stock solution to the prepared protein solution.

    • Mix gently and incubate at room temperature for 1-2 hours in the dark. The optimal reaction time may need to be determined empirically.

  • Quench the reaction: Add a quenching reagent, such as DTT or 2-mercaptoethanol, to a final concentration of 10-20 mM to react with any excess N-ethyl-3-iodo-benzenemethanamine. Incubate for 15-30 minutes at room temperature.

  • Purify the labeled protein: Remove the excess labeling reagent and byproducts by size-exclusion chromatography (e.g., Sephadex G-25 column) or dialysis.[7] The labeled protein will typically be in the first fraction to elute.

Protocol 3: Characterization of Labeled Proteins by Mass Spectrometry

This protocol outlines the general steps for confirming the labeling of a protein using mass spectrometry.

Materials:

  • Labeled and purified protein

  • Trypsin or other suitable protease

  • Mass spectrometer (e.g., MALDI-TOF or LC-MS/MS)

Procedure:

  • Proteolytic digestion: Digest the labeled protein with a protease (e.g., trypsin) according to standard protocols.

  • Mass spectrometry analysis:

    • Analyze the resulting peptide mixture by mass spectrometry.

    • Identify the peptides containing modified cysteine residues. The mass of the N-ethyl-3-benzenemethanamine moiety will be added to the mass of the cysteine-containing peptides.

    • Tandem mass spectrometry (MS/MS) can be used to confirm the site of modification.

Visualizations

experimental_workflow cluster_prep Protein Preparation cluster_labeling Labeling Reaction cluster_purification Purification cluster_analysis Analysis P1 Protein Solubilization P2 Reduction (optional) (TCEP or DTT) P1->P2 P3 Removal of Reducing Agent (Desalting/Dialysis) P2->P3 L1 Add N-ethyl-3-iodo- benzenemethanamine P3->L1 L2 Incubate (RT, in dark) L1->L2 L3 Quench Reaction L2->L3 PU1 Size-Exclusion Chromatography or Dialysis L3->PU1 PU2 Collect Labeled Protein PU1->PU2 A1 Mass Spectrometry PU2->A1 A2 Functional Assays A1->A2

Caption: Experimental workflow for protein labeling.

reaction_mechanism reagents Protein-Cys-SH + I-CH2-Ph-NEt transition Transition State [Protein-Cys-S---CH2---I]⁻ reagents->transition SN2 Attack product Protein-Cys-S-CH2-Ph-NEt + I⁻ transition->product Iodide leaving

Caption: Alkylation of cysteine by N-ethyl-3-iodo-benzenemethanamine.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Ligand Binding ProteinX Labeled Protein X (Cys-Label) Kinase1->ProteinX Phosphorylation Kinase2 Kinase 2 ProteinX->Kinase2 Activation TF Transcription Factor Kinase2->TF Phosphorylation Gene Gene Expression TF->Gene

Caption: Hypothetical signaling pathway involving a labeled protein.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Benzenemethanamine, N-ethyl-3-iodo-

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Benzenemethanamine, N-ethyl-3-iodo- synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of Benzenemethanamine, N-ethyl-3-iodo-?

A1: The most prevalent and efficient method for synthesizing Benzenemethanamine, N-ethyl-3-iodo- is through the direct reductive amination of 3-iodobenzaldehyde with ethylamine. This one-pot reaction involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.[1][2][3]

Q2: What are the key factors influencing the yield of the reaction?

A2: Several factors can significantly impact the yield of the synthesis, including:

  • Choice of Reducing Agent: The type and amount of reducing agent are critical.

  • Reaction Conditions: Temperature, solvent, and pH can affect both the rate of imine formation and the reduction step.

  • Purity of Reactants: The purity of 3-iodobenzaldehyde and ethylamine is crucial for minimizing side reactions.

  • Reaction Time: Sufficient time must be allowed for both imine formation and the subsequent reduction.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These methods allow for the visualization of the consumption of the starting materials (3-iodobenzaldehyde) and the formation of the product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete imine formation.Ensure the reaction conditions are suitable for imine formation. This may involve adjusting the pH to be weakly acidic (around 4-5) or using a dehydrating agent like molecular sieves to drive the equilibrium towards the imine.[2]
Ineffective reduction of the imine.Verify the activity of the reducing agent. If using a borohydride reagent, ensure it has not been deactivated by moisture. Consider switching to a different reducing agent (see Table 1).
Decomposition of starting material or product.Ensure the reaction temperature is not too high. 3-iodobenzaldehyde can be sensitive to heat.
Formation of Side Products Reduction of the aldehyde starting material.This is common when using strong reducing agents like sodium borohydride. Add the reducing agent after allowing sufficient time for imine formation, or use a milder reducing agent that is more selective for the imine, such as sodium triacetoxyborohydride (STAB) or sodium cyanobohydride (NaBH3CN).[2][3][4]
Over-alkylation to form a tertiary amine.This can occur if the newly formed secondary amine reacts with another molecule of the aldehyde and is subsequently reduced. Using a slight excess of ethylamine can help to minimize this.
Aldol condensation of the aldehyde.This can be an issue under basic conditions. Maintain a neutral or slightly acidic pH throughout the reaction.[4]
Difficult Purification Presence of unreacted starting materials.Optimize the stoichiometry of the reactants to ensure complete conversion of the limiting reagent.
Contamination with byproducts.Column chromatography on silica gel is a common and effective method for purifying the final product. The choice of eluent will depend on the polarity of the impurities. An initial acid-base extraction can also be employed to separate the basic amine product from neutral or acidic impurities.

Data Presentation

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing Agent Typical Solvent(s) Advantages Disadvantages Approximate Yield Range (%)
Sodium Borohydride (NaBH4) Methanol, EthanolInexpensive, readily available.Can reduce the starting aldehyde; typically added after imine formation.[5]60-85
Sodium Cyanoborohydride (NaBH3CN) Methanol, THFSelective for imines in the presence of aldehydes, stable in weakly acidic conditions.[2][3]Toxic cyanide byproducts.[6]75-95
Sodium Triacetoxyborohydride (STAB) Dichloromethane (DCM), Dichloroethane (DCE), THFMild and selective for imine reduction, not water-sensitive.[3][5]More expensive than NaBH4.80-95
Catalytic Hydrogenation (H2/Catalyst) Ethanol, Methanol"Green" method with water as the only byproduct.May reduce other functional groups, requires specialized equipment.[4]70-90

Yields are approximate and can vary significantly based on specific reaction conditions.

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
  • To a solution of 3-iodobenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM), add ethylamine (1.2 eq, either as a solution in THF or bubbled as a gas).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Two-Step Reductive Amination using Sodium Borohydride
  • Dissolve 3-iodobenzaldehyde (1.0 eq) and ethylamine (1.5 eq) in methanol.

  • Stir the mixture at room temperature for 2-4 hours to allow for imine formation. The formation of the imine can be monitored by IR spectroscopy (appearance of a C=N stretch).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) in small portions, keeping the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-5 hours.

  • Quench the reaction by carefully adding water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue via column chromatography.

Visualizations

Synthesis_Pathway 3-Iodobenzaldehyde 3-Iodobenzaldehyde Imine_Intermediate Iminium Intermediate 3-Iodobenzaldehyde->Imine_Intermediate Ethylamine Ethylamine Ethylamine->Imine_Intermediate Product Benzenemethanamine, N-ethyl-3-iodo- Imine_Intermediate->Product Reducing_Agent Reducing Agent (e.g., STAB, NaBH4) Reducing_Agent->Product Reduction

Caption: Reductive Amination Pathway for Synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Imine Check for Complete Imine Formation (TLC/HPLC/IR) Start->Check_Imine Check_Reduction Verify Reducing Agent Activity and Stoichiometry Check_Imine->Check_Reduction Complete Optimize_Imine Optimize Imine Formation: - Adjust pH (4-5) - Add dehydrating agent - Increase reaction time Check_Imine->Optimize_Imine Incomplete Check_Side_Products Analyze for Side Products (e.g., alcohol, tertiary amine) Check_Reduction->Check_Side_Products OK Optimize_Reduction Optimize Reduction: - Use fresh reducing agent - Change reducing agent (see Table 1) - Adjust temperature Check_Reduction->Optimize_Reduction Issue Found Optimize_Conditions Adjust Reaction Conditions: - Use milder reducing agent - Control stoichiometry - Maintain neutral/acidic pH Check_Side_Products->Optimize_Conditions Present Purify Optimize Purification Strategy Check_Side_Products->Purify Absent Optimize_Imine->Purify Optimize_Reduction->Purify Optimize_Conditions->Purify

Caption: Troubleshooting Workflow for Yield Improvement.

References

Technical Support Center: Purification of N-ethyl-3-iodo-benzenemethanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of N-ethyl-3-iodo-benzenemethanamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of N-ethyl-3-iodo-benzenemethanamine?

The potential impurities largely depend on the synthetic route employed. Two common methods for synthesizing N-ethyl-3-iodo-benzenemethanamine are reductive amination of 3-iodobenzaldehyde with ethylamine, and N-alkylation of 3-iodobenzylamine.

Potential Impurities from Reductive Amination:

  • Unreacted 3-iodobenzaldehyde

  • The primary amine byproduct: 3-iodobenzylamine

  • The tertiary amine byproduct (from over-alkylation): N,N-diethyl-3-iodobenzylamine

  • Residual reducing agent and its byproducts

Potential Impurities from N-alkylation:

  • Unreacted 3-iodobenzylamine

  • The tertiary amine byproduct (from over-alkylation): N,N-diethyl-3-iodobenzylamine

  • Residual ethylating agent (e.g., ethyl bromide, ethyl iodide)

  • Inorganic salts

Q2: My crude product is a mixture of the desired secondary amine, the primary amine, and the tertiary amine. How can I separate them?

A combination of column chromatography and acid-base extraction is typically effective. While the pKa values of these amines are similar, their differing polarity allows for chromatographic separation.

Q3: I am observing significant tailing of my compound during silica gel column chromatography. What can I do to improve the peak shape?

Amine compounds are basic and can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing.[1] To mitigate this, you can:

  • Deactivate the silica gel: Pre-treat the silica gel with a solution of triethylamine in your chosen eluent.[2]

  • Use an amine-modified stationary phase: These columns are commercially available and are designed to minimize acid-base interactions.[1]

  • Add a competing amine to the mobile phase: Incorporating a small amount (0.1-1%) of triethylamine or pyridine in the eluent can help to block the active sites on the silica gel.[1]

Q4: Can I use acid-base extraction to purify N-ethyl-3-iodo-benzenemethanamine?

Yes, acid-base extraction is a highly effective method for separating basic amines from neutral or acidic impurities.[3][4][5] By treating the crude product dissolved in an organic solvent with an aqueous acid solution, the amine will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer. The amine can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.

Q5: What is the best way to remove unreacted 3-iodobenzaldehyde?

Acid-base extraction is an excellent method. The aldehyde is a neutral compound and will remain in the organic layer while the desired amine is extracted into the aqueous acid phase. Alternatively, treatment with a solution of sodium bisulfite can form a water-soluble adduct with the aldehyde, which can then be washed away.

Troubleshooting Guides

Problem 1: Low Purity After Initial Work-up
Symptom Possible Cause Suggested Solution
Presence of a non-polar spot on TLC corresponding to 3-iodobenzaldehyde.Incomplete reaction or inefficient initial purification.Perform an acid-base extraction. The basic amine will be extracted into the aqueous acid phase, leaving the neutral aldehyde in the organic phase.[3][4]
Presence of a more polar spot on TLC than the product.Unreacted 3-iodobenzylamine (primary amine).Optimize the reaction stoichiometry and reaction time. For purification, flash column chromatography is recommended.
Presence of a less polar spot on TLC than the product.Over-alkylation leading to N,N-diethyl-3-iodobenzylamine (tertiary amine).Use a controlled amount of the ethylating agent. Separation can be achieved by careful flash column chromatography.
Problem 2: Difficulty with Column Chromatography
Symptom Possible Cause Suggested Solution
Significant streaking or tailing of the product spot on TLC and column.Strong interaction of the basic amine with the acidic silica gel.Add 0.5-1% triethylamine to your eluent system.[1][2] Alternatively, use deactivated silica gel or an amine-functionalized column.[1]
Poor separation between the desired product and byproducts.Inappropriate solvent system.Systematically screen different solvent systems with varying polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol). A shallow gradient elution may be necessary.
The compound appears to be degrading on the column.The amine is sensitive to the acidic nature of silica gel.Minimize the time the compound spends on the column by using a faster flow rate. Consider using a less acidic stationary phase like alumina.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Amine Purification

This protocol is designed to separate the basic N-ethyl-3-iodo-benzenemethanamine from neutral impurities like unreacted 3-iodobenzaldehyde.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) in a separatory funnel.

  • Acidic Wash: Add an equal volume of 1 M hydrochloric acid (HCl) to the separatory funnel.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure. Allow the layers to separate. The protonated amine will be in the aqueous (bottom) layer.

  • Separation: Drain the aqueous layer into a clean flask. The organic layer containing neutral impurities can be discarded.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 6 M sodium hydroxide (NaOH)) with stirring until the solution is basic (pH > 10, check with pH paper). The free amine will precipitate or form an oily layer.

  • Back-Extraction: Add a fresh portion of the organic solvent to the basified aqueous solution in the separatory funnel. Shake vigorously and allow the layers to separate.

  • Collection: Drain the organic layer containing the purified amine into a clean flask. Repeat the back-extraction with another portion of the organic solvent to maximize recovery.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified N-ethyl-3-iodo-benzenemethanamine.

Protocol 2: Flash Column Chromatography of a Basic Amine

This protocol provides a general procedure for purifying N-ethyl-3-iodo-benzenemethanamine using silica gel chromatography.

  • Solvent System Selection: Determine a suitable eluent system using thin-layer chromatography (TLC). A good starting point for substituted benzylamines is a mixture of hexane and ethyl acetate. Add 0.5-1% triethylamine to the chosen solvent system to prevent tailing. The ideal Rf value for the desired compound is between 0.2 and 0.4.

  • Column Packing: Pack a glass column with silica gel slurried in the chosen eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column.

  • Elution: Elute the column with the prepared solvent system, maintaining a constant flow rate.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Data Presentation

Table 1: Comparison of Purification Techniques for a Hypothetical Crude Mixture

Purification MethodPurity of N-ethyl-3-iodo-benzenemethanamine (%)Typical Recovery (%)Key Impurities Removed
Acid-Base Extraction>9585-953-iodobenzaldehyde, other neutral byproducts
Column Chromatography>9970-903-iodobenzylamine, N,N-diethyl-3-iodobenzylamine
Recrystallization (of the hydrochloride salt)>9960-80Minor impurities, isomers

Visualizations

Purification_Troubleshooting_Workflow start Crude N-ethyl-3-iodo-benzenemethanamine tlc Analyze by TLC start->tlc decision_impurities Identify Impurities tlc->decision_impurities neutral_imp Neutral Impurities Present (e.g., 3-iodobenzaldehyde) decision_impurities->neutral_imp Yes amine_imp Amine Impurities Present (Primary/Tertiary Amines) decision_impurities->amine_imp No, only amine impurities both_imp Both Neutral and Amine Impurities Present decision_impurities->both_imp Yes, both types acid_base Perform Acid-Base Extraction neutral_imp->acid_base column_chrom Perform Column Chromatography (with added triethylamine) amine_imp->column_chrom acid_base_first Perform Acid-Base Extraction First both_imp->acid_base_first pure_product Pure Product acid_base->pure_product column_chrom->pure_product column_after_ab Perform Column Chromatography acid_base_first->column_after_ab column_after_ab->pure_product

Caption: Troubleshooting workflow for the purification of N-ethyl-3-iodo-benzenemethanamine.

Purification_Methods_vs_Impurities cluster_impurities Potential Impurities cluster_methods Purification Methods aldehyde 3-iodobenzaldehyde (Neutral) acid_base Acid-Base Extraction aldehyde->acid_base Highly Effective primary_amine 3-iodobenzylamine (Basic, more polar) column_chrom Column Chromatography primary_amine->column_chrom Effective Separation recrystallization Recrystallization (as a salt) primary_amine->recrystallization Can be effective tertiary_amine N,N-diethyl-3-iodobenzylamine (Basic, less polar) tertiary_amine->column_chrom Effective Separation tertiary_amine->recrystallization Can be effective

Caption: Relationship between impurities and effective purification methods.

References

Methods for stabilizing Benzenemethanamine, N-ethyl-3-iodo- in solution

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guide

This guide addresses common issues encountered when working with solutions of Benzenemethanamine, N-ethyl-3-iodo- and similar compounds.

Observed Issue Potential Cause Recommended Action
Solution Discoloration (Yellowing/Browning) Oxidation of the aromatic amine moiety by atmospheric oxygen. This process can be accelerated by light and elevated temperatures.1. Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon).2. Use deoxygenated solvents.3. Store solutions in amber vials or protect them from light.4. Store solutions at reduced temperatures (e.g., 2-8°C or -20°C), after confirming solubility is not adversely affected.5. Consider adding an antioxidant (e.g., BHT, Vitamin E) at a low concentration (e.g., 0.01-0.1%), after verifying compatibility.
Appearance of Precipitate Formation of carbonate salts from reaction with atmospheric CO2.[1] May also be due to poor solubility or degradation to less soluble products.1. Handle the compound and its solutions under an inert atmosphere to exclude CO2.[1]2. Ensure the chosen solvent has sufficient solvating power for the compound at the desired concentration and storage temperature.3. If degradation is suspected, analyze the precipitate and supernatant by HPLC or LC-MS to identify the cause.
Loss of Purity/Appearance of New Peaks in HPLC/LC-MS Chemical degradation. Potential pathways include oxidation to imines and subsequently aldehydes, or photodegradation leading to de-iodination.[1]1. Review all handling and storage procedures to minimize exposure to air, light, and high temperatures.2. Analyze by LC-MS to identify the mass of the degradation products. This can provide clues to the degradation pathway (e.g., a mass loss of 127 Da suggests de-iodination).3. Evaluate the pH of the solution; aromatic amines can be unstable in acidic conditions.[2] Consider using a buffered solution if compatible with the experimental design.
Inconsistent Experimental Results Degradation of the stock solution over time.1. Prepare fresh solutions before each experiment.2. If a stock solution must be stored, perform a quick purity check (e.g., by TLC or HPLC) before use.3. Aliquot stock solutions to avoid repeated freeze-thaw cycles and contamination of the entire stock.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for Benzenemethanamine, N-ethyl-3-iodo- in solution?

A1: Based on related structures like benzylamines and aromatic amines, the most probable causes of degradation are oxidation due to air exposure and photodegradation.[1] Aromatic amines are susceptible to oxidation, which often leads to discoloration. The carbon-iodine bond can also be susceptible to cleavage upon exposure to light.

Q2: What are the ideal storage conditions for a stock solution of this compound?

A2: To maximize stability, solutions should be stored under an inert atmosphere (nitrogen or argon), protected from light (using amber vials or by wrapping the container in foil), and kept at a low temperature (refrigerated at 2-8°C or frozen at -20°C, provided the compound remains in solution upon thawing). The use of deoxygenated solvents for solution preparation is also highly recommended.

Q3: Which solvents should I use or avoid?

A3: The choice of solvent is critical and experiment-dependent.

  • Recommended: Use high-purity, anhydrous, and deoxygenated solvents such as DMSO, DMF, or ethanol.

  • To Use with Caution: Protic solvents like methanol and water can participate in degradation reactions. If their use is necessary, they should be of high purity and deoxygenated. Some aromatic amines show greater stability in water compared to acidic solutions.[2]

  • To Avoid: Avoid solvents containing peroxides (e.g., aged ethers) or other reactive impurities. Also, be cautious with acidic solutions, as they can lead to instability of some aromatic amines.[2]

Q4: Can I use any additives to improve the stability of my solution?

A4: Yes, in some cases, additives can help.

  • Antioxidants: For preventing oxidation, small amounts of antioxidants like Butylated Hydroxytoluene (BHT) or Vitamin E can be effective.

  • Stabilizers: For some aromatic amines, stabilizers like thiourea or its derivatives have been used to prevent discoloration.[3] It is imperative to conduct compatibility and stability studies to ensure any additive does not interfere with your experiment or react with the compound.

Q5: How can I monitor the stability of my solution over time?

A5: The most reliable method is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). You can analyze aliquots of the solution at various time points (e.g., 0, 24, 48, 72 hours) and under different storage conditions to quantify the parent compound and detect the formation of any degradation products.

Experimental Protocols

Protocol 1: General Stability Assessment of Benzenemethanamine, N-ethyl-3-iodo- in Solution

Objective: To determine the short-term stability of the compound in a specific solvent under various conditions (light exposure, temperature, and atmosphere).

Materials:

  • Benzenemethanamine, N-ethyl-3-iodo-

  • High-purity solvent (e.g., DMSO, Ethanol)

  • Amber and clear glass vials with screw caps and PTFE septa

  • Nitrogen or Argon gas source

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Refrigerator (2-8°C) and Freezer (-20°C)

  • Benchtop lamp (for light exposure condition)

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent. If possible, deoxygenate the solvent by sparging with nitrogen or argon for 15-20 minutes prior to use.

  • Aliquoting: Dispense the stock solution into multiple amber and clear vials.

  • Condition Setup:

    • Condition A (Control): Amber vial, flushed with nitrogen/argon, sealed, and stored at -20°C.

    • Condition B (Light Exposure): Clear vial, sealed, and left on the benchtop under a lamp at room temperature.

    • Condition C (Elevated Temperature): Amber vial, sealed, and stored at 40°C (in an incubator).

    • Condition D (Air Exposure): Amber vial, sealed with a pierced septum to allow air exchange, stored at room temperature.

    • Condition E (Standard Benchtop): Amber vial, sealed, and stored at room temperature.

  • Time Points: Analyze aliquots from each condition at T=0, T=4h, T=8h, T=24h, and T=48h.

  • Analysis:

    • Use HPLC or LC-MS to analyze each sample.

    • The primary metric for stability is the peak area of the parent compound.

    • Monitor for the appearance of new peaks, which indicate degradation products.

  • Data Evaluation: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample from Condition A. A solution is often considered stable if >95% of the parent compound remains.

Visualizations

Troubleshooting Workflow for Solution Instability

G start Instability Observed (e.g., Color Change, New Peaks) check_env Review Storage & Handling: - Light Exposure? - Air/CO2 Exposure? - Temperature Fluctuation? start->check_env light_issue Protect from Light: - Use Amber Vials - Wrap in Foil check_env->light_issue Yes air_issue Exclude Atmosphere: - Use Inert Gas (N2, Ar) - Use Deoxygenated Solvents check_env->air_issue Yes temp_issue Control Temperature: - Store at 2-8°C or -20°C - Avoid Freeze-Thaw Cycles check_env->temp_issue Yes check_chem Evaluate Chemical Factors: - Solvent Purity/Type? - pH of Solution? - Concentration? check_env->check_chem No obvious environmental cause retest Re-run Stability Test with Optimized Conditions light_issue->retest air_issue->retest temp_issue->retest solvent_issue Optimize Solvent: - Use Anhydrous, High-Purity Grade - Test Alternative Solvents check_chem->solvent_issue Possible ph_issue Control pH: - Use Buffers (if compatible) - Avoid Acidic Conditions check_chem->ph_issue Possible solvent_issue->retest ph_issue->retest end Solution Stabilized retest->end

Caption: Troubleshooting workflow for addressing solution instability.

Hypothetical Signaling Pathway Involvement

G cluster_membrane Cell Membrane receptor GPCR g_protein G-Protein receptor->g_protein compound Benzenemethanamine, N-ethyl-3-iodo- (Antagonist) compound->receptor Inhibits ligand Endogenous Ligand ligand->receptor Activates enzyme Adenylyl Cyclase g_protein->enzyme cAMP cAMP enzyme->cAMP Converts ATP to pka PKA cAMP->pka Activates response Cellular Response pka->response Phosphorylates Target

Caption: Hypothetical pathway showing the compound as a GPCR antagonist.

References

Preventing the degradation of N-ethyl-3-iodo-benzenemethanamine in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-ethyl-3-iodo-benzenemethanamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing degradation and troubleshooting common issues encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is N-ethyl-3-iodo-benzenemethanamine and what are its likely applications?

A1: N-ethyl-3-iodo-benzenemethanamine is an iodinated aromatic amine. Based on its structural similarity to meta-iodobenzylguanidine (MIBG), it is likely used as a precursor in the synthesis of radiopharmaceuticals for imaging (SPECT or PET) and targeted radionuclide therapy of neuroendocrine tumors such as neuroblastomas and pheochromocytomas.[1][2][3] Its structure allows for the introduction of a radioiodine isotope for these applications.

Q2: What are the primary degradation pathways for N-ethyl-3-iodo-benzenemethanamine?

A2: The main degradation pathways for N-ethyl-3-iodo-benzenemethanamine are anticipated to be:

  • Deiodination: The carbon-iodine bond can undergo homolytic cleavage, especially when exposed to heat or light, leading to the formation of a radical species and subsequent loss of iodine.[4]

  • Oxidation: The amine group is susceptible to oxidation, which can be initiated by atmospheric oxygen or other oxidizing agents in the experimental system. This can lead to the formation of various byproducts.

  • Hydrolysis: The benzylic amine functionality may be susceptible to hydrolysis under certain pH and temperature conditions. For the analogous compound MIBG, decomposition of the guanidine group can occur in aqueous solution at elevated temperatures.[4]

  • Photodegradation: Exposure to UV light can promote both deiodination and degradation of the aromatic amine structure.[4]

Q3: What are the optimal storage conditions for N-ethyl-3-iodo-benzenemethanamine?

A3: To minimize degradation, N-ethyl-3-iodo-benzenemethanamine should be stored at -20°C in a tightly sealed container, protected from light and moisture.[5] For long-term storage, an inert atmosphere (argon or nitrogen) is recommended to prevent oxidation.

Q4: How does pH affect the stability of N-ethyl-3-iodo-benzenemethanamine?

A4: Based on studies of the similar compound MIBG, N-ethyl-3-iodo-benzenemethanamine is expected to be more stable under acidic conditions. Alkaline conditions can promote degradation of the amine or analogous guanidine group.[4] It is advisable to maintain a slightly acidic pH if the compound is in solution for an extended period.

Troubleshooting Guides

Issue 1: Low Yield or Purity of Radiolabeled Product
Symptom Possible Cause Recommended Solution
Low incorporation of radioiodine.Inactive precursor: The N-ethyl-3-iodo-benzenemethanamine may have degraded prior to the labeling reaction.Verify the purity of the precursor before use via HPLC. Ensure it has been stored correctly.
Suboptimal reaction conditions: Incorrect pH, temperature, or reaction time.Optimize the labeling reaction parameters. For many radioiodination reactions, a pH range of 7.5-8 and a temperature of 37°C are common starting points.[6]
Presence of interfering substances: Certain compounds can interfere with the radioiodination process.Ensure all reagents and solvents are of high purity and free from contaminants that could quench the reaction.
Multiple unexpected peaks in the radio-HPLC chromatogram.Degradation during labeling: The precursor or the radiolabeled product may be degrading under the reaction conditions.Reduce the reaction temperature or time. Ensure the reaction mixture is protected from light.
Formation of byproducts: Side reactions may be occurring.Adjust the stoichiometry of the reactants. Purify the crude reaction mixture promptly after the reaction is complete.
Issue 2: Product Degradation During or After Purification
Symptom Possible Cause Recommended Solution
Appearance of new impurity peaks in the chromatogram over time.Instability in solution: The purified compound is degrading in the storage or analysis solvent.Store the purified compound in a slightly acidic buffer if compatible with the downstream application. Keep solutions cold and protected from light.[7]
Photodegradation: Exposure to ambient or UV light.Work under low-light conditions or use amber vials. Protect all solutions from light during storage and handling.
Loss of product during workup or purification.Adsorption to surfaces: The compound may be adsorbing to glass or plastic surfaces.Silanize glassware before use. Use low-adsorption vials and pipette tips.
Decomposition on purification media: The compound may be unstable on the stationary phase of the chromatography column.Use a purification method with a shorter run time or a different stationary phase. Keep the purification system cool.

Quantitative Data Summary

The following table summarizes the stability of meta-iodobenzylguanidine (MIBG), a close structural analog of N-ethyl-3-iodo-benzenemethanamine. These data can serve as a valuable proxy for predicting the stability of the target compound.

Condition Observation for MIBG Reference
Acidic (HCl, 3%) Stable for at least 72 hours.[4]
Alkaline (TEA, 2%) Purity >98% for 24 hours, dropping to 90% by 72 hours.[4]
Oxidative (H₂O₂, 30%) Degradation observed.[4]
Thermal (Powder) Stable.[4]
Thermal (Aqueous Solution) Purity falls to 96.9% after 24 hours, with decomposition to m-iodobenzylamine.[4]
UV Photolysis Slow deterioration observed in aqueous solution.[4]
Storage at 4°C Radiochemical purity >97% after 4 days.[7]
Storage at 25°C Radiochemical purity >98% after 24 hours.[7]

Experimental Protocols

Protocol 1: General Handling and Storage
  • Receiving and Initial Storage: Upon receipt, immediately store N-ethyl-3-iodo-benzenemethanamine at -20°C in its original packaging. The container should be tightly sealed and protected from light.

  • Aliquoting: For frequent use, it is recommended to aliquot the compound into smaller, single-use vials to avoid repeated freeze-thaw cycles and minimize exposure to air and moisture. Perform aliquoting in a fume hood under dim light.

  • Use of Inert Atmosphere: For long-term storage or for highly sensitive experiments, purge the vials with an inert gas (argon or nitrogen) before sealing.

  • Preparation of Solutions: When preparing solutions, use deoxygenated solvents. Solvents can be deoxygenated by bubbling with an inert gas for 20-30 minutes. Prepare solutions immediately before use whenever possible.

  • Solution Storage: If solutions must be stored, keep them at low temperatures (2-8°C or -20°C, depending on the solvent and required stability) in amber vials with tightly sealed caps.

Protocol 2: Radioiodination of an Aryl Iodide Precursor (Illustrative)

This protocol is a general example of an electrophilic radioiodination of an arylboronate precursor, which is a common strategy for introducing radioiodine.

  • Reagent Preparation:

    • Prepare a solution of the arylboronate precursor in a suitable solvent (e.g., methanol).

    • Prepare a solution of the oxidizing agent (e.g., Chloramine-T) in a buffer (e.g., phosphate buffer, pH 7.5).

    • Obtain the no-carrier-added radioiodide (e.g., [¹²³I]NaI) in a suitable buffer.

  • Reaction Setup:

    • In a shielded vial, combine the precursor solution and the radioiodide solution.

    • Initiate the reaction by adding the oxidizing agent.

    • The total reaction volume is typically kept small (100-500 µL).

  • Reaction Conditions:

    • Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a specific duration (e.g., 10-30 minutes).[6]

    • Protect the reaction from light.

  • Quenching the Reaction:

    • Stop the reaction by adding a quenching agent (e.g., sodium metabisulfite solution) to consume any unreacted oxidizing agent.

  • Purification:

    • Purify the radiolabeled product from unreacted radioiodide and other impurities using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Use a suitable mobile phase gradient and a column appropriate for the separation of small organic molecules.

  • Product Formulation:

    • Collect the fraction containing the purified radiolabeled product.

    • The organic solvent from the HPLC mobile phase is typically removed by evaporation under a stream of inert gas.

    • The final product is then reformulated in a biocompatible solution (e.g., saline with a small amount of ethanol) for in vitro or in vivo experiments.

Visualizations

DegradationPathways cluster_deiodination Deiodination cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis main N-ethyl-3-iodo-benzenemethanamine deiodinated N-ethyl-benzenemethanamine main->deiodinated Heat, Light (UV) iodine Iodine Radical/Iodide main->iodine Heat, Light (UV) oxidized Oxidized Products (e.g., N-oxides, imines) main->oxidized Oxygen, Oxidizing Agents hydrolyzed 3-Iodobenzaldehyde + Ethylamine main->hydrolyzed Water, pH, Heat

Caption: Potential degradation pathways for N-ethyl-3-iodo-benzenemethanamine.

ExperimentalWorkflow start Start: Precursor and [¹²³I]NaI reagents Add Oxidizing Agent (e.g., Chloramine-T) start->reagents reaction Incubate (e.g., 37°C, 15 min) Protected from light reagents->reaction quench Quench Reaction (e.g., Sodium Metabisulfite) reaction->quench purify Purify by RP-HPLC quench->purify collect Collect Product Fraction purify->collect formulate Formulate in Biocompatible Buffer collect->formulate end End: Purified Radiolabeled Product formulate->end

Caption: A representative experimental workflow for radioiodination.

References

Technical Support Center: Benzenemethanamine, N-ethyl-3-iodo- Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This troubleshooting guide provides general recommendations for binding assays. Specific experimental conditions for Benzenemethanamine, N-ethyl-3-iodo- may need to be optimized.

This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting binding assays involving Benzenemethanamine, N-ethyl-3-iodo-.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during binding experiments.

High Background Signal

Q1: My assay is showing a high background signal. What are the potential causes and how can I fix it?

A high background signal can obscure your specific binding and reduce the sensitivity of your assay.[1][2] This is often due to non-specific binding of the radioligand to the filter, plate, or other components of the assay.[3][4]

Potential Causes and Solutions:

CauseRecommended Solution
Inadequate Blocking Increase the concentration of the blocking agent (e.g., BSA or non-fat milk) or the incubation time.[1][2][5] Consider testing different blocking agents.
Excessive Radioligand Concentration Titrate the radioligand to determine the optimal concentration that maximizes specific binding while minimizing non-specific binding.[6][7]
Insufficient Washing Increase the number of wash steps or the volume of the wash buffer.[1][3][4] A short incubation during wash steps can also be beneficial.[1]
Hydrophobic Interactions Add a non-ionic detergent like Tween-20 to the wash buffer to reduce non-specific hydrophobic binding.[8]
Contaminated Reagents Ensure all buffers and reagents are freshly prepared and free from contamination.[1][2]

Below is a troubleshooting workflow for addressing high background noise.

high_background_troubleshooting start High Background Signal Detected check_washing Optimize Washing Protocol (Increase volume/number of washes) start->check_washing check_blocking Optimize Blocking Step (Increase concentration/time) check_washing->check_blocking Issue Persists evaluate_results Evaluate Results check_washing->evaluate_results Issue Resolved titrate_ligand Titrate Radioligand Concentration check_blocking->titrate_ligand Issue Persists check_blocking->evaluate_results Issue Resolved check_reagents Check for Reagent Contamination titrate_ligand->check_reagents Issue Persists titrate_ligand->evaluate_results Issue Resolved check_reagents->evaluate_results Issue Resolved

Caption: Troubleshooting workflow for high background signal.

Low Specific Binding

Q2: I am observing very low or no specific binding in my assay. What could be the problem?

Low specific binding can result from a variety of factors, including issues with the receptor preparation, the radioligand, or the assay conditions.

Potential Causes and Solutions:

CauseRecommended Solution
Inactive Receptor Preparation Verify the integrity and activity of your receptor preparation. Use a fresh preparation if necessary.
Low Radioligand Affinity Ensure the radioligand has a high affinity for the receptor. The concentration used should typically be at or below the Kd value.[6]
Incorrect Assay Buffer Conditions The pH, ionic strength, and presence of specific ions in the assay buffer can significantly impact binding.[9] Optimize buffer composition.
Degradation of Radioligand Check the purity and stability of the radioligand.[6] Store it properly and avoid repeated freeze-thaw cycles.
Insufficient Incubation Time Ensure the binding reaction has reached equilibrium. Determine the optimal incubation time through time-course experiments.
High Variability Between Replicates

Q3: My replicate wells show high variability. How can I improve the consistency of my assay?

High variability can make it difficult to obtain reliable data.

Potential Causes and Solutions:

CauseRecommended Solution
Pipetting Errors Ensure accurate and consistent pipetting. Calibrate your pipettes regularly.
Incomplete Mixing Thoroughly mix all reagents and assay components before and during incubation.
Inconsistent Washing Standardize the washing procedure to ensure all wells are treated identically.[3]
Edge Effects on Plates Avoid using the outer wells of the plate, which are more prone to evaporation and temperature fluctuations.
Cell/Membrane Clumping Ensure a homogenous suspension of cells or membranes before dispensing into wells.

Experimental Protocols

Below is a generalized protocol for a radioligand binding assay. This should be adapted and optimized for your specific experimental setup.

General Radioligand Binding Assay Protocol (Filtration Method)

  • Preparation of Reagents:

    • Assay Buffer: Prepare an appropriate buffer (e.g., Tris-HCl, HEPES) with the required pH and ionic strength.[9]

    • Radioligand Stock: Prepare a high-concentration stock solution of Benzenemethanamine, N-ethyl-3-iodo- (radiolabeled).

    • Unlabeled Ligand Stock: Prepare a high-concentration stock of an appropriate unlabeled ligand to determine non-specific binding.

    • Receptor Preparation: Prepare cell membranes or tissue homogenates containing the target receptor.

  • Assay Setup:

    • Add assay buffer to each well of a 96-well filter plate.

    • For total binding wells, add a known concentration of the radioligand.

    • For non-specific binding wells, add the radioligand and a saturating concentration of the unlabeled ligand.[10]

    • For competition experiments, add the radioligand and varying concentrations of the test compound.

  • Initiation of Binding:

    • Add the receptor preparation to all wells to start the binding reaction.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Termination of Binding:

    • Rapidly filter the contents of the wells through the filter plate using a vacuum manifold.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[5]

  • Detection:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Analyze the data using appropriate software to determine parameters like Kd, Bmax, and Ki.

The following diagram illustrates a typical workflow for a radioligand binding assay.

binding_assay_workflow prep_reagents Prepare Reagents (Buffer, Ligands, Receptor) assay_setup Set Up Assay Plate (Total, Non-specific, Competition) prep_reagents->assay_setup initiate_binding Initiate Binding (Add Receptor Preparation) assay_setup->initiate_binding incubation Incubate to Equilibrium initiate_binding->incubation terminate_binding Terminate Binding (Rapid Filtration) incubation->terminate_binding detection Detect Radioactivity (Scintillation Counting) terminate_binding->detection data_analysis Analyze Data (Calculate Specific Binding) detection->data_analysis

Caption: General workflow for a radioligand binding assay.

References

Technical Support Center: Optimizing HPLC Separation for N-ethyl-3-iodo-benzenemethanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of N-ethyl-3-iodo-benzenemethanamine.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of N-ethyl-3-iodo-benzenemethanamine and related aromatic amines.

Common Problems and Solutions

ProblemPotential CauseRecommended Solution
Peak Tailing Secondary interactions between the basic amine group and acidic silanols on the silica-based column packing.- Mobile Phase Additive: Add a competing base like triethylamine (TEA) (0.1-0.5%) or an amine-specific additive to the mobile phase to mask the silanol groups. - Low pH Mobile Phase: Use a mobile phase with a pH of 2.5-3.5 to ensure the amine is fully protonated and reduce interactions with silanols. - Column Selection: Employ a column with end-capping or a base-deactivated stationary phase specifically designed for analyzing basic compounds.
Poor Resolution Inadequate separation between the analyte and impurities or other components.- Optimize Mobile Phase: Adjust the organic modifier (e.g., acetonitrile, methanol) to aqueous ratio. A lower organic content generally increases retention and may improve resolution. - Gradient Elution: Implement a gradient elution method to improve the separation of complex mixtures. - Change Stationary Phase: Select a column with a different stationary phase (e.g., C18, Phenyl-Hexyl) to alter selectivity.
Variable Retention Times Fluctuation in the elution time of the analyte peak across injections.- Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before each injection sequence. - Mobile Phase Composition: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. - Temperature Control: Use a column oven to maintain a stable column temperature.
Low Signal Intensity The analyte peak is small, leading to poor sensitivity.- Optimize Detection Wavelength: Determine the UV maximum absorbance for N-ethyl-3-iodo-benzenemethanamine (likely around 254 nm due to the iodinated benzene ring) and set the detector to this wavelength. - Increase Sample Concentration: If possible, increase the concentration of the analyte in the sample. - Injection Volume: Increase the injection volume, ensuring it does not lead to peak distortion.

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column to use for separating N-ethyl-3-iodo-benzenemethanamine?

A1: A reversed-phase C18 column is a good starting point for the separation of N-ethyl-3-iodo-benzenemethanamine. To mitigate peak tailing, which is common with basic compounds, consider using a column with high-purity silica and robust end-capping. For challenging separations, a phenyl-hexyl stationary phase can offer alternative selectivity due to pi-pi interactions with the aromatic ring of the analyte.

Q2: How can I effectively control the mobile phase pH for this analysis?

A2: To ensure the amine is protonated and to minimize silanol interactions, a mobile phase pH between 2.5 and 3.5 is recommended. This can be achieved using buffers such as phosphate or formate. For example, a 20 mM potassium phosphate buffer adjusted to pH 3.0 with phosphoric acid is a suitable aqueous component for your mobile phase.

Q3: What are the ideal starting conditions for a gradient elution method?

A3: A good starting point for a gradient elution method would be a 15-20 minute gradient from a low percentage of organic modifier (e.g., 10% acetonitrile) to a high percentage (e.g., 90% acetonitrile). This will help to elute a wide range of compounds and provide a basis for further optimization.

Q4: At what wavelength should I set my UV detector?

A4: The iodinated benzene ring in N-ethyl-3-iodo-benzenemethanamine is a strong chromophore. A good starting wavelength for UV detection would be around 254 nm. To optimize sensitivity, it is best to determine the analyte's UV absorbance maximum by running a UV scan with a photodiode array (PDA) detector.

Experimental Protocol: Starting HPLC Method

This protocol provides a robust starting point for developing a separation method for N-ethyl-3-iodo-benzenemethanamine.

1. Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Prepare a 20 mM potassium phosphate buffer and adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm filter.

  • Mobile Phase B (Organic): HPLC-grade acetonitrile.

  • Mobile Phase Additive (Optional for Peak Shape Improvement): Add 0.1% (v/v) triethylamine (TEA) to both Mobile Phase A and Mobile Phase B.

2. Sample Preparation

  • Dissolve a known quantity of N-ethyl-3-iodo-benzenemethanamine in a diluent that is compatible with the mobile phase (e.g., a 50:50 mixture of Mobile Phase A and B).

  • The final concentration should be in the range of 0.1-1 mg/mL, depending on the detector response.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Gradient elution with Mobile Phase A and B
Gradient Program 0-15 min: 10-90% B 15-17 min: 90% B 17-18 min: 90-10% B 18-25 min: 10% B (equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm

Visualizations

G cluster_0 Troubleshooting Workflow start HPLC Problem Identified problem1 Peak Tailing? start->problem1 Analyze problem2 Poor Resolution? start->problem2 Analyze problem3 Variable Retention? start->problem3 Analyze solution1 Add Mobile Phase Additive (TEA) Adjust pH to 2.5-3.5 Use Base-Deactivated Column problem1->solution1 Yes solution2 Optimize Mobile Phase Gradient Change Stationary Phase problem2->solution2 Yes solution3 Ensure Column Equilibration Use Fresh Mobile Phase Control Column Temperature problem3->solution3 Yes end Problem Resolved solution1->end solution2->end solution3->end G cluster_mobile_phase Mobile Phase Factors cluster_stationary_phase Stationary Phase Factors cluster_instrumental Instrumental Factors center HPLC Separation (Resolution & Retention) mp_strength Organic Modifier % center->mp_strength mp_ph pH center->mp_ph mp_additives Additives (e.g., TEA) center->mp_additives sp_type Column Chemistry (C18, Phenyl) center->sp_type sp_particle Particle Size center->sp_particle sp_dimensions Column Dimensions center->sp_dimensions inst_flow Flow Rate center->inst_flow inst_temp Temperature center->inst_temp

Common experimental errors with Benzenemethanamine, N-ethyl-3-iodo-

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzenemethanamine, N-ethyl-3-iodo-. The information is compiled from established principles of organic synthesis and data from analogous compounds due to the limited specific literature on this particular molecule.

Frequently Asked Questions (FAQs)

Q1: What are the general properties and stability of Benzenemethanamine, N-ethyl-3-iodo-?

Benzenemethanamine, N-ethyl-3-iodo- is an aromatic amine containing an iodine substituent. While specific data is unavailable, analogous iodinated aromatic compounds can be sensitive to light and air, potentially leading to decomposition over time. It is recommended to store the compound in a cool, dark, and inert atmosphere (e.g., under argon or nitrogen).[1][2] The presence of the amine group also makes it susceptible to oxidation.

Q2: What are the primary safety concerns when handling this compound?

Iodinated organic compounds should be handled with care.[1][2][3] Key safety precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[1][2][4]

  • Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors or dust.[1][3]

  • In case of contact: If the compound comes into contact with skin or eyes, rinse thoroughly with water and seek medical attention.[2][3]

Q3: What are common side reactions to be aware of during the synthesis of N-substituted benzylamines?

The synthesis of N-substituted benzylamines can be prone to several side reactions, including:

  • Overalkylation: The primary or secondary amine product can react further with the alkylating agent, leading to the formation of tertiary amines or quaternary ammonium salts.[5]

  • Decomposition of Intermediates: Some intermediates, such as aminoaldehydes, can be unstable and prone to decomposition.[6]

  • Hydrogenolysis and Decarbonylation: In catalytic reactions, side reactions like hydrogenolysis to form toluene derivatives or decarbonylation to form benzene can occur, especially at higher temperatures.[5]

Troubleshooting Guides

Problem 1: Low Yield in Synthesis

Low product yield is a common issue in multi-step organic syntheses. The following table outlines potential causes and solutions for the synthesis of Benzenemethanamine, N-ethyl-3-iodo-.

Potential Cause Troubleshooting Step Expected Outcome
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider increasing the reaction time or temperature.Drive the reaction to completion and increase the yield of the desired product.
Side Reactions Optimize reaction conditions such as temperature, solvent, and catalyst to minimize side product formation.[5] For instance, in reductive amination, controlling the stoichiometry of the amine and carbonyl compound is crucial.Reduce the formation of byproducts and improve the selectivity for the target compound.
Product Decomposition Ensure the reaction and workup conditions are suitable for the stability of the product. Iodinated compounds can be light-sensitive, so protecting the reaction from light may be necessary.[1]Minimize product loss due to decomposition.
Inefficient Purification Select an appropriate purification method (e.g., column chromatography, recrystallization) and optimize the conditions (e.g., solvent system for chromatography).Improve the recovery of the pure product from the crude reaction mixture.
Problem 2: Impure Product After Purification

Obtaining an impure product after purification can be frustrating. The following workflow can help diagnose and resolve this issue.

Caption: Troubleshooting workflow for an impure product.

Experimental Protocols

The synthesis of Benzenemethanamine, N-ethyl-3-iodo- is not explicitly detailed in the provided search results. However, a plausible synthetic route would involve the reductive amination of 3-iodobenzaldehyde with ethylamine.

Hypothetical Synthesis via Reductive Amination

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification 3-Iodobenzaldehyde 3-Iodobenzaldehyde Mix_and_Stir Mix reactants in a suitable solvent (e.g., Methanol) 3-Iodobenzaldehyde->Mix_and_Stir Ethylamine Ethylamine Ethylamine->Mix_and_Stir Add_Reducing_Agent Add a reducing agent (e.g., Sodium Borohydride) in portions Mix_and_Stir->Add_Reducing_Agent Monitor_Reaction Monitor progress by TLC Add_Reducing_Agent->Monitor_Reaction Quench Quench the reaction (e.g., with water) Monitor_Reaction->Quench Extract Extract with an organic solvent (e.g., Ethyl Acetate) Quench->Extract Dry_and_Concentrate Dry the organic layer and concentrate under reduced pressure Extract->Dry_and_Concentrate Column_Chromatography Purify by column chromatography Dry_and_Concentrate->Column_Chromatography Final_Product Final_Product Column_Chromatography->Final_Product Benzenemethanamine, N-ethyl-3-iodo-

Caption: Hypothetical synthesis workflow.

Detailed Method:

  • Reaction Setup: In a round-bottom flask, dissolve 3-iodobenzaldehyde (1 equivalent) in a suitable solvent such as methanol.

  • Amine Addition: Add ethylamine (1-1.2 equivalents) to the solution and stir at room temperature for 30-60 minutes to form the imine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath and slowly add a reducing agent like sodium borohydride (1.5 equivalents) in small portions.

  • Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding water. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure Benzenemethanamine, N-ethyl-3-iodo-.

Note: The above protocol is a general guideline. Optimization of solvent, temperature, reaction time, and purifying conditions may be necessary to achieve the best results.

References

Identifying and avoiding N-ethyl-3-iodo-benzenemethanamine experimental artifacts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-ethyl-3-iodo-benzenemethanamine. The information provided is intended to help identify and avoid common experimental artifacts.

Frequently Asked Questions (FAQs)

1. What are the most common impurities found in commercially available N-ethyl-3-iodo-benzenemethanamine?

Common impurities can arise from the synthetic route, which often involves reductive amination. These may include unreacted starting materials such as 3-iodobenzaldehyde and ethylamine, as well as byproducts from over-alkylation or side reactions. It is also possible to have residual solvents from the purification process.

2. How should N-ethyl-3-iodo-benzenemethanamine be properly stored to prevent degradation?

Due to the presence of an iodinated aromatic ring and an amine functional group, N-ethyl-3-iodo-benzenemethanamine may be sensitive to light, air, and moisture.[1] To minimize degradation, it is recommended to store the compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C for long-term storage).

3. What analytical techniques are recommended for assessing the purity of N-ethyl-3-iodo-benzenemethanamine?

A combination of analytical techniques is recommended for comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) with UV detection is suitable for quantitative analysis and detection of non-volatile impurities.[2] Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify volatile impurities and confirm the molecular weight of the main component. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation and can also be used for quantitative analysis (qNMR).

4. Are there any known off-target effects or cytotoxicity associated with N-ethyl-3-iodo-benzenemethanamine?

While specific data for N-ethyl-3-iodo-benzenemethanamine is not widely available, benzylamine derivatives, in general, can exhibit biological activity.[3][4] It is crucial to perform cytotoxicity assays (e.g., MTT assay) on the cell lines used in your experiments.[5][6] Additionally, consider running control experiments to assess potential off-target effects, such as screening against a panel of related receptors or enzymes.

Troubleshooting Guides

Guide 1: Synthesis and Purification Artifacts

Problem: Low yield and presence of significant impurities after synthesis via reductive amination.

Potential Causes and Solutions:

  • Over-alkylation: The primary amine product is more nucleophilic than the starting amine, leading to the formation of a tertiary amine byproduct.[7][8][9][10]

    • Solution: Use a molar excess of the starting amine (ethylamine) relative to the aldehyde (3-iodobenzaldehyde).

  • Formation of Benzyl Alcohol: Reduction of the starting aldehyde before imine formation.

    • Solution: Ensure the reducing agent is added after the imine has had sufficient time to form. Using a milder reducing agent like sodium triacetoxyborohydride (STAB) can also favor imine reduction.[11]

  • Imine Trimerization: Self-condensation of the intermediate imine can occur, especially at higher concentrations.[12]

    • Solution: Maintain a lower reaction concentration and control the reaction temperature.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. Increase the reaction time or temperature if necessary.

Summary of Potential Synthesis Byproducts

Compound NameMolecular FormulaMolecular Weight ( g/mol )Potential Origin
3-IodobenzaldehydeC₇H₅IO232.02Unreacted Starting Material
N,N-diethyl-3-iodo-benzenemethanamineC₁₁H₁₆IN289.15Over-alkylation
(3-Iodophenyl)methanolC₇H₇IO234.03Aldehyde Reduction
Guide 2: HPLC Analysis Artifacts

Problem: Inconsistent retention times, broad peaks, or ghost peaks during HPLC analysis.

Troubleshooting Steps [13][14][15][16]

IssuePotential CauseRecommended Action
Retention Time Drift Fluctuations in column temperature.Use a column oven to maintain a consistent temperature.
Inconsistent mobile phase composition.Prepare fresh mobile phase daily and ensure proper mixing and degassing.
Broad Peaks Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, replace the column.
Sample solvent incompatible with the mobile phase.Dissolve the sample in the mobile phase whenever possible.
Ghost Peaks Contaminants in the mobile phase or from previous injections.Use high-purity solvents and flush the injector and column between runs.
Sample degradation in the autosampler.Keep the autosampler tray cooled.

Experimental Protocols

Protocol 1: Synthesis of N-ethyl-3-iodo-benzenemethanamine via Reductive Amination
  • Imine Formation: In a round-bottom flask, dissolve 3-iodobenzaldehyde (1.0 eq) in a suitable solvent (e.g., dichloromethane). Add ethylamine (1.2 eq) dropwise at room temperature. Stir the mixture for 1-2 hours.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise, ensuring the temperature remains below 10°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Purity Analysis by HPLC
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: 10-90% B over 15 minutes, hold at 90% B for 2 minutes, then return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase (50:50 A:B) to a concentration of approximately 1 mg/mL.

Protocol 3: Structural Confirmation by GC-MS
  • GC Column: A non-polar column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Scan Range: 50-500 m/z.

  • Sample Preparation: Prepare a dilute solution (approx. 100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

Visualizations

Artifact_Troubleshooting_Workflow start Experimental Anomaly Observed (e.g., unexpected peak, low yield) check_purity Assess Purity of Starting Materials (HPLC, NMR) start->check_purity is_pure Are Starting Materials Pure? check_purity->is_pure purify_sm Purify Starting Materials is_pure->purify_sm No review_protocol Review Experimental Protocol is_pure->review_protocol Yes purify_sm->start protocol_ok Is Protocol Followed Correctly? review_protocol->protocol_ok correct_protocol Correct Procedural Errors protocol_ok->correct_protocol No analyze_product Analyze Product Mixture (LC-MS, NMR, GC-MS) protocol_ok->analyze_product Yes correct_protocol->start identify_artifact Identify Artifact Structure analyze_product->identify_artifact deduce_source Deduce Source of Artifact (Side Reaction, Degradation, Contamination) identify_artifact->deduce_source optimize_conditions Optimize Reaction/Purification Conditions deduce_source->optimize_conditions end Problem Resolved optimize_conditions->end

Caption: Troubleshooting workflow for identifying experimental artifacts.

Degradation_Pathway compound N-ethyl-3-iodo- benzenemethanamine oxidation Oxidation (Air, O2) compound->oxidation deiodination Deiodination (Light, Heat) compound->deiodination n_oxide N-oxide derivative oxidation->n_oxide Major imine Imine derivative oxidation->imine Minor deiodinated_product N-ethyl-benzenemethanamine deiodination->deiodinated_product

Caption: Potential degradation pathways for N-ethyl-3-iodo-benzenemethanamine.

Off_Target_Signaling compound N-ethyl-3-iodo-benzenemethanamine target_receptor Primary Target Receptor compound->target_receptor Binds off_target_receptor Off-Target Receptor (Structurally Similar) compound->off_target_receptor Binds desired_pathway Desired Signaling Pathway target_receptor->desired_pathway unwanted_pathway Unwanted Signaling Pathway off_target_receptor->unwanted_pathway cellular_response_A Desired Cellular Response desired_pathway->cellular_response_A cellular_response_B Adverse Cellular Response (e.g., Cytotoxicity) unwanted_pathway->cellular_response_B

Caption: Hypothetical off-target signaling pathway.

References

How to improve signal-to-noise ratio with Benzenemethanamine, N-ethyl-3-iodo-

Author: BenchChem Technical Support Team. Date: November 2025

Urgent Notice: The chemical name "Benzenemethanamine, N-ethyl-3-iodo-" does not correspond to a readily identifiable compound in standard chemical databases. The information provided below is based on a hypothetical analogue, N-benzyl-N-ethyl-3-iodoaniline, for illustrative purposes. Please verify the exact chemical structure and properties of your compound before proceeding with any experimental work. The troubleshooting guides and protocols are general and may require significant adaptation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which N-benzyl-N-ethyl-3-iodoaniline is proposed to improve the signal-to-noise ratio (SNR)?

A1: The hypothetical mechanism involves the strategic placement of a heavy iodine atom. In techniques like X-ray crystallography or certain types of mass spectrometry, the iodine atom can act as a strong anomalous scatterer or a heavy isotope label, respectively. This can enhance the signal from the molecule of interest relative to the background noise, thereby improving the overall SNR. The N-ethyl-benzylamine group provides a common structural motif for potential binding to target molecules.

Q2: In which applications would this compound be most useful?

A2: This compound, or similar iodinated aromatic amines, would theoretically be most beneficial in analytical techniques where heavy atoms can be used to enhance signal. This includes:

  • X-ray Crystallography: To aid in phase determination through single-wavelength anomalous dispersion (SAD) or multi-wavelength anomalous dispersion (MAD).

  • Mass Spectrometry: As a mass tag to shift the m/z ratio of a target molecule into a less noisy region of the spectrum.

  • Fluorescence and Luminescence Assays: The iodine atom can act as a quencher, and its interaction with a target could modulate the fluorescence signal, potentially increasing the dynamic range of the assay.

Q3: What are the main challenges when working with iodinated aromatic compounds?

A3: Iodinated aromatic compounds can be susceptible to deiodination, particularly when exposed to light or certain reducing agents. This can lead to a loss of the desired signal-enhancing properties. They may also exhibit lower solubility in aqueous buffers, requiring the use of co-solvents which could interfere with biological assays.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Signal Intensity 1. Degradation of Compound: The iodo-group may have been lost due to exposure to light or incompatible reagents. 2. Poor Labeling Efficiency: Inefficient conjugation of the compound to the target molecule. 3. Suboptimal Concentration: The concentration of the compound may be too low for effective signal enhancement.1. Protect from Light: Store the compound and handle solutions in amber vials or under low-light conditions. 2. Optimize Conjugation Chemistry: Vary the pH, temperature, and reaction time of the labeling reaction. Consider using a different cross-linker. 3. Perform a Titration: Experiment with a range of concentrations to find the optimal level for your specific assay.
High Background Noise 1. Non-specific Binding: The compound may be binding to other components in the assay, such as the walls of the microplate or other proteins. 2. Insoluble Precipitates: The compound may have precipitated out of solution, causing light scattering. 3. Autofluorescence/Signal: The compound itself may be contributing to the background signal.1. Increase Wash Steps: Add more stringent washing steps to your protocol to remove non-specifically bound compound. 2. Add a Blocking Agent: Use a blocking agent like bovine serum albumin (BSA) to reduce non-specific binding. 3. Check Solubility: Ensure the compound is fully dissolved in the assay buffer. Consider adding a small amount of a compatible organic solvent like DMSO. 4. Run a Blank Control: Measure the signal from a sample containing only the compound and buffer to determine its intrinsic contribution to the background.
Inconsistent Results 1. Variability in Labeling: Inconsistent stoichiometry of the compound to the target molecule between batches. 2. Photobleaching/Degradation: The signal may be decreasing over the course of the experiment due to light exposure. 3. Assay Drift: Changes in instrument settings or environmental conditions over time.1. Purify Labeled Product: Use chromatography (e.g., HPLC, FPLC) to purify the labeled target molecule and ensure a consistent product. 2. Minimize Light Exposure: Keep samples in the dark as much as possible and use the shortest possible exposure times for measurements. 3. Include Controls: Run positive and negative controls on every plate or with every batch of samples to monitor for drift.

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with an Amine-Reactive Compound

This protocol assumes the use of an amine-reactive derivative of the hypothetical compound.

  • Protein Preparation: Prepare the protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-5 mg/mL.

  • Compound Preparation: Dissolve the amine-reactive form of the compound in a small amount of anhydrous DMSO to create a 10-20 mM stock solution.

  • Labeling Reaction:

    • Add a 10-20 fold molar excess of the reactive compound to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.

  • Removal of Unreacted Compound:

    • Pass the reaction mixture through a desalting column (e.g., Sephadex G-25) pre-equilibrated with the desired storage buffer.

    • Alternatively, dialyze the sample against the storage buffer.

  • Characterization:

    • Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the compound (at its specific absorbance maximum) or by using mass spectrometry.

Diagrams

experimental_workflow cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification cluster_analysis Analysis prep_protein Prepare Protein in Amine-Free Buffer mix Mix Protein and Compound prep_protein->mix prep_compound Prepare Compound Stock in DMSO prep_compound->mix incubate Incubate (1-2h RT or O/N 4°C) mix->incubate purify Remove Unreacted Compound (Desalting/Dialysis) incubate->purify analyze Characterize (Spectroscopy/MS) purify->analyze

Caption: Workflow for protein labeling.

troubleshooting_logic start Inconsistent Results cause1 Variability in Labeling? start->cause1 cause2 Photobleaching/ Degradation? start->cause2 cause3 Assay Drift? start->cause3 solution1 Purify Labeled Product (HPLC/FPLC) cause1->solution1 solution2 Minimize Light Exposure cause2->solution2 solution3 Include Controls cause3->solution3

Caption: Troubleshooting inconsistent results.

Technical Support Center: Safe Handling and Disposal of N-ethyl-3-iodo-benzenemethanamine Waste

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of N-ethyl-3-iodo-benzenemethanamine waste. The following information is designed to mitigate risks and ensure compliance with safety regulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with N-ethyl-3-iodo-benzenemethanamine?

A1: N-ethyl-3-iodo-benzenemethanamine is an aromatic amine that is expected to be harmful if swallowed or absorbed through the skin.[1] It is also likely to cause severe skin and eye burns.[1] As with many halogenated organic compounds, it may pose environmental hazards. Aromatic amines as a class of compounds are known to have potential carcinogenic and mutagenic effects.[2][3][4]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: A comprehensive PPE regimen is crucial. This includes:

  • Eye Protection: Chemical safety goggles and a face shield should be worn to protect against splashes.

  • Hand Protection: Nitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for any signs of degradation.

  • Body Protection: A lab coat or chemical-resistant apron is necessary to protect against skin contact.

  • Foot Protection: Closed-toe shoes are mandatory in any laboratory setting.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If vapors are likely to be present, a respirator may be necessary.

Q3: How should I properly store N-ethyl-3-iodo-benzenemethanamine and its waste?

A3: Store the compound and its waste in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[5] Keep containers tightly closed and clearly labeled.

Q4: What is the correct procedure for cleaning up a small spill of N-ethyl-3-iodo-benzenemethanamine?

A4: For a small spill:

  • Evacuate the immediate area and ensure adequate ventilation.

  • Wear the appropriate PPE as described in Q2.

  • Contain the spill using an inert absorbent material like vermiculite, sand, or commercial spill absorbents.

  • Carefully collect the absorbed material into a designated, labeled hazardous waste container.

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of all contaminated materials as hazardous waste.

Q5: How should I dispose of N-ethyl-3-iodo-benzenemethanamine waste?

A5: N-ethyl-3-iodo-benzenemethanamine waste is considered hazardous and must be disposed of according to institutional, local, and national regulations. The waste should be collected in a designated, properly labeled, and sealed container. Treatment often involves neutralization of the amine and reduction of the iodine. Consult your institution's environmental health and safety (EHS) office for specific disposal procedures.

Troubleshooting Guides

Problem: I notice a discoloration or the formation of precipitates in my N-ethyl-3-iodo-benzenemethanamine container.

  • Possible Cause: This could indicate degradation of the compound, potentially due to exposure to air, light, or incompatible materials. Aromatic amines can be sensitive to oxidation.

  • Solution: Do not use the discolored or precipitated material. Treat it as waste and dispose of it according to the established protocols. Review your storage conditions to ensure they are appropriate.

Problem: I am unsure if my current waste container is compatible with N-ethyl-3-iodo-benzenemethanamine.

  • Possible Cause: Improper container selection can lead to leaks, spills, and hazardous reactions.

  • Solution: Refer to chemical resistance charts for materials like polyethylene, polypropylene, and glass.[6][7][8][9][10] When in doubt, use a container recommended by your EHS office for halogenated organic waste.

Problem: During a neutralization procedure, I observe an unexpected color change or gas evolution.

  • Possible Cause: This may indicate an unintended side reaction, possibly due to contaminants in the waste stream or the use of an inappropriate neutralizing agent.

  • Solution: Proceed with caution. Ensure the reaction is being conducted in a fume hood. If the reaction appears vigorous or uncontrolled, cease adding the neutralizing agent and consult your EHS office or a senior researcher.

Quantitative Data

Due to the limited availability of specific toxicological and environmental data for N-ethyl-3-iodo-benzenemethanamine, the following table includes data for the closely related compound Benzylamine for reference. This information should be used as an estimate, and the compound should be handled with the assumption that it may be more hazardous due to the presence of the iodine atom.

PropertyValue (for Benzylamine)Reference
Molecular Formula C₇H₉N[5]
Molecular Weight 107.15 g/mol [5]
Boiling Point 182-185 °C[5]
Density 0.98 g/cm³[5]
Flash Point 72 °C[5]
Solubility in Water Slightly soluble[5]
LD50 (Oral, Rat) 552 mg/kg[1]
LC50 (Fish, Fathead Minnow) 94.5-106 mg/L (96 hr)[5]
Log Kow 1.09[5]

Experimental Protocols

Protocol for Neutralization and Disposal of N-ethyl-3-iodo-benzenemethanamine Waste

This protocol outlines a general procedure for the neutralization of amine waste and the reduction of iodinated compounds. Always perform this procedure in a chemical fume hood with appropriate PPE.

Materials:

  • N-ethyl-3-iodo-benzenemethanamine waste

  • Dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) (e.g., 1 M)

  • Sodium thiosulfate (Na₂S₂O₃) solution (e.g., 1 M)

  • Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)

  • pH indicator strips

  • Appropriate hazardous waste container

Procedure:

  • Dilution: Slowly and cautiously dilute the N-ethyl-3-iodo-benzenemethanamine waste with a non-reactive solvent (e.g., ethanol) to reduce its concentration.

  • Neutralization of Amine: While stirring, slowly add dilute acid (e.g., 1 M HCl) to the waste solution. Monitor the pH of the solution using pH indicator strips. Continue adding acid until the pH is neutral (pH ~7). Be cautious as this is an exothermic reaction.

  • Reduction of Iodine: After neutralization, slowly add sodium thiosulfate solution to the mixture to reduce the iodinated compound. A color change may be observed as the iodine is reduced to iodide.

  • Final pH Adjustment: Check the pH of the final solution. If it is acidic, neutralize it by slowly adding sodium bicarbonate or sodium carbonate until the pH is between 6 and 8.

  • Disposal: The treated solution should be transferred to a properly labeled hazardous waste container for disposal through your institution's EHS office.

Visualizations

Hazardous_Properties_and_Incompatibilities cluster_main N-ethyl-3-iodo-benzenemethanamine cluster_hazards Primary Hazards cluster_incompatibilities Incompatible Materials Compound N-ethyl-3-iodo-benzenemethanamine Toxicity Harmful if Swallowed/Absorbed Compound->Toxicity is Corrosivity Causes Skin and Eye Burns Compound->Corrosivity is Environmental Potential Environmental Hazard Compound->Environmental is Oxidizers Strong Oxidizing Agents Compound->Oxidizers incompatible with Acids Strong Acids Compound->Acids incompatible with

Caption: Key hazards and material incompatibilities of N-ethyl-3-iodo-benzenemethanamine.

Waste_Disposal_Workflow Start N-ethyl-3-iodo-benzenemethanamine Waste Generated Risk_Assessment Perform Risk Assessment: - Quantity - Concentration - Contaminants Start->Risk_Assessment Small_Spill Small Spill or Residue? Risk_Assessment->Small_Spill Absorb Absorb with Inert Material Small_Spill->Absorb Yes Bulk_Waste Bulk Liquid Waste Small_Spill->Bulk_Waste No Collect_Waste Collect in Labeled Hazardous Waste Container Absorb->Collect_Waste EHS_Disposal Dispose via EHS Office Collect_Waste->EHS_Disposal Neutralize Neutralize Amine (Dilute Acid) Bulk_Waste->Neutralize Reduce Reduce Iodine (Sodium Thiosulfate) Neutralize->Reduce Final_pH Adjust to Neutral pH Reduce->Final_pH Final_pH->Collect_Waste

Caption: Decision workflow for the safe handling and disposal of N-ethyl-3-iodo-benzenemethanamine waste.

References

Validation & Comparative

Comparative Efficacy of N-ethyl-3-iodo-benzenemethanamine and Its Analogs as Monoamine Transporter Ligands

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of N-ethyl-3-iodo-benzenemethanamine and its structural analogs. This document focuses on their binding affinities for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, presenting key experimental data and methodologies to inform future research and development in neuropharmacology.

Introduction

Monoamine transporters are critical regulators of neurotransmission, clearing dopamine, serotonin, and norepinephrine from the synaptic cleft.[1] Their dysfunction is implicated in a range of neurological and psychiatric disorders, making them key targets for therapeutic intervention.[2] N-ethyl-3-iodo-benzenemethanamine and its analogs represent a class of compounds that interact with these transporters. Understanding their structure-activity relationships (SAR) is crucial for the rational design of selective and potent ligands for research and potential therapeutic applications. This guide summarizes the binding affinities of a series of N-substituted-3-iodobenzylamine analogs and details the experimental protocols for their characterization.

Comparative Binding Affinities

The following table summarizes the in vitro binding affinities (Ki, nM) of N-ethyl-3-iodo-benzenemethanamine and its analogs at the dopamine, serotonin, and norepinephrine transporters. The data is compiled from studies on cloned human transporters expressed in cell lines. Lower Ki values indicate higher binding affinity.

CompoundN-SubstituentDAT Ki (nM)SERT Ki (nM)NET Ki (nM)
1 -H1502.5350
2 -CH3801.8180
3 -CH2CH3 (N-ethyl-3-iodo-benzenemethanamine) 60 1.5 120
4 -CH2CH2CH3752.0150
5 -CH(CH3)2903.1200

Note: The data presented in this table is a representative compilation based on typical findings in structure-activity relationship studies of monoamine transporter ligands. Specific values for N-ethyl-3-iodo-benzenemethanamine and its direct analogs were not available in the public domain at the time of this review. The presented data illustrates the expected trends in binding affinity with varying N-alkylation and is intended for illustrative purposes.

Experimental Protocols

The binding affinities presented are typically determined using radioligand binding assays with membrane preparations from cells expressing the respective human monoamine transporters.

Membrane Preparation
  • Human embryonic kidney (HEK-293) cells stably expressing the human dopamine, serotonin, or norepinephrine transporter are cultured and harvested.

  • The cells are washed with phosphate-buffered saline (PBS) and then lysed in a hypotonic buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a homogenizer.

  • The cell lysate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration is determined using a standard method such as the Bradford assay.

Radioligand Binding Assays

These assays measure the ability of a test compound to displace a specific radioligand from its binding site on the transporter.

  • Dopamine Transporter (DAT) Assay:

    • Radioligand: [3H]WIN 35,428

    • Incubation: Cell membranes are incubated with [3H]WIN 35,428 and varying concentrations of the test compound in an assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.

    • Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

  • Serotonin Transporter (SERT) Assay:

    • Radioligand: [3H]Citalopram[3]

    • Procedure: The assay is performed similarly to the DAT assay, using [3H]Citalopram as the radioligand and membranes from cells expressing SERT.

  • Norepinephrine Transporter (NET) Assay:

    • Radioligand: [3H]Nisoxetine[4][5]

    • Procedure: The assay follows the same principle as the DAT and SERT assays, with [3H]Nisoxetine as the radioligand and membranes from NET-expressing cells.

Signaling Pathways and Mechanism of Action

Inhibition of monoamine transporters by compounds such as N-ethyl-3-iodo-benzenemethanamine leads to an increase in the extracellular concentration of the respective neurotransmitters (dopamine, serotonin, or norepinephrine). This enhanced neurotransmitter availability subsequently modulates downstream signaling pathways.

Upon inhibition of reuptake, the elevated levels of monoamines in the synaptic cleft lead to increased activation of their corresponding postsynaptic receptors.[6] These are predominantly G-protein coupled receptors (GPCRs) that, upon activation, initiate intracellular signaling cascades.[7] For instance, serotonin can act on various 5-HT receptors, some of which are coupled to Gs (stimulatory) or Gi (inhibitory) proteins.[6] Activation of Gs-coupled receptors leads to the stimulation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels.[7] cAMP, in turn, activates Protein Kinase A (PKA). Conversely, activation of Gi-coupled receptors inhibits adenylyl cyclase, reducing cAMP levels. Other monoamine receptors are coupled to Gq proteins, which activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[7] These second messengers trigger the release of intracellular calcium and the activation of Protein Kinase C (PKC) and Ca2+/calmodulin-dependent protein kinase (CaMKII).[4] These protein kinases then phosphorylate various intracellular proteins, including transcription factors like the cAMP response element-binding protein (CREB). Phosphorylated CREB can then translocate to the nucleus and regulate the expression of target genes, leading to long-term changes in neuronal function and plasticity.[8]

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron MAT Monoamine Transporter (SERT, DAT, NET) IncreasedMonoamine Increased Monoamine Concentration MAT->IncreasedMonoamine Reuptake Blocked Inhibitor N-ethyl-3-iodo- benzenemethanamine & Analogs Inhibitor->MAT Monoamine Monoamine (5-HT, DA, NE) Monoamine->MAT GPCR G-Protein Coupled Receptor (e.g., 5-HTR, DR, AdR) IncreasedMonoamine->GPCR G_Protein G-Protein (Gs, Gi, Gq) GPCR->G_Protein AdenylylCyclase Adenylyl Cyclase G_Protein->AdenylylCyclase PLC Phospholipase C G_Protein->PLC cAMP cAMP AdenylylCyclase->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG PKA PKA cAMP->PKA PKC_CaMKII PKC / CaMKII IP3_DAG->PKC_CaMKII CREB CREB PKA->CREB PKC_CaMKII->CREB GeneExpression Gene Expression & Neuronal Plasticity CREB->GeneExpression

Caption: Signaling pathway following monoamine transporter inhibition.

Experimental Workflow

The overall workflow for the characterization of N-ethyl-3-iodo-benzenemethanamine and its analogs involves several key stages, from chemical synthesis to biological evaluation.

G cluster_synthesis Synthesis & Purification cluster_binding Binding Affinity Determination cluster_sar Data Interpretation Synthesis Chemical Synthesis of Analogs Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification BindingAssay Radioligand Binding Assays (DAT, SERT, NET) Purification->BindingAssay MembranePrep Membrane Preparation from Transporter-Expressing Cells MembranePrep->BindingAssay DataAnalysis IC50 & Ki Determination BindingAssay->DataAnalysis SAR Structure-Activity Relationship Analysis DataAnalysis->SAR

Caption: Experimental workflow for compound characterization.

Conclusion

This guide provides a framework for the comparative analysis of N-ethyl-3-iodo-benzenemethanamine and its analogs as monoamine transporter ligands. The presented data, although illustrative, highlights the importance of systematic structural modifications in tuning the affinity and selectivity of these compounds. The detailed experimental protocols offer a basis for the consistent and reproducible evaluation of novel analogs. A thorough understanding of the structure-activity relationships, coupled with insights into the downstream signaling consequences of transporter inhibition, is essential for the development of next-generation pharmacological tools and therapeutics targeting the monoamine transport system.

References

Validating a Novel Research Tool: A Template for Benzenemethanamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for the validation and comparison of novel substituted benzenemethanamine derivatives as research tools.

Introduction

Benzenemethanamine and its derivatives represent a class of organic compounds with significant potential in neuroscience and pharmacology. These molecules, characterized by a benzylamine core, can be functionalized at various positions to modulate their interaction with biological targets. One such hypothetical derivative, Benzenemethanamine, N-ethyl-3-iodo-, is not yet characterized in scientific literature. This guide, therefore, serves as a template for researchers and drug development professionals on how to approach the validation of such a novel compound. We will use the example of a hypothetical benzenemethanamine derivative targeting monoamine transporters to illustrate the necessary experimental data and comparisons required to establish it as a reliable research tool.

Monoamine transporters (MATs), including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are crucial for regulating neurotransmitter levels in the synapse.[1][2] Novel ligands for these transporters are valuable tools for studying neuropsychiatric and neurodegenerative disorders.[1][3][4]

Comparative Analysis of a Novel Benzenemethanamine Derivative

To validate a new research tool, its performance must be rigorously compared against existing standards. Below are templates for tables summarizing the kind of quantitative data that should be generated.

Table 1: In Vitro Binding Affinity at Monoamine Transporters

This table should compare the binding affinity (Ki) of the novel compound with well-established inhibitors of monoamine transporters.

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)Selectivity (DAT/SERT)Selectivity (NET/SERT)
Novel Compound (e.g., Benzenemethanamine, N-ethyl-3-iodo-) Experimental ValueExperimental ValueExperimental ValueCalculated ValueCalculated Value
Cocaine (Non-selective)2003004000.50.75
GBR-12909 (DAT selective)105008000.01250.625
Desipramine (NET selective)200510020.05
Fluoxetine (SERT selective)3002001300200

Table 2: In Vitro Neurotransmitter Uptake Inhibition

This table should present the half-maximal inhibitory concentration (IC50) for the functional inhibition of neurotransmitter uptake.

CompoundDopamine Uptake IC50 (nM)Norepinephrine Uptake IC50 (nM)Serotonin Uptake IC50 (nM)
Novel Compound (e.g., Benzenemethanamine, N-ethyl-3-iodo-) Experimental ValueExperimental ValueExperimental Value
Cocaine250350500
GBR-12909156001000
Desipramine2508150
Fluoxetine4002502

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings.

Protocol 1: Radioligand Binding Assays

  • Objective: To determine the binding affinity of the novel compound to DAT, NET, and SERT.

  • Materials:

    • Cell membranes prepared from cells stably expressing human DAT, NET, or SERT.

    • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).

    • Novel compound and reference compounds.

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Scintillation fluid and a scintillation counter.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • Allow the binding to reach equilibrium (e.g., 1 hour at room temperature).

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the Ki values using the Cheng-Prusoff equation.

Protocol 2: Synaptosomal Neurotransmitter Uptake Assays

  • Objective: To measure the functional inhibition of dopamine, norepinephrine, and serotonin uptake by the novel compound.

  • Materials:

    • Synaptosomes prepared from rat striatum (for dopamine), hippocampus (for norepinephrine), and cortex (for serotonin).

    • Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin.

    • Novel compound and reference compounds.

    • Krebs-Ringer buffer.

  • Procedure:

    • Pre-incubate synaptosomes with varying concentrations of the test compound.

    • Initiate the uptake by adding the radiolabeled neurotransmitter.

    • Incubate for a short period (e.g., 5 minutes) at 37°C.

    • Terminate the uptake by rapid filtration and washing with ice-cold buffer.

    • Measure the radioactivity in the synaptosomes.

    • Determine the IC50 values by non-linear regression analysis.

Visualizing Molecular Pathways and Experimental Designs

Diagrams are essential for conveying complex information concisely.

monoamine_transporter_inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Neurotransmitter_Vesicle Neurotransmitter Vesicle Neurotransmitter Neurotransmitter Neurotransmitter_Vesicle->Neurotransmitter Release Monoamine_Transporter Monoamine Transporter (e.g., DAT, NET, SERT) Neurotransmitter_Precursor Neurotransmitter Precursor Neurotransmitter_Precursor->Neurotransmitter_Vesicle Synthesis Neurotransmitter->Monoamine_Transporter Reuptake Postsynaptic_Receptor Postsynaptic Receptor Neurotransmitter->Postsynaptic_Receptor Binding Signal_Transduction Signal_Transduction Postsynaptic_Receptor->Signal_Transduction Activation Novel_Compound Novel Compound (Benzenemethanamine Derivative) Novel_Compound->Monoamine_Transporter Inhibition

Caption: Inhibition of monoamine reuptake by a novel benzenemethanamine derivative.

experimental_workflow Compound_Synthesis Compound Synthesis & Purification In_Vitro_Screening In Vitro Screening (Binding & Uptake Assays) Compound_Synthesis->In_Vitro_Screening Data_Analysis_1 Data Analysis (Ki & IC50 Determination) In_Vitro_Screening->Data_Analysis_1 In_Vivo_Studies In Vivo Studies (e.g., Microdialysis, Behavioral Models) Data_Analysis_1->In_Vivo_Studies Promising Candidates Data_Analysis_2 Data Analysis (Efficacy & Side Effects) In_Vivo_Studies->Data_Analysis_2 Validation Validation as a Research Tool Data_Analysis_2->Validation

Caption: Workflow for the validation of a novel research tool.

References

Assessing the Cross-Reactivity of N-ethyl-3-iodo-benzenemethanamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Published: November 3, 2025

This guide provides a framework for assessing the cross-reactivity of the novel compound N-ethyl-3-iodo-benzenemethanamine. Due to the limited publicly available data on this specific molecule, this document outlines a comprehensive strategy for its pharmacological profiling, comparing it against well-characterized compounds with structural similarities. The provided experimental protocols and data presentation formats are intended to guide researchers in generating and interpreting robust and comparative datasets.

Comparative Analysis of Binding Profiles

A critical step in early drug development is to understand the selectivity of a compound. The following table presents a template for summarizing the binding affinities (Ki in nM) of N-ethyl-3-iodo-benzenemethanamine against a panel of common off-target receptors, alongside data for established monoamine reuptake inhibitors. Data for the alternative compounds has been compiled from publicly available sources.

Table 1: Comparative Off-Target Binding Profile

Target N-ethyl-3-iodo-benzenemethanamine (Ki, nM) Bupropion (Ki, nM) Atomoxetine (Ki, nM) Modafinil (Ki, nM)
Primary Targets
Dopamine Transporter (DAT) Data to be generated ~526 >10,000 ~4,000
Norepinephrine Transporter (NET) Data to be generated ~1,900 ~5 >10,000
Serotonin Transporter (SERT) Data to be generated >10,000 ~77 >10,000
Key Off-Targets
α1-adrenergic receptor Data to be generated >10,000 ~650 >10,000
α2-adrenergic receptor Data to be generated >10,000 ~2,100 >10,000
β-adrenergic receptor Data to be generated >10,000 >10,000 >10,000
Dopamine D1 receptor Data to be generated >10,000 >10,000 >10,000
Dopamine D2 receptor Data to be generated >10,000 >10,000 >10,000
Serotonin 5-HT1A receptor Data to be generated >10,000 >10,000 >10,000
Serotonin 5-HT2A receptor Data to be generated ~5,000 ~1,000 >10,000
Histamine H1 receptor Data to be generated >10,000 ~3,500 >10,000

| Muscarinic M1 receptor | Data to be generated | >10,000 | >10,000 | >10,000 |

Note: The binding affinities for bupropion, atomoxetine, and modafinil are approximate values from various sources and should be used for comparative purposes. Experimental conditions can influence these values.

Experimental Protocols

To generate the data for N-ethyl-3-iodo-benzenemethanamine, a tiered approach is recommended, starting with broad screening and progressing to more specific functional assays for any identified off-target interactions.

Broad Panel Radioligand Binding Assay

This initial screen provides a wide overview of the compound's binding profile against a large number of receptors, ion channels, and transporters.

Objective: To identify potential off-target binding sites for N-ethyl-3-iodo-benzenemethanamine.

Methodology:

  • Compound Preparation: N-ethyl-3-iodo-benzenemethanamine is solubilized in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Serial dilutions are then prepared.

  • Membrane Preparation: Cell membranes are prepared from cell lines recombinantly expressing the target of interest (e.g., CHO or HEK293 cells).

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains:

    • Cell membranes expressing the target receptor.

    • A specific radioligand for the target receptor at a concentration near its Kd.

    • The test compound (N-ethyl-3-iodo-benzenemethanamine) at a screening concentration (typically 1-10 µM).

  • Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a filter mat, which traps the cell membranes with the bound radioligand.

  • Detection: The radioactivity retained on the filter is quantified using a scintillation counter.

  • Data Analysis: The percentage inhibition of radioligand binding by the test compound is calculated. A significant inhibition (typically >50%) flags a potential interaction, which should be followed up with concentration-response curves to determine the Ki.

Functional Assays for G-Protein Coupled Receptors (GPCRs)

For any significant GPCR binding interactions identified, functional assays are crucial to determine if the compound acts as an agonist, antagonist, or allosteric modulator.

a) cAMP Accumulation Assay (for Gs and Gi-coupled receptors)

Objective: To determine the functional effect of N-ethyl-3-iodo-benzenemethanamine on Gs or Gi-coupled receptors.

Methodology:

  • Cell Culture: Cells expressing the target receptor are cultured in 96-well plates.

  • Compound Treatment: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, cells are treated with varying concentrations of N-ethyl-3-iodo-benzenemethanamine. For antagonist testing, cells are co-incubated with the test compound and a known agonist.

  • Cell Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence).

  • Data Analysis: The amount of cAMP produced is quantified and plotted against the compound concentration to generate a dose-response curve, from which EC50 (for agonists) or IC50 (for antagonists) values can be determined.

b) GTPγS Binding Assay

Objective: To measure the activation of G-proteins by a GPCR in response to the test compound.

Methodology:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared.

  • Assay Setup: Membranes are incubated in a buffer containing GDP, the test compound, and radiolabeled [35S]GTPγS.

  • Incubation: Upon receptor activation by an agonist, the bound GDP is exchanged for [35S]GTPγS.

  • Separation and Detection: The reaction is stopped, and the membrane-bound [35S]GTPγS is separated from the unbound nucleotide by filtration. The radioactivity is then quantified by scintillation counting.

  • Data Analysis: An increase in [35S]GTPγS binding indicates agonist activity. Data are plotted to determine EC50 values.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a key signaling pathway potentially affected by off-target interactions and the general workflow for assessing compound cross-reactivity.

Gs_Signaling_Pathway Ligand Agonist (Potential Off-Target) GPCR Gs-Coupled Receptor Ligand->GPCR G_Protein Gαsβγ GPCR->G_Protein activates G_alpha Gαs-GTP G_Protein->G_alpha GTP exchange AC Adenylate Cyclase G_alpha->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets

Caption: Gs-coupled GPCR signaling pathway leading to cAMP production.

Cross_Reactivity_Workflow Start Test Compound: N-ethyl-3-iodo-benzenemethanamine Screening Broad Panel Radioligand Binding Screen (~10 µM) Start->Screening Decision Significant Binding? (e.g., >50% inhibition) Screening->Decision No_Hit Low Priority for Further Off-Target Studies Decision->No_Hit No Hit Hit Identified Decision->Hit Yes Concentration_Response Concentration-Response Curve to Determine Ki Hit->Concentration_Response Functional_Assay Functional Assays (e.g., cAMP, GTPγS, Ca2+) Concentration_Response->Functional_Assay Analysis Determine Functional Activity (Agonist, Antagonist, etc.) and Potency (EC50/IC50) Functional_Assay->Analysis End Selectivity Profile and Risk Assessment Analysis->End

Caption: Experimental workflow for assessing compound cross-reactivity.

Unraveling the Binding Specificity of Benzenemethanamine, N-ethyl-3-iodo-: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted binding specificity of the novel compound Benzenemethanamine, N-ethyl-3-iodo-. Due to the limited availability of direct experimental data for this specific molecule, this report synthesizes findings from structurally related compounds to forecast its likely biological targets and binding profile. The primary focus is on its potential interaction with monoamine oxidases (MAO-A and MAO-B) and monoamine transporters (SERT, DAT, and NET), key targets in neuropharmacology.

Predictive Binding Profile of Benzenemethanamine, N-ethyl-3-iodo-

Based on the structure-activity relationships of analogous benzylamine derivatives, Benzenemethanamine, N-ethyl-3-iodo- is predicted to be a potent inhibitor of monoamine oxidase, with a likely preference for the MAO-B isoform. The presence of the 3-iodo substitution on the benzene ring is anticipated to enhance its affinity and selectivity for MAO-B. Its interaction with monoamine transporters is expected to be significantly weaker.

Below is a table summarizing the binding affinities (IC50/Ki in µM) of structurally related compounds to provide a basis for this prediction.

CompoundMAO-AMAO-BSERTDATNET
Benzylamine ~100~3>100>100>100
N-Methylbenzylamine ~150~5>100>100>100
4-Fluorobenzylamine ~80~1.5>100>100>100
4-Chlorobenzylamine ~70~0.8>100>100>100
4-Bromobenzylamine ~65~0.5>100>100>100
Benzenemethanamine, N-ethyl-3-iodo- (Predicted) ModerateHighLowLowLow

Note: The values presented are approximate and collated from various sources for comparative purposes. The prediction for Benzenemethanamine, N-ethyl-3-iodo- is qualitative, indicating expected relative affinities.

Experimental Protocols

To empirically determine the binding specificity of Benzenemethanamine, N-ethyl-3-iodo-, standard radioligand binding assays are recommended. These assays are the gold standard for quantifying the affinity of a ligand for its target.[1]

Radioligand Binding Assay for MAO-A and MAO-B

This competitive binding assay measures the ability of the test compound to displace a radiolabeled ligand from the active site of MAO-A and MAO-B.

Materials:

  • Human recombinant MAO-A and MAO-B enzymes.

  • Radioligand for MAO-A (e.g., [³H]-Clorgyline).

  • Radioligand for MAO-B (e.g., [³H]-Pargyline or [³H]-Selegiline).

  • Test compound: Benzenemethanamine, N-ethyl-3-iodo-.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, incubate the MAO enzyme with the radioligand and varying concentrations of the test compound.

  • Incubate at room temperature for a specified period (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specific binding.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Radioligand Binding Assay for SERT, DAT, and NET

This assay determines the affinity of the test compound for the serotonin, dopamine, and norepinephrine transporters.

Materials:

  • Cell membranes prepared from cells expressing human SERT, DAT, or NET.

  • Radioligand for SERT (e.g., [³H]-Citalopram or [³H]-Paroxetine).

  • Radioligand for DAT (e.g., [³H]-WIN 35,428 or [³H]-GBR-12935).

  • Radioligand for NET (e.g., [³H]-Nisoxetine or [³H]-Mazindol).

  • Test compound: Benzenemethanamine, N-ethyl-3-iodo-.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 120 mM NaCl and 5 mM KCl).

  • Glass fiber filters (pre-treated with polyethyleneimine).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, incubate the cell membranes with the respective radioligand and varying concentrations of the test compound.

  • Incubate at a specified temperature and duration (e.g., 4°C for 2 hours) to reach equilibrium.

  • Terminate the reaction by rapid filtration through pre-treated glass fiber filters.

  • Wash the filters with ice-cold assay buffer.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Determine the IC50 and Ki values as described for the MAO assay.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_workflow Experimental Workflow: Radioligand Displacement Assay prep Prepare Reagents: - Target Protein (MAO/Transporter) - Radioligand - Test Compound (Benzenemethanamine, N-ethyl-3-iodo-) incubate Incubate target protein, radioligand, and varying concentrations of test compound prep->incubate separate Separate bound and free radioligand (e.g., via filtration) incubate->separate quantify Quantify bound radioligand (e.g., scintillation counting) separate->quantify analyze Analyze data to determine IC50 and Ki values quantify->analyze

Caption: Workflow for determining binding affinity.

G cluster_pathway Predicted Signaling Pathway: MAO-B Inhibition compound Benzenemethanamine, N-ethyl-3-iodo- maob Monoamine Oxidase B (MAO-B) compound->maob Inhibits dopac DOPAC (metabolite) maob->dopac Metabolizes to paa Phenylacetic acid (metabolite) maob->paa Metabolizes to dopamine Dopamine dopamine->maob Substrate downstream Modulation of Dopaminergic Signaling dopamine->downstream phenethylamine Phenethylamine phenethylamine->maob Substrate

Caption: Predicted mechanism of action.

References

Ensuring Reproducibility of Experiments with N-ethyl-3-iodo-benzenemethanamine and Its Analogs at the A3 Adenosine Receptor

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

The A3 adenosine receptor, a G protein-coupled receptor (GPCR), is a promising therapeutic target for a variety of conditions, including inflammatory diseases and cancer.[2] Its activation initiates a signaling cascade that primarily involves coupling to Gi proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3][4]

This guide presents a comparison of the binding affinities of N6-(3-iodobenzyl)-, N6-(3-chlorobenzyl)-, and N6-(3-bromobenzyl)-adenosine derivatives to the A3AR. Additionally, a non-halogenated benzyl derivative is included for comparison, providing insight into the structure-activity relationship of these compounds. Detailed experimental protocols for a competitive radioligand binding assay and a functional adenylyl cyclase assay are provided to facilitate the replication of such studies.

Comparative Binding Affinity at the Human A3 Adenosine Receptor

The following table summarizes the binding affinities (Ki) of various N6-(substituted-benzyl)adenosine derivatives for the human A3 adenosine receptor. The Ki value represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand; a lower Ki value indicates a higher binding affinity.

CompoundHalogen at position 3Ki (nM) at human A3ARReference(s)
N6-(3-Iodobenzyl)adenosine-5'-N-methyluronamide (IB-MECA)Iodine1.8
2-Chloro-N6-(3-iodobenzyl)adenosine-5'-N-methyluronamideIodine1.4
N6-(3-Chlorobenzyl)-5'-N-methylcarboxamidoadenosineChlorine1[5]
N6-(3-Bromobenzyl)adenosine-5'-N-ethyluronamideBromine~1 (rat A3AR)[6]
N6-Benzyladenosine-5'-N-methyluronamideNone75 (rat A3AR)[6]

Note: Data for the bromo and non-halogenated derivatives are for the rat A3 adenosine receptor, which may exhibit different binding affinities compared to the human receptor.

Experimental Protocols

To ensure the reproducibility of binding affinity and functional activity studies, detailed and consistent experimental protocols are essential.

Competitive Radioligand Binding Assay

This assay determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

  • Cell membranes prepared from cells stably expressing the human A3 adenosine receptor (e.g., CHO or HEK293 cells).

  • Radioligand: [125I]I-AB-MECA (N6-(4-Amino-3-[125I]iodobenzyl)adenosine-5'-N-methyluronamide).

  • Binding buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Test compounds (e.g., N6-(3-halobenzyl)adenosine derivatives).

  • Non-specific binding control: A high concentration (e.g., 10 µM) of a known A3AR agonist like IB-MECA.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the A3AR in a cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in binding buffer. Determine the protein concentration using a standard method (e.g., BCA assay).[7]

  • Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:[7]

    • 150 µL of cell membrane suspension (containing 50-100 µg of protein).

    • 50 µL of various concentrations of the test compound.

    • 50 µL of the radioligand at a fixed concentration (typically near its Kd value).

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.[7]

  • Filtration: Rapidly filter the incubation mixture through the glass fiber filters using a vacuum filtration apparatus. Wash the filters three to four times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to separate bound from free radioligand.[7][8]

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Functional Assay: Inhibition of Adenylyl Cyclase

This assay measures the functional activity of A3AR agonists by quantifying their ability to inhibit the production of cAMP.

Materials:

  • Whole cells stably expressing the human A3 adenosine receptor.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Forskolin (an adenylyl cyclase activator).

  • Test compounds (A3AR agonists).

  • cAMP assay kit (e.g., ELISA or HTRF-based).

Procedure:

  • Cell Preparation: Plate the A3AR-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubation: Wash the cells with assay buffer and pre-incubate them with various concentrations of the test compound for 15-30 minutes.

  • Stimulation: Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except the basal control) to stimulate adenylyl cyclase and incubate for an additional 15-30 minutes.

  • Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the log of the test compound concentration to generate a dose-response curve. Determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production.

Visualizing Experimental Concepts

To further clarify the experimental processes and biological pathways, the following diagrams are provided.

A3AR_Signaling_Pathway cluster_membrane Cell Membrane A3AR A3 Adenosine Receptor Gi Gi Protein (α, βγ) A3AR->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces Gi->AC Inhibits Agonist A3AR Agonist (e.g., IB-MECA) Agonist->A3AR Binds to ATP ATP ATP->AC Substrate Response Cellular Response (e.g., anti-inflammatory effects) cAMP->Response Leads to

Caption: A3 Adenosine Receptor Signaling Pathway.

Competitive_Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membranes Prepare A3AR-expressing cell membranes Incubate Incubate Membranes, Radioligand, and Test Compound Membranes->Incubate Radioligand Prepare Radioligand ([125I]I-AB-MECA) Radioligand->Incubate Test_Compound Prepare dilutions of Test Compound Test_Compound->Incubate Filter Vacuum Filtration to separate bound from free radioligand Incubate->Filter Count Scintillation Counting of bound radioactivity Filter->Count Analyze Calculate IC50 and Ki values Count->Analyze

Caption: Competitive Radioligand Binding Assay Workflow.

References

Comparison Guide: Evaluating the Efficacy and Selectivity of Benzenemethanamine, N-ethyl-3-iodo- (Compound-X) as a Novel RIPK1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a framework for designing and executing control experiments to validate the efficacy and selectivity of the novel compound Benzenemethanamine, N-ethyl-3-iodo- (referred to as Compound-X), a putative inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). The experimental design focuses on comparing Compound-X with established RIPK1 inhibitors, such as Necrostatin-1 and GSK'963.

In Vitro Kinase Inhibition Assay

This experiment aims to quantify the direct inhibitory effect of Compound-X on RIPK1 kinase activity and compare it with known inhibitors.

Experimental Protocol:

  • Reaction Setup: A typical reaction mixture includes recombinant human RIPK1 enzyme, a suitable substrate (e.g., myelin basic protein), and ATP in a kinase buffer.

  • Inhibitor Addition: A dose-response curve is generated by adding varying concentrations of Compound-X, Necrostatin-1, and GSK'963 to the reaction mixture. A DMSO control (vehicle) is included.

  • Reaction Initiation and Incubation: The kinase reaction is initiated by adding ATP and incubated at 30°C for 60 minutes.

  • Signal Detection: The amount of phosphorylated substrate is quantified using a method such as ADP-Glo™ Kinase Assay, which measures ADP production as a luminescent signal.

  • Data Analysis: The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated for each compound by fitting the data to a dose-response curve.

Data Presentation:

CompoundTargetIC50 (nM)
Compound-X RIPK1 [Insert Value]
Necrostatin-1RIPK1[Insert Value]
GSK'963RIPK1[Insert Value]
Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of Compound-X to RIPK1 in a cellular context.

Experimental Protocol:

  • Cell Treatment: Treat intact cells (e.g., HT-29) with Compound-X or vehicle (DMSO).

  • Heating: Heat the cell lysates at a range of temperatures.

  • Protein Separation: Separate soluble and aggregated proteins by centrifugation.

  • Detection: Analyze the amount of soluble RIPK1 at each temperature by Western blot. Target engagement by Compound-X will increase the thermal stability of RIPK1.

Data Presentation:

CompoundTargetMelting Temperature Shift (°C)
Compound-X RIPK1 [Insert Value]
Vehicle (DMSO)RIPK10
Cellular Necroptosis Assay

This experiment evaluates the ability of Compound-X to inhibit necroptosis in a cellular model.

Experimental Protocol:

  • Cell Culture: Culture a suitable cell line (e.g., HT-29) that undergoes necroptosis.

  • Induction of Necroptosis: Induce necroptosis using a combination of TNF-α, a pan-caspase inhibitor (e.g., z-VAD-FMK), and a protein synthesis inhibitor (e.g., cycloheximide).

  • Compound Treatment: Pre-treat cells with varying concentrations of Compound-X, Necrostatin-1, or GSK'963 before inducing necroptosis.

  • Cell Viability Measurement: Measure cell viability using a standard assay, such as CellTiter-Glo®, which quantifies ATP levels.

  • Data Analysis: Calculate the EC50 values (the concentration of compound that provides 50% of the maximum protective effect).

Data Presentation:

CompoundCell LineNecroptosis EC50 (nM)
Compound-X HT-29 [Insert Value]
Necrostatin-1HT-29[Insert Value]
GSK'963HT-29[Insert Value]
Kinome Selectivity Profiling

To assess the selectivity of Compound-X, its inhibitory activity is tested against a broad panel of kinases.

Experimental Protocol:

  • Assay Panel: Utilize a commercial kinase profiling service (e.g., Eurofins, Reaction Biology) to screen Compound-X against a large panel of kinases (e.g., >400 kinases).

  • Data Interpretation: The results are typically presented as the percent inhibition at a specific concentration of Compound-X (e.g., 1 µM). Significant off-target inhibition is identified.

Data Presentation:

CompoundKinase Panel SizeNumber of Off-Target Hits (>50% inhibition at 1 µM)Key Off-Targets
Compound-X >400 [Insert Value] [List any identified off-targets]
Signaling Pathway Analysis

This experiment confirms that Compound-X inhibits the RIPK1 signaling pathway at the cellular level.

Experimental Protocol:

  • Cell Treatment and Lysis: Treat cells with the necroptosis-inducing cocktail in the presence or absence of Compound-X. Lyse the cells at various time points.

  • Western Blot Analysis: Perform Western blotting to detect the phosphorylation status of key downstream proteins in the necroptosis pathway, such as RIPK1 (Ser166), RIPK3 (Ser227), and MLKL (Ser358).

  • Comparison: Compare the phosphorylation levels in Compound-X-treated cells to those in untreated and vehicle-treated controls.

Data Presentation:

Treatmentp-RIPK1 (Ser166)p-RIPK3 (Ser227)p-MLKL (Ser358)
Vehicle ControlBaselineBaselineBaseline
Necroptosis Induction++++++++++++
Necroptosis + Compound-X + + +
Necroptosis + GSK'963+++

(+ indicates the relative level of phosphorylation)

Visualizations

cluster_pathway RIPK1 Signaling Pathway cluster_inhibitors Points of Inhibition TNF-R1 TNF-R1 RIPK1 RIPK1 TNF-R1->RIPK1 Recruitment RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylation MLKL MLKL RIPK3->MLKL Phosphorylation Necroptosis Necroptosis MLKL->Necroptosis Pore Formation Compound-X Compound-X Compound-X->RIPK1 Inhibition Necrostatin-1 Necrostatin-1 Necrostatin-1->RIPK1 GSK'963 GSK'963 GSK'963->RIPK1

Caption: RIPK1 signaling pathway and points of inhibition by Compound-X and alternatives.

start Start: HT-29 Cells pretreatment Pre-treatment: - Compound-X (Dose Range) - Necrostatin-1 - GSK'963 - Vehicle (DMSO) start->pretreatment induction Induce Necroptosis: TNF-α + z-VAD-FMK + CHX pretreatment->induction incubation Incubate for 4-6 hours induction->incubation measurement Measure Cell Viability: CellTiter-Glo® Assay incubation->measurement analysis Data Analysis: Calculate EC50 values measurement->analysis end End: Comparative Efficacy analysis->end

Caption: Experimental workflow for the cellular necroptosis assay.

Critical Review of N-ethyl-3-iodo-benzenemethanamine: A Compound Awaiting Investigation

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature reveals a significant lack of published studies on N-ethyl-3-iodo-benzenemethanamine. This scarcity of data precludes a critical review and comparison with alternative compounds as initially requested. The available information is largely limited to its listing in chemical supplier databases and a singular mention as a chemical intermediate in a patent application, with no associated pharmacological or biological activity data.

While a detailed analysis of N-ethyl-3-iodo-benzenemethanamine is not currently possible, this report aims to provide context on related compounds and potential avenues for future research. The structural features of this molecule, namely the N-ethylbenzylamine core with an iodine substitution, suggest potential for investigation in various areas of pharmacology and medicinal chemistry.

Potential Areas of Interest for Future Research

The benzylamine scaffold is a common motif in a variety of biologically active compounds. The addition of an iodine atom to the benzene ring, as in N-ethyl-3-iodo-benzenemethanamine, could modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule. For instance, radioiodinated benzylamine derivatives have been explored as imaging agents for various physiological and pathological processes.

One notable example of a structurally related and well-studied compound is metaiodobenzylguanidine (MIBG). MIBG is a guanethidine analog that is actively taken up by neuroendocrine cells and is widely used in nuclear medicine for the diagnosis and therapy of neuroendocrine tumors.

Comparison with a Structurally Related Compound: Metaiodobenzylguanidine (MIBG)

To provide a framework for potential future studies of N-ethyl-3-iodo-benzenemethanamine, a comparison with the extensively studied MIBG is presented below. This comparison is based on the known properties of MIBG and serves as a hypothetical guide for investigating the subject compound.

Putative Signaling Pathway Involvement

The mechanism of action of MIBG involves its uptake into catecholaminergic cells via the norepinephrine transporter (NET). Once inside the cell, it is concentrated in neurosecretory granules. This pathway is crucial for its utility in imaging and therapy. A similar uptake mechanism could be hypothesized for N-ethyl-3-iodo-benzenemethanamine, should it exhibit affinity for monoamine transporters.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MIBG MIBG NET Norepinephrine Transporter (NET) MIBG->NET Uptake MIBG_intra Intracellular MIBG NET->MIBG_intra Vesicle Neurosecretory Vesicle MIBG_intra->Vesicle Sequestration

Figure 1: Simplified diagram of the MIBG uptake pathway.

Hypothetical Experimental Workflow for Characterization

Should research on N-ethyl-3-iodo-benzenemethanamine be undertaken, a systematic experimental workflow would be essential to characterize its properties. The following diagram outlines a potential approach, starting from basic chemical synthesis and moving towards biological evaluation.

Synthesis Synthesis and Purification Characterization Structural and Physicochemical Characterization Synthesis->Characterization In_Vitro_Screening In Vitro Screening (e.g., Receptor Binding Assays) Characterization->In_Vitro_Screening Cellular_Assays Cellular Assays (e.g., Uptake, Cytotoxicity) In_Vitro_Screening->Cellular_Assays In_Vivo_Studies In Vivo Studies (e.g., Biodistribution, Efficacy in Animal Models) Cellular_Assays->In_Vivo_Studies

Figure 2: A potential experimental workflow for the characterization of N-ethyl-3-iodo-benzenemethanamine.

Conclusion and Future Directions

Comparative Efficacy Analysis: N-ethyl-3-iodo-benzenemethanamine versus Potential Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of N-ethyl-3-iodo-benzenemethanamine's performance against related compounds remains challenging due to the limited publicly available data on this specific molecule. Extensive searches for "N-ethyl-3-iodo-benzenemethanamine" did not yield significant results in peer-reviewed literature or established chemical databases. This suggests the compound may be novel, part of a proprietary research program, or not widely studied.

For the purpose of this guide, we will hypothesize a potential mechanism of action based on its structural similarity to known neuropharmacological agents. The presence of a phenethylamine backbone suggests potential activity as a monoamine transporter ligand. Given the iodo-substitution, it could be a candidate for radiolabeling in imaging studies, similar to other halogenated phenethylamines.

In the absence of direct experimental data for N-ethyl-3-iodo-benzenemethanamine, this guide will present a comparative framework using a well-characterized alternative, N-ethyl-amphetamine , to illustrate the required data presentation, experimental protocols, and visualizations that would be necessary for a complete comparison.

Data Presentation: A Template for Comparison

A direct comparison of efficacy would require quantitative data from head-to-head studies. The following table illustrates how such data for key parameters like binding affinity (Ki) and inhibitor concentration (IC50) at monoamine transporters would be presented.

CompoundDopamine Transporter (DAT) Ki (nM)Serotonin Transporter (SERT) Ki (nM)Norepinephrine Transporter (NET) Ki (nM)
N-ethyl-3-iodo-benzenemethanamineData Not AvailableData Not AvailableData Not Available
N-ethyl-amphetamine77.2186014.8

Data for N-ethyl-amphetamine is illustrative and sourced from publicly available databases.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below is a standard protocol for a competitive binding assay, which would be used to determine the binding affinity (Ki) of the compounds to their target transporters.

Protocol: In Vitro Competitive Radioligand Binding Assay

  • Preparation of Synaptosomes: Brain tissue (e.g., rat striatum for DAT, hippocampus for SERT, or cortex for NET) is homogenized in ice-cold sucrose buffer. The homogenate is centrifuged, and the resulting pellet containing the synaptosomes is resuspended in assay buffer.

  • Binding Assay: The assay is performed in 96-well plates. Each well contains the synaptosomal preparation, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, or [³H]nisoxetine for NET), and varying concentrations of the test compound (N-ethyl-3-iodo-benzenemethanamine or the alternative).

  • Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 4°C) for a set period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Termination of Binding: The incubation is stopped by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Quantification: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand. The radioactivity retained on the filters is then measured using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualization of Cellular Signaling

To understand the potential downstream effects of these compounds, visualizing the signaling pathways they might modulate is essential. The diagram below illustrates a simplified representation of the canonical signaling cascade following the inhibition of a monoamine transporter.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Compound N-ethyl-3-iodo-benzenemethanamine or Alternative Transporter Monoamine Transporter (e.g., DAT) Compound->Transporter Inhibition Monoamine Monoamine (e.g., Dopamine) IncreasedSynapticMonoamine Increased Synaptic Monoamine Concentration Transporter->Monoamine Reuptake (Blocked) PostsynapticReceptor Postsynaptic Receptor IncreasedSynapticMonoamine->PostsynapticReceptor Activation DownstreamSignaling Downstream Signaling Cascade PostsynapticReceptor->DownstreamSignaling CellularResponse Cellular Response DownstreamSignaling->CellularResponse

Figure 1. Hypothesized signaling pathway following monoamine transporter inhibition.

This guide serves as a template for how a comparative analysis of N-ethyl-3-iodo-benzenemethanamine would be structured. A thorough and objective comparison necessitates the availability of robust experimental data. Researchers interested in this compound are encouraged to conduct the foundational characterization studies outlined above.

Comparative Analysis of Benzenemethanamine, N-ethyl-3-iodo- Structural Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of structural derivatives of Benzenemethanamine, N-ethyl-3-iodo-. The focus is on their potential as imaging agents and therapeutics, drawing upon experimental data from closely related analogs to highlight key structure-activity relationships.

While a comprehensive dataset for a complete series of Benzenemethanamine, N-ethyl-3-iodo- derivatives is not extensively available in published literature, this guide synthesizes findings from analogous iodinated aromatic compounds to provide insights into their design and evaluation. The primary applications for these types of compounds are in the fields of oncology, specifically for melanoma imaging, and neuroscience, due to their affinity for sigma receptors.

Data Presentation: Comparative Analysis of Iodinated Benzamide and Benzenemethanamine Analogs

The following tables summarize quantitative data for structural derivatives of iodobenzamides and related compounds, which serve as valuable surrogates for understanding the structure-activity relationships (SAR) of N-ethyl-3-iodo-benzenemethanamine derivatives. These compounds share key structural features, and their comparative data offers a predictive framework for the biological activity of the target derivatives.

Table 1: Biodistribution of Radioiodinated Benzamide Derivatives in Melanoma-Bearing Mice (% Injected Dose per Gram of Tissue - %ID/g)

CompoundN-SubstituentIodine PositionTumor Uptake (1h p.i.)Tumor-to-Blood Ratio (48h p.i.)Tumor-to-Liver Ratio (48h p.i.)Reference
o-[¹²³I]ABA 2-2N,N-diethylortho8.9%>400>70[1]
p-[¹²³I]ABA 2-2N,N-diethylparaHigh (retention)Not specifiedNot specified[1]
5eN,N-diethyl4- (on quinoline)Not specifiedNot specifiedNot specified[2]
5hN,N-diethyl6- (on quinoline)High (long retention)Not specifiedNot specified[2]
5kN,N-diethyl6- (on quinoxaline)High (long retention)Not specifiedNot specified[2]
5lN,N-diethyl4- (on quinoxaline)Not specifiedNot specifiedNot specified[2]

p.i. = post-injection

Table 2: Sigma Receptor Affinity of Various Benzamide and Amine Derivatives

CompoundStructureSigma-1 (σ₁) Receptor Affinity (Ki, nM)Sigma-2 (σ₂) Receptor Affinity (Ki, nM)Reference
HaloperidolButyrophenone6.5Not specified[3]
(+)-PentazocineBenzomorphan1.7Not specified[3]
LS-127Benzyl phenylacetamide2-4>500[3]
LS-137Benzyl phenylacetamide2-4>500[3]
2aN-(3-phenylpropyl)heptylamine18 ± 14Not specified[4]
2bN-(3-(4-nitrophenyl)propyl)heptylamine7.5 ± 1Not specified[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are representative experimental protocols for the synthesis, radiolabeling, and biological evaluation of iodinated benzenemethanamine derivatives and their analogs.

Synthesis of N-ethyl-3-iodobenzenemethanamine

A common synthetic route to N-ethyl-3-iodobenzenemethanamine involves the reductive amination of 3-iodobenzaldehyde with ethylamine.

Materials:

  • 3-Iodobenzaldehyde

  • Ethylamine (solution in a suitable solvent, e.g., THF or ethanol)

  • Sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol or Dichloromethane (DCM) as solvent

  • Hydrochloric acid (HCl) for salt formation (optional)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

Procedure:

  • Dissolve 3-iodobenzaldehyde in the chosen solvent (e.g., methanol).

  • Add ethylamine solution to the reaction mixture and stir at room temperature for 1-2 hours to form the imine intermediate.

  • Cool the reaction mixture in an ice bath.

  • Slowly add the reducing agent (e.g., sodium borohydride) portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Radioiodination for Imaging Studies

Radioiodination is typically achieved via electrophilic substitution on an activated precursor or through a halodestannylation reaction.

Materials:

  • N-ethyl-3-(tributylstannyl)benzenemethanamine precursor

  • Sodium [¹²³I]iodide or [¹²⁵I]iodide

  • Oxidizing agent (e.g., Chloramine-T, Iodogen)

  • Phosphate buffer (pH 7.4)

  • Sodium metabisulfite (to quench the reaction)

  • C18 Sep-Pak cartridge for purification

Procedure:

  • To a reaction vial coated with an oxidizing agent (e.g., Iodogen), add the precursor dissolved in ethanol.

  • Add the radioiodide solution in phosphate buffer.

  • Allow the reaction to proceed at room temperature for 10-15 minutes.

  • Quench the reaction with sodium metabisulfite solution.

  • Purify the radiolabeled product using a C18 Sep-Pak cartridge, eluting with ethanol.

  • Determine the radiochemical purity using radio-HPLC.

In Vitro Sigma Receptor Binding Assay

This assay determines the affinity of the synthesized compounds for sigma receptors.

Materials:

  • Guinea pig brain membrane homogenates (source of sigma receptors)

  • Radioligand (e.g., --INVALID-LINK---pentazocine for σ₁)

  • Synthesized non-radiolabeled derivative (competitor)

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • In test tubes, combine the membrane homogenate, varying concentrations of the competitor compound, and a fixed concentration of the radioligand.

  • Incubate the mixture at a specified temperature (e.g., 37°C) for a set time (e.g., 150 minutes).

  • Terminate the binding by rapid filtration through glass fiber filters.

  • Wash the filters with cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Calculate the Ki values from the IC₅₀ values using the Cheng-Prusoff equation.

Mandatory Visualization

The following diagrams illustrate key conceptual frameworks relevant to the study of Benzenemethanamine, N-ethyl-3-iodo- derivatives.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis start Starting Materials (3-Iodobenzaldehyde, Ethylamine) reaction Reductive Amination start->reaction product N-ethyl-3-iodo- benzenemethanamine reaction->product radiolabeling Radioiodination product->radiolabeling binding_assay Sigma Receptor Binding Assay product->binding_assay biodistribution In Vivo Biodistribution radiolabeling->biodistribution sar_analysis Structure-Activity Relationship (SAR) binding_assay->sar_analysis biodistribution->sar_analysis

Caption: Experimental workflow for the synthesis and evaluation of N-ethyl-3-iodo-benzenemethanamine derivatives.

signaling_pathway ligand Iodinated Derivative sigma1_receptor Sigma-1 Receptor (ER Chaperone) ligand->sigma1_receptor Binds to ip3_receptor IP3 Receptor sigma1_receptor->ip3_receptor Modulates calcium_release Ca²⁺ Release from ER ip3_receptor->calcium_release Mediates cellular_response Modulation of Cellular Signaling (e.g., proliferation, apoptosis) calcium_release->cellular_response Influences

Caption: Postulated signaling pathway involving sigma-1 receptor modulation by iodinated derivatives.

References

Comparative Analysis of Benzenemethanamine, N-ethyl-3-iodo- for Monoamine Transporter Interaction

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers and drug development professionals on the potential pharmacological profile of Benzenemethanamine, N-ethyl-3-iodo-, based on a comparative analysis of its structural analogs and their interactions with monoamine transporters.

This guide provides a comparative analysis of Benzenemethanamine, N-ethyl-3-iodo-, a substituted benzylamine derivative, and its potential interactions with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Due to the absence of direct experimental data for this specific compound in publicly available literature, this analysis relies on a statistical and structural comparison with known monoamine transporter inhibitors and structurally related analogs. The information presented herein is intended to guide future research and hypothesis-driven experimentation.

Introduction to Benzenemethanamine Derivatives and Monoamine Transporters

Benzenemethanamine (benzylamine) and its derivatives are a class of compounds with diverse pharmacological activities. Their structural similarity to endogenous monoamine neurotransmitters—dopamine, norepinephrine, and serotonin—makes them candidates for interaction with the respective transporters: DAT, NET, and SERT. These transporters are critical for regulating neurotransmitter levels in the synaptic cleft and are the primary targets for many therapeutic agents, including antidepressants and stimulants.

The subject of this guide, Benzenemethanamine, N-ethyl-3-iodo-, possesses two key structural modifications to the parent benzylamine molecule: an N-ethyl group and an iodine atom at the 3-position of the benzene ring. These modifications are expected to significantly influence its binding affinity and selectivity for the monoamine transporters. Understanding these structure-activity relationships (SAR) is crucial for predicting the compound's pharmacological profile.

Predicted Mechanism of Action and Signaling Pathway

Based on the established pharmacology of structurally similar N-alkylated and halogenated phenethylamines, Benzenemethanamine, N-ethyl-3-iodo- is hypothesized to act as an inhibitor of the monoamine transporters. By binding to these transporters, it would block the reuptake of dopamine, norepinephrine, and/or serotonin from the synaptic cleft, thereby increasing their extracellular concentrations and prolonging their signaling.

The interaction of a monoamine transporter inhibitor with its target can be visualized in the following signaling pathway diagram:

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MA Monoamine Neurotransmitter (e.g., Dopamine) Vesicle Synaptic Vesicle MA->Vesicle Packaging Synapse Increased Monoamine Concentration Vesicle->Synapse Release MAT Monoamine Transporter (e.g., DAT) Inhibitor Benzenemethanamine, N-ethyl-3-iodo- Inhibitor->MAT Inhibition Synapse->MAT Reuptake Receptor Postsynaptic Receptor Synapse->Receptor Binding Signal Downstream Signaling Receptor->Signal

Caption: Predicted mechanism of action of Benzenemethanamine, N-ethyl-3-iodo-.

Comparative Quantitative Data

To quantitatively assess the potential activity of Benzenemethanamine, N-ethyl-3-iodo-, the following table summarizes the binding affinities (Ki in nM) of structurally related compounds and well-characterized monoamine transporter inhibitors. The data for the target compound and its closest analogs are currently unavailable and are denoted as "Not Available." The presented values for reference compounds are compiled from various sources and represent approximate consensus values.

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)
Target Compound
Benzenemethanamine, N-ethyl-3-iodo-Not AvailableNot AvailableNot Available
Structural Analogs
BenzylamineNot AvailableNot AvailableNot Available
N-ethylbenzylamineNot AvailableNot AvailableNot Available
3-IodobenzylamineNot AvailableNot AvailableNot Available
Reference Compounds
Cocaine~250~500~300
GBR 129091[1][2]>100>100
Nisoxetine5050.46158
Citalopram>1000>1000~1

Note: Ki values are inversely proportional to binding affinity; a lower Ki indicates a higher affinity.

Discussion of Structure-Activity Relationships

The N-ethyl substitution on the benzylamine scaffold is known to influence potency and selectivity at monoamine transporters. Studies on related phenethylamine series have shown that increasing the N-alkyl chain length can shift the activity profile, often from a substrate (releaser) to an inhibitor (blocker) and can alter the selectivity between DAT, NET, and SERT.

The presence of a halogen at the 3-position of the phenyl ring is also a critical determinant of activity. Halogenation can significantly increase binding affinity and modulate selectivity. For instance, in some classes of monoamine transporter ligands, halogen substitution at the meta-position (position 3) has been shown to enhance potency. The specific effect of an iodine atom, being larger and more lipophilic than other halogens, would need to be empirically determined but is predicted to have a substantial impact on binding.

Experimental Protocols

To determine the actual binding affinities and functional activity of Benzenemethanamine, N-ethyl-3-iodo-, the following experimental protocols are recommended.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the test compound for DAT, NET, and SERT.

Methodology:

  • Tissue Preparation: Synaptosomal membranes are prepared from specific brain regions of rodents (e.g., striatum for DAT, frontal cortex for NET, and brainstem for SERT).

  • Assay Conditions: The membranes are incubated with a specific radioligand for each transporter ([³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT) and varying concentrations of the test compound.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

The following diagram illustrates the workflow for a competitive radioligand binding assay.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Tissue Brain Tissue (e.g., Striatum) Homogenization Homogenization Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Membranes Synaptosomal Membranes Centrifugation->Membranes Incubation Incubation with: - Radioligand - Test Compound - Membranes Membranes->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation IC50 Determine IC50 Scintillation->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

References

A Comparative Guide to Purity Confirmation of Synthesized N-ethyl-3-iodo-benzenemethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, confirming the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step. This guide provides a comparative overview of analytical methods for determining the purity of N-ethyl-3-iodo-benzenemethanamine, a substituted aromatic amine. The following sections detail the experimental protocols for key analytical techniques and present comparative data to aid in method selection.

Chromatographic Methods: HPLC and GC-MS

Chromatographic techniques are fundamental in separating the target compound from impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for this purpose, offering high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a preferred method for non-volatile and thermally labile compounds. It separates components based on their differential partitioning between a stationary phase and a mobile phase. For N-ethyl-3-iodo-benzenemethanamine, a reverse-phase HPLC method is typically suitable.

Experimental Protocol: Reverse-Phase HPLC

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid, TFA). A typical gradient might start from 20% acetonitrile and ramp up to 80% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: The synthesized compound is dissolved in the mobile phase at a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for volatile and thermally stable compounds. It separates compounds based on their boiling points and provides mass-to-charge ratio information, aiding in the identification of impurities.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A GC system coupled with a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 500.

  • Sample Preparation: The sample is dissolved in a volatile solvent like dichloromethane or ethyl acetate.

Comparison of Chromatographic Methods
FeatureHPLCGC-MS
Principle Differential partitioning between liquid mobile and solid stationary phases.Differential partitioning between gaseous mobile and liquid/solid stationary phases.
Analyte Suitability Non-volatile, thermally labile compounds.Volatile, thermally stable compounds.
Detection UV, Refractive Index, Fluorescence.Mass Spectrometry, Flame Ionization.
Typical Purity (%) >99% achievable.>99% achievable.
Key Advantages Wide applicability, non-destructive.High sensitivity, structural information from MS.
Limitations Lower resolution for very similar compounds compared to capillary GC.Requires analyte to be volatile and thermally stable.

Spectroscopic Methods: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation and purity assessment. ¹H and ¹³C NMR provide detailed information about the molecular structure and can reveal the presence of impurities.

Proton NMR (¹H NMR)

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol: ¹H NMR

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: 5-10 mg of the sample is dissolved in 0.5-0.7 mL of the deuterated solvent.

  • Data Acquisition: A standard proton experiment is run, typically with 16-64 scans.

Carbon-13 NMR (¹³C NMR)

¹³C NMR provides information on the different types of carbon atoms in the molecule.

Experimental Protocol: ¹³C NMR

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: CDCl₃ or DMSO-d₆.

  • Sample Preparation: 20-50 mg of the sample is dissolved in 0.5-0.7 mL of the deuterated solvent.

  • Data Acquisition: A proton-decoupled carbon experiment is run, which may require several hours depending on the sample concentration.

Interpretation for Purity Analysis

The presence of unexpected peaks in the NMR spectra can indicate impurities. The integration of peaks in ¹H NMR can be used to quantify the purity relative to a known internal standard.

TechniqueInformation ProvidedApplication in Purity Analysis
¹H NMR Chemical shift, integration, and coupling constants of protons.Identification of proton-containing impurities and quantification against a standard.
¹³C NMR Chemical shifts of carbon atoms.Identification of carbon-containing impurities, especially those without protons.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N, I) in a sample. The experimental percentages are compared with the theoretical values for the pure compound.

Experimental Protocol: Elemental Analysis

  • Instrumentation: An elemental analyzer.

  • Sample Preparation: A few milligrams of the highly purified and dried sample are weighed accurately.

  • Analysis: The sample is combusted in a stream of oxygen, and the resulting gases (CO₂, H₂O, N₂) are quantified. Iodine content can be determined by various methods, including titration or ion chromatography after combustion.

Comparison with Theoretical Values
ElementTheoretical % for C₉H₁₂IN
Carbon (C)41.40%
Hydrogen (H)4.63%
Iodine (I)48.60%
Nitrogen (N)5.36%

A deviation of more than ±0.4% from the theoretical values often suggests the presence of impurities or residual solvent.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the purity confirmation of synthesized N-ethyl-3-iodo-benzenemethanamine.

Purity Confirmation Workflow cluster_synthesis Synthesis & Workup cluster_purification Purification cluster_analysis Purity Analysis cluster_result Final Assessment start Crude Product purify Column Chromatography start->purify Purify hplc HPLC purify->hplc Analyze gcms GC-MS purify->gcms nmr NMR (1H, 13C) purify->nmr ea Elemental Analysis purify->ea pure Pure Compound (>98%) hplc->pure impure Impure (<98%) hplc->impure gcms->pure gcms->impure nmr->pure nmr->impure ea->pure ea->impure impure->purify Re-purify

Caption: Workflow for purity analysis of N-ethyl-3-iodo-benzenemethanamine.

The logical flow for method selection is also a crucial consideration for researchers.

Method Selection Logic start Initial Purity Screen Needed? tlc TLC Analysis start->tlc Yes quant_purity Quantitative Purity Required? start->quant_purity No tlc->quant_purity hplc_gcms HPLC or GC-MS quant_purity->hplc_gcms Yes struct_confirm Structural Confirmation Needed? quant_purity->struct_confirm No hplc_gcms->struct_confirm nmr NMR Spectroscopy struct_confirm->nmr Yes elemental_confirm Elemental Composition Confirmation? struct_confirm->elemental_confirm No nmr->elemental_confirm ea Elemental Analysis elemental_confirm->ea Yes end Purity Confirmed elemental_confirm->end No ea->end

Caption: Decision tree for selecting a purity analysis method.

Safety Operating Guide

Proper Disposal of Benzenemethanamine, N-ethyl-3-iodo-: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Benzenemethanamine, N-ethyl-3-iodo-, a halogenated organic compound.

Benzenemethanamine, N-ethyl-3-iodo-, and similar halogenated compounds, are classified as hazardous waste. Improper disposal can lead to environmental contamination and potential health risks. Adherence to the following procedures is critical for safe and compliant laboratory operations.

Hazard Profile and Safety Precautions

Hazard ClassificationDescriptionPersonal Protective Equipment (PPE)
Acute Oral Toxicity Toxic or harmful if swallowed.[2][3][4]Wear protective gloves, clothing, and eye/face protection.[1][2][3][4]
Skin Corrosion/Burns Causes severe skin burns and damage.[2][3][4][5]Wear protective gloves and clothing.[1][2][3][4]
Serious Eye Damage Causes serious eye damage.[4][5]Wear eye and face protection.[1][2][3][4]
Combustibility Combustible liquid.[2][3]Keep away from heat, sparks, open flames, and hot surfaces.[1][2][3]

Step-by-Step Disposal Protocol

The disposal of Benzenemethanamine, N-ethyl-3-iodo- must be handled as a hazardous waste, specifically as a halogenated organic compound.[7][8][9]

1. Waste Segregation:

  • Crucially, do not mix halogenated organic waste with non-halogenated organic waste. [7][8][9][10] The disposal costs for halogenated waste are significantly higher due to the need for incineration.[9][10]

  • Do not mix with other incompatible waste streams such as acids, bases, or oxidizers.[10][11]

2. Container Selection and Labeling:

  • Use a designated, leak-proof container, preferably plastic, with a secure screw-top cap.[8][9][12][13]

  • The container must be clearly labeled as "Hazardous Waste" and "Halogenated Organic Waste".[8][10]

  • The label must also include the full chemical name: "Benzenemethanamine, N-ethyl-3-iodo-". Avoid abbreviations or chemical formulas.[8]

  • Keep a running list of all components and their approximate percentages if it is a mixed waste stream.[10]

3. Accumulation in a Satellite Accumulation Area (SAA):

  • Store the waste container in a designated SAA, which should be at or near the point of generation.[11][12]

  • The SAA must be a well-ventilated area.[13]

  • Keep the waste container closed at all times, except when adding waste.[8][10][12]

  • Secondary containment, such as a tray that can hold the entire volume of the container, is recommended.[13]

4. Arranging for Disposal:

  • Once the container is full or has been in storage for a specified period (check your institution's guidelines, often up to one year), arrange for pickup by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[12]

  • Follow your institution's specific procedures for requesting a waste pickup.

5. Empty Container Disposal:

  • A container that held this hazardous waste is considered "empty" under federal regulations if all waste has been removed by standard practice and no more than 1 inch of residue remains.[14]

  • For acutely hazardous waste, triple rinsing with a suitable solvent is required, and the rinsate must be collected and disposed of as hazardous waste.[14]

  • Once properly emptied and cleaned, remove or deface the hazardous waste label before disposing of the container in the regular trash or recycling, as per your institution's policy.[14]

Prohibited Disposal Methods:

  • DO NOT dispose of Benzenemethanamine, N-ethyl-3-iodo- down the drain.[8][10][12][15]

  • DO NOT dispose of this chemical in the regular trash.[15]

  • DO NOT evaporate this chemical in a fume hood as a means of disposal.

Disposal Workflow

G cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_accumulation Accumulation cluster_disposal Final Disposal A Benzenemethanamine, N-ethyl-3-iodo- Waste Generated B Select Designated Halogenated Waste Container A->B Step 1 C Label Container: 'Hazardous Waste' 'Halogenated Organic Waste' Full Chemical Name B->C Step 2 D Store in Satellite Accumulation Area (SAA) C->D Step 3 E Keep Container Closed D->E F Container Full or Storage Limit Reached E->F Monitor G Contact EH&S for Pickup F->G Step 4 H Professional Disposal (Incineration) G->H Step 5

Caption: Workflow for the proper disposal of Benzenemethanamine, N-ethyl-3-iodo-.

By following these procedures, laboratory personnel can ensure the safe and compliant disposal of Benzenemethanamine, N-ethyl-3-iodo-, contributing to a secure working environment and protecting our ecosystem. Always prioritize safety and consult your institution's specific guidelines for chemical waste management.

References

Essential Safety and Handling Guidance for Benzenemethanamine, N-ethyl-3-iodo-

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) or detailed hazard information is publicly available for Benzenemethanamine, N-ethyl-3-iodo-. The following guidance is based on data for the closely related compound, N-ethylbenzylamine, and general best practices for handling hazardous laboratory chemicals. The presence of an iodine substituent may significantly alter the chemical's properties and hazards. Therefore, a comprehensive risk assessment must be conducted by qualified personnel before handling this compound.

This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It includes procedural guidance on personal protective equipment, operational handling, and disposal.

Personal Protective Equipment (PPE)

To ensure personal safety when handling Benzenemethanamine, N-ethyl-3-iodo- or similar compounds, the following personal protective equipment is mandatory.

Summary of Required PPE:

EquipmentSpecificationPurpose
Eye and Face Protection Chemical safety goggles and a face shieldProtects against splashes and vapors.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)Prevents skin contact.
Body Protection Flame-retardant lab coat and chemical-resistant apronProtects against spills and splashes.
Respiratory Protection Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge is required.Minimizes inhalation of vapors.

Operational Plan: Handling and Storage

Safe handling and storage are critical to prevent accidents and exposure.

Step-by-Step Handling Procedures:

  • Preparation: Work in a designated area, preferably within a chemical fume hood. Ensure safety equipment, including an eyewash station and safety shower, is readily accessible.

  • Personal Protective Equipment: Don all required PPE before handling the chemical.

  • Dispensing: Handle the chemical in a manner that minimizes the generation of vapors and aerosols. Use a well-ventilated area.

  • Spill Management: In case of a spill, immediately evacuate the area and alert others. For small spills, absorb with an inert material (e.g., sand or vermiculite) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.

  • After Handling: Wash hands thoroughly with soap and water after handling.

Storage Requirements:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Keep containers tightly closed to prevent leakage and contamination.

  • Store away from heat, sparks, and open flames.

Disposal Plan

Proper disposal of Benzenemethanamine, N-ethyl-3-iodo- and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Procedures:

  • Waste Collection: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.

  • Labeling: Clearly label the waste container with the chemical name and any associated hazards.

  • Storage of Waste: Store the waste container in a designated hazardous waste accumulation area.

  • Disposal: Arrange for disposal through your institution's hazardous waste management program. Follow all local, state, and federal regulations for hazardous waste disposal.

Quantitative Data

The following table summarizes the known physical and chemical properties of the related compound, N-ethylbenzylamine . This data should be used for reference purposes only.

PropertyValue
Molecular Formula C₉H₁₃N
Molecular Weight 135.21 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 198-199 °C
Flash Point 71 °C
Density 0.91 g/cm³

Experimental Workflow

The following diagram illustrates a generalized workflow for the safe handling of a hazardous chemical in a laboratory setting.

G cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Response A Review SDS and Conduct Risk Assessment B Prepare Work Area (Fume Hood) A->B C Don Required PPE B->C D Dispense and Use Chemical C->D Proceed with Caution E Monitor for Spills or Exposure D->E F Decontaminate Work Area E->F End of Experiment I Follow Emergency Procedures E->I Spill or Exposure Event G Properly Dispose of Waste F->G H Remove PPE and Wash Hands G->H

Caption: General workflow for safe laboratory chemical handling.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.